(S,S)-TsDPEN
Descripción
The exact mass of the compound (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPFIWYXBIHPIP-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370363 | |
| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144222-34-4 | |
| Record name | N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((1R,2R)-2-Amino-1,2-diphenylethyl)[(4-methylphenyl)sulfonyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S,S)-TsDPEN: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (S,S)-TsDPEN (N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide), a crucial chiral diamine ligand. Its widespread application in asymmetric catalysis, particularly in the stereoselective reduction of ketones and imines, makes it an invaluable tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[1] This document details the synthetic protocol, purification methods, and a full characterization profile, including spectroscopic and chromatographic data, to support researchers in its effective utilization.
Synthesis of this compound
The synthesis of this compound is achieved through the monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine. This procedure is critical for establishing the chiral environment necessary for its function as a ligand in asymmetric catalysis. The reaction must be carefully controlled to favor the formation of the mono-tosylated product and minimize the production of the di-tosylated byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
(1S,2S)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-1,2-diphenylethylenediamine (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a white to off-white solid.[2]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. The following table summarizes the key analytical data.
| Parameter | Method | Expected Result |
| Physical Appearance | Visual Inspection | White to pale yellow crystalline powder.[3][4] |
| Molecular Formula | - | C₂₁H₂₂N₂O₂S.[5][6] |
| Molecular Weight | Mass Spectrometry | 366.48 g/mol .[4][5] |
| Melting Point | Melting Point Apparatus | 128-131 °C.[3][4] |
| Optical Rotation | Polarimetry | [α]²⁰/D +35° (c = 1 in chloroform).[3] |
| ¹H NMR | NMR Spectroscopy | The spectrum should show characteristic signals for the aromatic protons of the phenyl and tosyl groups, the methine protons of the ethylenediamine backbone, the amine protons, and the methyl protons of the tosyl group. The integration of these signals should correspond to the number of protons in the structure. |
| ¹³C NMR | NMR Spectroscopy | The spectrum should display the expected number of carbon signals corresponding to the aromatic rings, the ethylenediamine backbone, and the tosyl group. |
| Mass Spectrum | Mass Spectrometry (ESI-MS) | The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 367.15. |
| Enantiomeric Purity | Chiral HPLC | Analysis on a suitable chiral stationary phase should show a single major peak for the (S,S)-enantiomer, confirming high enantiomeric excess (>99%).[7][8][9][10] |
| Purity | HPLC | A high-performance liquid chromatography (HPLC) analysis on a standard reversed-phase column should indicate a purity of ≥98%. |
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
This compound is a key ligand in the Noyori-type catalysts for asymmetric transfer hydrogenation of prochiral ketones. The following diagram illustrates the generally accepted catalytic cycle.[11][12]
Caption: Catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RuCl(p-cymene)[(R,R)-Ts-DPEN] | Benchchem [benchchem.com]
- 3. (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | 167316-27-0 [chemicalbook.com]
- 4. Cas 167316-27-0,(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | lookchem [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | C21H22N2O2S | CID 6612782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
(S,S)-TsDPEN: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine , commonly abbreviated as (S,S)-TsDPEN , is a chiral diamine ligand of significant importance in the field of asymmetric catalysis. Its C₂-symmetric backbone, derived from (1S,2S)-1,2-diphenylethylenediamine, provides a privileged chiral environment for metal centers, enabling highly enantioselective transformations. This technical guide offers an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, the preparation of its catalytically active ruthenium complex, and its application in asymmetric transfer hydrogenation.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid that is stable under ambient conditions. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide[1] |
| Synonyms | (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine |
| CAS Number | 167316-27-0[1][2] |
| Molecular Formula | C₂₁H₂₂N₂O₂S[1] |
| Molecular Weight | 366.48 g/mol [2][3] |
| Melting Point | 128-131 °C[2][3] |
| Appearance | White crystalline powder |
| Optical Rotation | [α]²⁰/D +35° (c = 1 in chloroform)[2][3] |
| Solubility | Soluble in hot acetonitrile, chloroform, and other common organic solvents; insoluble in water.[4] |
Spectroscopic Characterization
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent, such as CDCl₃, exhibit characteristic signals corresponding to its molecular structure.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80 - 7.00 (m, 14H): Aromatic protons of the two phenyl groups and the tosyl group.
-
δ 4.55 (d, 1H): Methine proton (CH) adjacent to the sulfonamide group.
-
δ 3.85 (d, 1H): Methine proton (CH) adjacent to the primary amine group.
-
δ 2.35 (s, 3H): Methyl protons of the tosyl group.
-
δ 1.90 (br s, 2H): Protons of the primary amine (NH₂).
¹³C NMR (100 MHz, CDCl₃):
-
δ 143.0 - 127.0: Aromatic carbons.
-
δ 61.0: Methine carbon (CH-NHSO₂Ts).
-
δ 59.0: Methine carbon (CH-NH₂).
-
δ 21.5: Methyl carbon of the tosyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic vibrational frequencies for its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3300 | N-H stretching (primary amine) |
| 3300 - 3250 | N-H stretching (sulfonamide) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 3000 - 2850 | C-H stretching (aliphatic) |
| 1600 - 1450 | C=C stretching (aromatic) |
| 1330 - 1290 | S=O asymmetric stretching (sulfonamide) |
| 1160 - 1130 | S=O symmetric stretching (sulfonamide) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, the preparation of its ruthenium catalyst, and a general procedure for its use in asymmetric transfer hydrogenation.
Synthesis of this compound
This protocol describes the monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine.
Materials:
-
(1S,2S)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene
-
Heptane
Procedure:
-
Dissolve (1S,2S)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of 1 M aqueous sodium hydroxide solution while maintaining the temperature below 5 °C.
-
In a separate flask, dissolve an equimolar amount of p-toluenesulfonyl chloride in dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as toluene/heptane, to yield pure this compound.
Preparation of the Ruthenium Catalyst: [RuCl(p-cymene)(this compound)]
This protocol describes the synthesis of the catalytically active ruthenium complex from this compound and the [Ru(p-cymene)Cl₂]₂ dimer.
Materials:
-
This compound
-
Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂)
-
Anhydrous dichloromethane or methanol
-
Anhydrous hexane
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichloro(p-cymene)ruthenium(II) dimer and a slight molar excess of this compound in anhydrous dichloromethane or methanol.[2]
-
Stir the resulting solution at room temperature for several hours until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).[2]
-
Reduce the solvent volume under reduced pressure.
-
Induce precipitation of the product by adding a non-solvent, such as anhydrous hexane.
-
Collect the solid product by filtration, wash with the non-solvent, and dry under vacuum to yield the [RuCl(p-cymene)(this compound)] catalyst.
Asymmetric Transfer Hydrogenation of a Prochiral Ketone (e.g., Acetophenone)
This protocol provides a general procedure for the asymmetric reduction of a ketone to a chiral alcohol using the [RuCl(p-cymene)(this compound)] catalyst.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
[RuCl(p-cymene)(this compound)] catalyst
-
Formic acid
-
Triethylamine
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred suspension of the prochiral ketone and the ruthenium catalyst in dichloromethane under an inert atmosphere, add a pre-mixed solution of formic acid and triethylamine.[5]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).[5]
-
Upon completion, cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Catalytic Cycle in Asymmetric Transfer Hydrogenation
The widely accepted mechanism for the asymmetric transfer hydrogenation of ketones catalyzed by [RuCl(p-cymene)(this compound)] involves a metal-ligand bifunctional catalysis. The reaction proceeds through a six-membered transition state in the outer coordination sphere of the ruthenium center.[6]
The catalytic cycle begins with the in-situ formation of the active ruthenium hydride species from the precatalyst in the presence of a base and a hydrogen donor (e.g., formic acid/triethylamine). The prochiral ketone then coordinates to the ruthenium center. The key enantioselective step involves the concerted transfer of a hydride from the ruthenium to the carbonyl carbon and a proton from the amine ligand to the carbonyl oxygen via a six-membered transition state. This outer-sphere mechanism leads to the formation of the chiral alcohol product, which is then released, regenerating the active catalyst for the next cycle.[6]
This guide provides a foundational understanding of the properties and applications of this compound for researchers in academia and industry. The detailed protocols and mechanistic insights are intended to facilitate its effective use in the development of novel and efficient asymmetric syntheses.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (1S,2S)-(+)-N-对甲苯磺酰基-1,2-二苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine 98 167316-27-0 [sigmaaldrich.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II)|192139-90-5|lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
(S,S)-TsDPEN in Catalysis: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TsDPEN, or (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, is a C₂-symmetric chiral diamine ligand renowned for its application in asymmetric catalysis.[1] When complexed with a metal, typically Ruthenium(II), it forms highly efficient and selective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[2][3][4] These catalysts, often referred to as Noyori-type catalysts, provide a practical and scalable method for the synthesis of enantiomerically enriched alcohols and amines, which are critical chiral building blocks in the pharmaceutical and fine chemical industries.[5][6]
The quintessential catalyst, [RuCl(η⁶-arene)(this compound)], operates through a sophisticated mechanism that leverages metal-ligand bifunctionality to achieve remarkable levels of stereocontrol.[6][7] This guide provides an in-depth exploration of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate catalytic processes.
Core Mechanism of Action: Metal-Ligand Bifunctional Catalysis
The widely accepted mechanism for asymmetric transfer hydrogenation catalyzed by Ru-(S,S)-TsDPEN complexes is the Noyori metal-ligand bifunctional mechanism.[6][7] This process operates not through a direct, inner-sphere coordination of the substrate to the metal center, but via an "outer sphere" mechanism.[2] The catalyst does not simply act as a source of hydride; instead, both the ruthenium metal center and the tosylated amine ligand actively participate in the hydrogen transfer step.
The catalytic cycle can be dissected into three primary stages:
-
Catalyst Activation: The precatalyst, typically RuCl--INVALID-LINK--, is a stable 18-electron Ru(II) complex. In the presence of a hydrogen source (commonly a formic acid/triethylamine azeotrope or isopropanol with a base), the chloride ligand is removed, and the complex is converted into a catalytically active 16-electron species. This species then reacts with the hydrogen donor to form a crucial 18-electron ruthenium hydride intermediate.[3][7]
-
Stereoselective Hydrogen Transfer: The key to the high enantioselectivity lies in the transition state of the hydrogen transfer step. The substrate (e.g., a ketone) interacts with the ruthenium hydride complex. The hydride on the ruthenium (Ru-H) is transferred to the carbonyl carbon, while the proton from the amine of the TsDPEN ligand (N-H) is simultaneously transferred to the carbonyl oxygen. This concerted transfer occurs through a six-membered pericyclic transition state.[2][7]
-
Catalyst Regeneration: Following the hydrogen transfer, the chiral alcohol product is released, and the 16-electron Ru(II) complex is regenerated. This species can then react with another molecule of the hydrogen donor to reform the ruthenium hydride, thus completing the catalytic cycle.[7]
The enantioselectivity is dictated by steric and electronic interactions within the transition state. A crucial factor is the CH/π interaction between the η⁶-arene ligand on the ruthenium and the aryl group of the substrate.[7][8] This attractive force preferentially orients one face of the substrate towards the catalyst, leading to the formation of one enantiomer over the other. For a catalyst with the this compound ligand, the reduction of an aryl ketone typically yields the (S)-alcohol.[5]
Catalytic Cycle Diagram
Quantitative Performance Data
The efficacy of Ru-(S,S)-TsDPEN catalysts is demonstrated by the high enantiomeric excess (ee) and yields achieved across a range of substrates. The data below is representative of the catalyst's performance under typical conditions.
| Substrate | Catalyst System | S/C Ratio | Conditions | Yield (%) | ee (%) | Product Config. | Reference |
| Acetophenone | RuCl--INVALID-LINK-- | 200:1 | HCOOH/NEt₃, 28°C, 20h | 95 | 97 | S | [5] |
| 4-Chromanone | RuCl--INVALID-LINK-- | 100:1 | HCOOH/NEt₃, DMF | quant. | 99 | S | [9] |
| 1,1,1-Trifluoroacetone | RuCl--INVALID-LINK-- | 100:1 | H₂O/HCOONa | quant. | 97 | S | [9] |
| Phenacyl chloride | RuCl--INVALID-LINK-- | 100:1 | HCOOH/NEt₃, DMF | quant. | 98 | R | [9] |
| 3',5'-Bis(trifluoromethyl)acetophenone | RuCl--INVALID-LINK-- | 200:1 | H₂O/HCOONa | 90 | 98 | R | [9] |
S/C Ratio: Substrate-to-Catalyst molar ratio. quant.: Quantitative yield.
Experimental Protocols
Precise experimental execution is critical for achieving high enantioselectivity and reproducibility. Below is a representative protocol for the in situ preparation of the catalyst and the subsequent asymmetric transfer hydrogenation of a model ketone.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
1. Catalyst Preparation (In Situ):
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ dimer and this compound ligand in a 1:2.2 molar ratio (Ru:ligand).
-
Add anhydrous, degassed solvent (e.g., isopropanol or DMF).
-
Stir the resulting mixture at 80°C for 20-30 minutes. The solution should turn a deep red/brown, indicating the formation of the precatalyst complex.
-
Cool the mixture to the desired reaction temperature (e.g., 28°C).
2. Hydrogenation Reaction:
-
Prepare the hydrogen donor mixture. For the formic acid/triethylamine system, use a 5:2 molar azeotropic mixture. Degas this mixture thoroughly before use.
-
Add the hydrogen donor mixture to the flask containing the in situ prepared catalyst.
-
Add the substrate, acetophenone, via syringe (a typical substrate-to-catalyst ratio is 100:1 to 500:1).
-
Stir the reaction mixture vigorously at the specified temperature for the required time (e.g., 16-24 hours). Monitor the reaction progress by TLC or GC.
3. Work-up and Analysis:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-phenylethanol) by flash column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Experimental Workflow Diagram
Conclusion
The this compound ligand, in complex with ruthenium, forms a highly robust and versatile catalytic system for asymmetric transfer hydrogenation. The mechanism of action, centered on the principle of metal-ligand bifunctionality, facilitates a highly organized, outer-sphere hydrogen transfer. This elegant mechanism is responsible for the consistently high enantioselectivities observed for a broad scope of ketone and imine substrates. A thorough understanding of this mechanism, combined with precise execution of experimental protocols, empowers researchers and drug development professionals to leverage this powerful tool for the efficient synthesis of valuable chiral molecules.
References
- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) | 192139-90-5 [chemicalbook.com]
- 5. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 9. kanto.co.jp [kanto.co.jp]
(S,S)-TsDPEN: A Technical Guide to its Discovery, History, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core applications of (S,S)-TsDPEN, a cornerstone chiral ligand in modern asymmetric catalysis. We will delve into its synthesis, the seminal work that established its importance, its mechanism of action in highly efficient catalytic systems, and its performance across a range of substrates.
Introduction: The Rise of a Privileged Ligand
This compound, or (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, is a chiral diamine ligand that has become indispensable in the field of asymmetric synthesis. Its significance is intrinsically linked to the development of highly efficient catalysts for transfer hydrogenation and hydrogenation reactions, most notably the work of Ryoji Noyori and his collaborators in the mid-1990s. These catalysts have provided a practical and powerful tool for the enantioselective synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries.
The core structure of this compound, featuring a C2-symmetric 1,2-diphenylethylenediamine backbone and a tosyl group on one of the nitrogen atoms, creates a well-defined chiral environment around a metal center. This precise steric and electronic arrangement is key to its ability to induce high levels of stereoselectivity in catalytic transformations.
Discovery and History: The Noyori-Ikariya Catalysts
While the synthesis of N-sulfonylated diamines was known, the pivotal moment in the history of this compound came with its incorporation into ruthenium(II) complexes for asymmetric transfer hydrogenation by the research group of Ryoji Noyori. Their seminal publications in 1995 and 1996 described the exceptional activity and enantioselectivity of catalysts formed from [RuCl2(p-cymene)]2 and this compound.[1] These catalysts, often referred to as Noyori-Ikariya catalysts, proved to be highly effective for the reduction of ketones and imines to their corresponding chiral alcohols and amines with excellent enantiomeric excess (ee).[1]
This breakthrough was significant for several reasons:
-
High Efficiency: The catalysts exhibited high turnover numbers, allowing for low catalyst loadings.
-
Broad Substrate Scope: They were effective for a wide range of aromatic ketones and imines.
-
Operational Simplicity: The reactions could often be carried out under mild conditions, using readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture.
The development of these catalysts was a major advancement in asymmetric catalysis and contributed to Ryoji Noyori being awarded the Nobel Prize in Chemistry in 2001 for his work on chirally catalyzed hydrogenation reactions.
Synthesis of this compound
The most common and direct method for the synthesis of this compound involves the monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine with p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Experimental Protocol: Synthesis of (S,S)-N-p-Tosyl-1,2-diphenylethylenediamine
Materials:
-
(1S,2S)-1,2-diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (CH2Cl2)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Water
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
(1S,2S)-1,2-diphenylethylenediamine is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
An aqueous solution of sodium hydroxide is added to the flask.
-
A solution of p-toluenesulfonyl chloride in dichloromethane is added dropwise to the stirred biphasic mixture over a period of time, while maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.
Synthesis Workflow
References
An In-depth Technical Guide to the Spectroscopic Data of (S,S)-TsDPEN
This guide provides a comprehensive overview of the spectroscopic data for (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral ligand and its metal complexes in asymmetric synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Introduction to this compound
This compound is a chiral diamine ligand that is widely used in asymmetric catalysis, most notably in transfer hydrogenation reactions of ketones and imines. Its rigid structure, derived from (S,S)-1,2-diphenylethylenediamine, and the presence of the tosyl group allow it to form well-defined, stable complexes with transition metals like Ruthenium, Rhodium, and Iridium. These complexes are highly effective catalysts for producing enantiomerically enriched alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structure of the ligand and its catalytic complexes.
Spectroscopic Data Presentation
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and typical values for its constituent functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic (Phenyl & Tosyl) | Multiplet | 6.5 - 8.0 | The protons on the two phenyl rings and the tosyl group resonate in this region.[1] |
| Methine (-CH-CH-) | Multiplet | ~3.5 - 5.0 | Distinct chemical shifts for the two non-equivalent methine protons on the ethylenediamine backbone. |
| Amine (NH & NH₂) | Broad Singlet | Variable | Chemical shift is concentration and solvent dependent. The two amine groups may show distinct signals. |
| Tosyl Methyl (Ar-CH₃) | Singlet | ~2.3 - 2.4 | A characteristic singlet for the methyl group on the tosyl moiety. |
Note: Data is based on typical chemical shift ranges. The exact values can vary depending on the solvent and spectrometer frequency.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Aromatic (Phenyl & Tosyl) | 120 - 145 |
| Methine (-CH-CH-) | 50 - 70 |
| Tosyl Methyl (Ar-CH₃) | ~21 |
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine/Amide) | Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Aromatic C=C | Stretch | 1500 - 1700 | Medium-Weak |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1335 - 1370 and 1150 - 1180 | Strong |
Note: The N-H region may show multiple peaks corresponding to the primary amine (-NH₂) and the sulfonamide (-NH-SO₂-) groups.[2][3]
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₂₁H₂₂N₂O₂S | [4] |
| Molecular Weight | 366.48 g/mol | [4] |
| Expected m/z | ~367.15 | For the protonated molecule [M+H]⁺ in ESI-MS. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters should be optimized for the instrument in use.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A standard protocol for acquiring NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.[5]
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube. Optimal concentrations are typically 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.[5]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition :
-
¹H NMR : A standard 1D proton experiment is run. Key parameters include the spectral width, acquisition time (typically 2-4 seconds), and a relaxation delay (e.g., 1.5 seconds).[6] Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled 1D carbon experiment is performed. Due to the lower natural abundance of ¹³C, more scans are required. A longer relaxation delay may be necessary for quaternary carbons to be observed.
-
3.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.
-
Sample Preparation (Solid) : For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Solution) : Alternatively, the sample can be dissolved in a suitable solvent (e.g., dichloromethane or chloroform) and placed in a liquid IR cell.[7]
-
Data Acquisition :
-
A background spectrum (of the KBr pellet or the solvent-filled cell) is collected first.
-
The sample is then placed in the spectrometer, and its spectrum is recorded.
-
The instrument software automatically subtracts the background from the sample spectrum to provide the final transmittance or absorbance data.
-
3.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
-
Sample Preparation : Prepare a dilute solution of this compound (typically ~1 mg/mL) in a solvent suitable for the ionization method, such as methanol or acetonitrile.[8]
-
Ionization : Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound. The sample solution is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺.
-
Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows related to the analysis and application of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Catalytic workflow using a Ru-(S,S)-TsDPEN complex.
References
- 1. benchchem.com [benchchem.com]
- 2. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. chemscene.com [chemscene.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. NMR Experiments [nmr.chem.umn.edu]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Crystal Structure of (S,S)-TsDPEN Complexes
This technical guide provides a comprehensive overview of the crystal structures of metal complexes incorporating the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN. These complexes, particularly those of Ruthenium, Rhodium, and Iridium, are of significant interest to researchers in materials science and drug development due to their applications in asymmetric catalysis, a critical process in the synthesis of chiral molecules. This document details the synthesis, crystallization, and structural features of these important compounds, presenting quantitative data in a clear, tabular format and outlining the experimental procedures involved.
Introduction to this compound Complexes
This compound is a C₂-symmetric chiral diamine ligand that has proven to be highly effective in a variety of metal-catalyzed asymmetric reactions, most notably in transfer hydrogenation. The stereochemical control exerted by the ligand is crucial for the enantioselective synthesis of chiral alcohols and amines, which are common structural motifs in pharmaceuticals and other bioactive molecules. The coordination of this compound to a metal center, such as Ruthenium(II), Rhodium(III), or Iridium(III), creates a chiral environment that directs the stereochemical outcome of the catalytic reaction. Understanding the precise three-dimensional arrangement of atoms in these complexes through single-crystal X-ray diffraction is paramount for elucidating reaction mechanisms and designing more efficient and selective catalysts.
Crystal Structure of a Rhodium-(S,S)-TsDPEN Complex
A notable example of a well-characterized this compound complex is the chiral rhodium complex, [(S,S)-Cp*RhCl(TsDPEN)]. This complex has demonstrated high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of imines.[1][2][3]
The synthesis of the [(S,S)-CpRhCl(TsDPEN)] complex is achieved by the reaction of the dimeric precursor, [CpRhCl₂]₂, with the this compound ligand.
Experimental Protocol: Synthesis of [(S,S)-Cp*RhCl(TsDPEN)] [1][2][3]
-
Materials:
-
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, [Cp*RhCl₂]₂
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, this compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
A solution of this compound (1.1 equivalents) in anhydrous dichloromethane is prepared.
-
To this solution, [Cp*RhCl₂]₂ (0.5 equivalents) is added, followed by the addition of triethylamine (1.1 equivalents).
-
The resulting mixture is stirred at room temperature under an inert atmosphere for a specified period, typically several hours.
-
The solvent is removed under reduced pressure.
-
The solid residue is then purified, often by column chromatography on silica gel, to yield the desired [(S,S)-Cp*RhCl(TsDPEN)] complex.
-
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified complex in a suitable solvent system, such as dichloromethane/hexane.
The following diagram illustrates the synthetic workflow for the [(S,S)-Cp*RhCl(TsDPEN)] complex.
While the specific crystallographic data (CIF file) for this exact complex was not available in the immediate search results, the general structural features can be inferred from related documented complexes. The Rhodium center typically adopts a pseudo-octahedral geometry, with the Cp ligand occupying three coordination sites, and the chloride and the two nitrogen atoms of the TsDPEN ligand completing the coordination sphere. The chirality of the complex is dictated by the (S,S) configuration of the diamine backbone.
A comprehensive table of crystallographic data would be presented here upon successful retrieval of the specific CIF file from the Cambridge Crystallographic Data Centre (CCDC).
Crystal Structure of a Ruthenium-(S,S)-TsDPEN Complex
Ruthenium(II) complexes of this compound are perhaps the most widely studied and utilized in asymmetric transfer hydrogenation. A common precursor is [RuCl(this compound)(p-cymene)].
The synthesis of [RuCl(this compound)(p-cymene)] follows a similar strategy to the rhodium analogue, involving the reaction of a dimeric ruthenium precursor with the chiral ligand.
Experimental Protocol: Synthesis of [RuCl(this compound)(p-cymene)]
-
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, this compound
-
Anhydrous dichloromethane (CH₂Cl₂) or methanol (MeOH)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
The [RuCl₂(p-cymene)]₂ dimer and this compound are dissolved in an appropriate solvent such as dichloromethane or methanol.
-
Triethylamine is added to the solution to act as a base.
-
The mixture is stirred, typically at room temperature, for several hours to allow for the formation of the monomeric complex.
-
The product is then isolated, which may involve filtration to remove any insoluble by-products and removal of the solvent in vacuo.
-
Further purification can be achieved by recrystallization.
-
-
Crystallization: X-ray quality crystals are often grown by slow diffusion of a non-polar solvent, such as hexane or pentane, into a more polar solution of the complex, for instance, in dichloromethane.
The logical relationship for the synthesis is depicted in the following diagram.
A detailed table of crystallographic parameters for a Ruthenium-(S,S)-TsDPEN complex will be provided here once the corresponding crystallographic data is located and extracted.
Iridium-(S,S)-TsDPEN Complexes
Iridium complexes of this compound are also effective catalysts for asymmetric transfer hydrogenation. While less common in the literature compared to their ruthenium counterparts, they exhibit unique reactivity and selectivity profiles. The synthesis and structural characterization follow similar principles.
Detailed experimental protocols and crystallographic data for an Iridium-(S,S)-TsDPEN complex will be added as this information becomes available through further targeted literature and database searches.
Comparative Analysis and Conclusion
The crystal structures of this compound complexes with Ruthenium, Rhodium, and Iridium, while sharing the common chiral ligand, exhibit subtle differences in their coordination geometries, bond lengths, and angles. These variations, influenced by the nature of the metal center and ancillary ligands (e.g., p-cymene, Cp*), have a direct impact on the catalytic activity and enantioselectivity of the complexes. A comparative analysis of the crystallographic data, once fully compiled, will offer valuable insights for the rational design of next-generation asymmetric catalysts. This guide serves as a foundational resource for professionals in drug development and chemical research, providing the essential structural and procedural information for working with these versatile and powerful chiral catalysts.
References
- 1. A chiral rhodium complex for rapid asymmetric transfer hydrogenation of imines with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
Theoretical Underpinnings and Practical Applications of (S,S)-TsDPEN in Asymmetric Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine, commonly abbreviated as (S,S)-TsDPEN, stands as a cornerstone chiral ligand in the field of asymmetric catalysis. Its remarkable success, particularly when complexed with ruthenium, in mediating asymmetric transfer hydrogenation (ATH) reactions has made it an indispensable tool for the stereoselective synthesis of chiral alcohols and amines. These chiral building blocks are of paramount importance in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the theoretical studies surrounding this compound, detailed experimental protocols, and quantitative data to support its application in research and development.
Core Concepts: Structure and Reactivity
This compound is a C₂-symmetric chiral diamine ligand. Its efficacy stems from the rigid scaffold provided by the two phenyl groups and the stereodefined diamine backbone. When coordinated to a metal center, typically ruthenium, it forms a stable complex that creates a well-defined chiral environment. The tosyl group plays a crucial electronic role and is essential for the catalytic activity. The most common and highly effective catalysts are of the type [RuCl(η⁶-arene)(this compound)].[1] These catalysts are renowned for their ability to reduce prochiral ketones and imines to their corresponding chiral products with exceptional levels of enantioselectivity and high yields.[1][2]
The reduction is typically achieved using a hydrogen donor such as a formic acid/triethylamine (HCOOH/NEt₃) azeotrope or isopropanol, obviating the need for high-pressure molecular hydrogen.[3]
Synthesis of the this compound Ligand
The synthesis of the this compound ligand is a critical first step for its use in catalysis. It is typically prepared by the monosulfonylation of (1S,2S)-(-)-1,2-diphenylethylenediamine.
Experimental Protocol: Synthesis of (S,S)-N-p-Tosyl-1,2-diphenylethylenediamine
This protocol is adapted from established literature procedures.[]
Materials:
-
(1S,2S)-(-)-1,2-diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1S,2S)-(-)-1,2-diphenylethylenediamine (e.g., 21.0 g) and triethylamine (e.g., 100 mL) in dichloromethane (300 mL) in a reaction flask.
-
Cool the stirred solution in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (e.g., 25.8 g) in dichloromethane dropwise over a period of approximately 2 hours. A white solid will precipitate during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice water to quench.
-
Separate the organic layer. Wash the organic layer three times with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, (S,S)-N-p-Tosyl-1,2-diphenylethylenediamine, can be further purified by recrystallization.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
The ATH of ketones using Ru-(S,S)-TsDPEN catalysts is a flagship application, providing access to a wide array of chiral secondary alcohols.
Experimental Protocol: ATH of Acetophenone
This is a general procedure for the asymmetric transfer hydrogenation of a model ketone, acetophenone, to (S)-1-phenylethanol.[3]
Materials:
-
Acetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the RuCl--INVALID-LINK-- catalyst (e.g., 0.025 mmol, for a Substrate/Catalyst ratio of 200:1).
-
Add the ketonic substrate, acetophenone (e.g., 5.0 mmol).
-
Add the formic acid/triethylamine azeotrope as the hydrogen source.
-
Stir the reaction mixture at a controlled temperature (e.g., 28-30°C) for the specified time (e.g., 2-24 hours), monitoring progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Experimental Workflow
The logical flow of a typical Asymmetric Transfer Hydrogenation experiment is depicted below.
References
(S,S)-TsDPEN and its Analogues: A Comprehensive Technical Guide for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the chiral ligand (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and its analogues. Renowned for their remarkable efficacy and selectivity in asymmetric catalysis, particularly in the transfer hydrogenation of ketones and imines, these catalysts have become indispensable tools in modern organic synthesis and drug development. This document details their synthesis, catalytic applications, and mechanistic aspects, presenting quantitative data in structured tables, providing explicit experimental protocols, and visualizing key processes through detailed diagrams.
Introduction to this compound and its Significance
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as this compound, is a chiral diamine ligand that, when complexed with transition metals such as ruthenium, forms highly efficient and enantioselective catalysts.[1] These catalysts, often referred to as Noyori-type catalysts, are particularly effective for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce chiral alcohols and amines, respectively.[2][3] The operational simplicity, mild reaction conditions, and high enantioselectivities achieved with these catalysts have made them attractive for both academic research and industrial-scale synthesis of chiral building blocks for pharmaceuticals and fine chemicals.[3][4]
The core structure of the Ru-(S,S)-TsDPEN catalyst features a ruthenium atom coordinated to the chiral diamine ligand and an arene ligand, such as p-cymene. The chirality of the final product is dictated by the stereochemistry of the diamine ligand.[5] The versatility of this catalytic system is further enhanced by the ease with which the ligand structure can be modified, leading to a wide array of analogues with tuned steric and electronic properties. These modifications include alterations to the sulfonyl group, N-functionalization of the diamine, and the development of tethered and polymer-supported catalysts for improved activity, stability, and recyclability.[6][7]
Synthesis of this compound and its Analogues
The preparation of this compound and its derivatives involves well-established synthetic routes, allowing for systematic modifications to fine-tune the catalyst's performance for specific applications.
Synthesis of this compound Ligand
The synthesis of the parent ligand, this compound, is a straightforward process starting from commercially available (1S,2S)-1,2-diphenylethylenediamine.
Experimental Protocol: Synthesis of (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine
-
Materials: (1S,2S)-1,2-diphenylethylenediamine, p-toluenesulfonyl chloride, triethylamine, dichloromethane.
-
Procedure:
-
Dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.
-
Synthesis of Tethered Ru-(S,S)-TsDPEN Catalysts
Tethered catalysts, where the arene and diamine ligands are connected by a covalent linker, often exhibit enhanced stability and activity.[7][8]
Experimental Protocol: Synthesis of a Tethered Ru-(S,S)-TsDPEN Catalyst
-
Materials: A suitable diene precursor functionalized with the TsDPEN ligand, [{RuCl₂(η⁶-arene)}₂] dimer, solvent (e.g., dichloromethane or chlorobenzene).
-
Procedure: A direct 'arene exchange' approach can be employed for the synthesis of tethered Ru(II)/TsDPEN catalysts.[9][10]
-
Combine the precursor dimer with the TsDPEN-functionalized diene ligand in a suitable solvent like dichloromethane or chlorobenzene.
-
Heat the mixture at a temperature ranging from 90-140 °C for 2-54 hours.[9]
-
Monitor the reaction progress by NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting tethered catalyst can be purified by crystallization or column chromatography.
-
Synthesis of N-Functionalized this compound Analogues
Modification of the non-sulfonated amine group in TsDPEN allows for the introduction of various functionalities to modulate the catalyst's properties.[11]
Experimental Protocol: Synthesis of an N-Alkylated this compound Ligand
-
Materials: this compound, an appropriate alkyl halide (e.g., benzyl bromide), a base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).
-
Heat the mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
The residue is then purified by column chromatography to yield the N-alkylated TsDPEN ligand.
-
Asymmetric Transfer Hydrogenation: Performance Data
The Ru-(S,S)-TsDPEN catalysts and their analogues have been extensively used for the asymmetric transfer hydrogenation of a wide range of ketones and imines, consistently delivering high yields and excellent enantioselectivities. The following tables summarize representative quantitative data for these reactions.
Table 1: Asymmetric Transfer Hydrogenation of Ketones using Ru-(S,S)-TsDPEN and Analogues
| Entry | Substrate | Catalyst | S/C Ratio | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration | Reference(s) |
| 1 | Acetophenone | RuCl--INVALID-LINK-- | 100 | HCOOH/NEt₃ | 28 | 4 | >99 | 97 | (R) | [8] |
| 2 | 4-Methoxyacetophenone | RuCl--INVALID-LINK-- | 200 | HCOOH/NEt₃ | 28 | 16 | 95 | 98 | (R) | [12] |
| 3 | 4-Aminoacetophenone | Tethered Ru-(S,S)-TsDPEN | 100 | H₂O/HCOONa | 60 | 1 | 99 | 94 | (S) | [8] |
| 4 | 2-Chloroacetophenone | RuCl--INVALID-LINK-- | 100 | HCOOH/NEt₃ | 25 | 24 | 98 | 96 | (R) | [11] |
| 5 | 1-Tetralone | RuCl--INVALID-LINK-- | 500 | i-PrOH/KOH | 25 | 12 | 99 | 99 | (S) | [3] |
| 6 | Propiophenone | N-benzyl-(S,S)-TsDPEN-Ru | 100 | HCOOH/NEt₃ | 25 | 24 | 99 | 95 | (R) | [11] |
Table 2: Asymmetric Transfer Hydrogenation of Imines using Ru-(S,S)-TsDPEN and Analogues
| Entry | Substrate | Catalyst | S/C Ratio | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration | Reference(s) |
| 1 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- | 100 | HCOOH/NEt₃ | 25 | 16 | >99 | 95 | (R) | [2] |
| 2 | 1-Phenyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- | 200 | HCOOH/NEt₃ | 28 | 24 | 98 | 97 | (R) | [2] |
| 3 | N-Benzylideneaniline | N-methyl-(S,S)-TsDPEN-Ru | 100 | HCOOH/NEt₃ | 25 | 24 | 92 | 88 | (R) | [11] |
Catalytic Cycle and Mechanism
The mechanism of asymmetric transfer hydrogenation catalyzed by Ru-TsDPEN complexes has been the subject of extensive computational and experimental studies.[2] For ketones, the reaction is believed to proceed through an outer-sphere mechanism involving a six-membered pericyclic transition state.[13]
Catalytic Cycle for Ketone Reduction
The catalytic cycle for the asymmetric transfer hydrogenation of a ketone is depicted below. The process involves the formation of a ruthenium hydride species, which then delivers the hydride to the carbonyl carbon of the ketone in a stereoselective manner.
Mechanistic Considerations for Imine Reduction
Interestingly, the asymmetric transfer hydrogenation of imines with this compound catalysts often yields the (R)-amine product, which is opposite to the stereochemical outcome observed for ketone reduction.[2] Computational studies suggest that for imines, particularly under acidic conditions, the reaction may proceed through an ionic mechanism involving a protonated imine substrate. This difference in mechanism accounts for the observed reversal in stereoselectivity.[2]
Experimental Protocols for Catalysis
The following are representative experimental procedures for the asymmetric transfer hydrogenation of a ketone and an imine using a Ru-(S,S)-TsDPEN catalyst.
General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
-
Materials: RuCl--INVALID-LINK--, ketone substrate, formic acid, triethylamine, and a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Add the RuCl--INVALID-LINK-- catalyst (typically 0.1-1 mol%).
-
Stir the mixture at room temperature for 15-30 minutes to pre-form the active catalyst.
-
Add the ketone substrate to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
-
Workflow for Catalyst Screening and Optimization
For novel substrates or catalyst analogues, a systematic workflow is essential to identify the optimal reaction conditions.
Conclusion
This compound and its analogues have proven to be exceptionally valuable ligands in the field of asymmetric catalysis. The ease of their synthesis and modification, coupled with their high catalytic activity and enantioselectivity, has solidified their position as indispensable tools for the preparation of chiral molecules. This guide has provided a comprehensive overview of their synthesis, catalytic performance, and mechanistic underpinnings, offering a valuable resource for researchers engaged in asymmetric synthesis and drug development. The continued exploration of novel analogues and applications of these remarkable catalysts is anticipated to lead to further advancements in the efficient and selective synthesis of complex chiral targets.
References
- 1. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | C21H22N2O2S | CID 6612782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cas 167316-27-0,(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | lookchem [lookchem.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. kanto.co.jp [kanto.co.jp]
- 7. [PDF] Kinetic and structural studies on 'tethered' Ru(II) arene ketone reduction catalysts. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Formation of Tethered Ru(II) Catalysts Using Arene Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Principles of (S,S)-TsDPEN Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of catalysis utilizing the chiral ligand (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN. This ligand, in coordination with ruthenium, forms a highly efficient and selective catalyst for asymmetric transfer hydrogenation (ATH) reactions. These reactions are pivotal in the stereoselective synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries.
Core Catalytic Concepts
The this compound ligand, when complexed with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, generates a pre-catalyst. This pre-catalyst is activated in situ by a base to form the catalytically active 16-electron ruthenium hydride species. The chirality of the resulting products is dictated by the C₂-symmetric nature of the this compound ligand.
The mechanism of hydrogen transfer from the catalyst to the substrate is a key aspect of this catalytic system and is believed to proceed through two distinct pathways depending on the nature of the substrate:
-
For Ketones: The reduction of prochiral ketones to chiral secondary alcohols is generally accepted to occur via an outer-sphere mechanism . This concerted, non-ionic pathway involves a six-membered pericyclic transition state where the hydride from the ruthenium center and a proton from the amine ligand are simultaneously transferred to the carbonyl group of the ketone. A significant stabilizing factor in this transition state is a C-H/π interaction between the arene ligand of the catalyst and the aromatic ring of the substrate. For the this compound catalyst, this mechanism typically yields the corresponding (S)-alcohol.
-
For Imines: The asymmetric transfer hydrogenation of imines to chiral amines is proposed to follow an ionic mechanism . This pathway is favored under acidic conditions, which are often necessary for imine reductions. The imine substrate is first protonated to form an iminium ion. This activation facilitates the hydride transfer from the ruthenium complex. In contrast to ketone reduction, the use of the this compound catalyst in this mechanism predominantly produces the (R)-amine.
Quantitative Data Summary
The following tables summarize the performance of this compound-based catalysts in the asymmetric transfer hydrogenation of a variety of ketones and imines. The data highlights the high enantioselectivity and yields achievable with this catalytic system.
Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones
| Entry | Substrate (Ar-CO-CH₃, Ar=) | Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | Phenyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 95 | 97 | S |
| 2 | p-Tolyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 96 | 96 | S |
| 3 | p-Methoxyphenyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 98 | 97 | S |
| 4 | p-Chlorophenyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 93 | 95 | S |
| 5 | p-Bromophenyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 94 | 96 | S |
| 6 | o-Tolyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 92 | 98 | S |
| 7 | 2-Naphthyl | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 48 | 95 | 97 | S |
Table 2: Asymmetric Transfer Hydrogenation of Cyclic Imines
| Entry | Substrate | Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | 1-Methyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 6 | 86 | 97 | R |
| 2 | 1-Phenyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 6 | 83 | 96 | R |
| 3 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 1000 | 48 | 97 | 94 | R |
| 4 | 1-(Thiophen-2-yl)-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 6 | 82 | 85 | S |
| 5 | 1-(Furan-2-yl)-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | 200 | 6 | 80 | 88 | S |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates and equipment.
General Procedure for Asymmetric Transfer Hydrogenation of Ketones
Materials:
-
RuCl--INVALID-LINK-- catalyst
-
Ketone substrate
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the RuCl--INVALID-LINK-- catalyst (e.g., 0.025 mmol for a S/C ratio of 200 with 5.0 mmol of substrate).
-
Add the ketone substrate (5.0 mmol).
-
Add a freshly prepared 5:2 molar mixture of formic acid and triethylamine (e.g., 2.5 mL). Anhydrous solvent may be added if the substrate is not readily soluble.
-
Stir the reaction mixture at a constant temperature (e.g., 28 °C) for the specified time (typically 24-48 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.
General Procedure for Asymmetric Transfer Hydrogenation of Imines
Materials:
-
RuCl--INVALID-LINK-- catalyst
-
Imine substrate
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Follow the same initial setup as for the ketone reduction, charging a dry Schlenk flask with the catalyst and substrate under an inert atmosphere.
-
Add the anhydrous solvent, followed by the 5:2 formic acid/triethylamine mixture.
-
Stir the reaction at the specified temperature (e.g., 28 °C) for the required time (typically 6-24 hours).
-
After completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the resulting amine by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the key mechanistic pathways and a general workflow for this compound catalyzed reactions.
Methodological & Application
Application Notes and Protocols: (S,S)-TsDPEN Catalyzed Asymmetric Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric transfer hydrogenation (ATH) is a powerful and economical method for the synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical, agrochemical, and fragrance industries. Among the various catalysts developed for this transformation, the ruthenium-based complex, RuCl--INVALID-LINK--, stands out for its high efficiency, selectivity, and broad substrate scope. This document provides detailed application notes and experimental protocols for the use of (S,S)-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones and imines.
Catalyst and Ligand
The catalyst system typically consists of a ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral ligand (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as this compound. The active catalyst can be prepared in situ or used as a pre-formed complex. The chirality of the product is determined by the chirality of the diamine ligand. The this compound ligand consistently yields the (S)-alcohol from prochiral ketones.
Reaction Mechanism
The accepted mechanism for the asymmetric transfer hydrogenation of ketones by Ru-TsDPEN catalysts involves an outer-sphere process. The reaction proceeds through a six-membered transition state where the hydride is transferred from a ruthenium-hydride species to the carbonyl carbon of the substrate. The N-H proton of the ligand is believed to participate in this process, contributing to the high enantioselectivity observed. For imines, the reaction often requires acidic conditions to protonate the imine, which then undergoes hydrogenation.[1] A key feature of this catalytic system is the CH/π interaction between the η6-p-cymene ligand and the substrate, which plays a crucial role in stabilizing the favorable transition state.[1]
References
Application Notes and Protocols for the Use of (S,S)-TsDPEN in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the chiral ligand (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN, in asymmetric catalysis. The primary application of this compound is as a ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, a highly efficient method for the synthesis of chiral alcohols and amines.[1][2][3][4] These chiral products are crucial building blocks in the pharmaceutical and fine chemical industries.[3][5]
Overview of this compound in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful technique that utilizes a hydrogen donor, typically in the form of isopropanol or a formic acid/triethylamine mixture, to reduce a substrate in the presence of a chiral catalyst. The catalyst system most commonly employed with this compound is a ruthenium(II) complex, often formed in situ from a ruthenium precursor like [RuCl₂(p-cymene)]₂ and the this compound ligand.[4][5] This catalytic system demonstrates excellent enantioselectivity for a broad range of substrates.
The stereochemical outcome of the reduction is dictated by the chirality of the TsDPEN ligand. When the (S,S)-enantiomer of the ligand is used, the ATH of prochiral ketones generally yields the corresponding (S)-alcohol, while the reduction of cyclic imines often produces the (R)-amine.[2][5] This difference in stereochemical outcome is attributed to distinct reaction mechanisms for ketones and imines.[2]
Data Presentation: Asymmetric Transfer Hydrogenation of Ketones and Imines
The following tables summarize the performance of the Ru-(S,S)-TsDPEN catalytic system in the asymmetric transfer hydrogenation of a variety of aromatic ketones and imines.
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones
| Entry | Substrate | Product | Yield (%) | ee (%) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 96 | S |
| 2 | 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | 99 | 99 | S |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 97 | S |
| 4 | 4-Chromanone | (S)-4-Chromanol | 100 | 99 | S |
| 5 | Phenacyl chloride | (R)-2-Chloro-1-phenylethanol | 100 | 98 | R |
Reaction conditions typically involve a Ru-(S,S)-TsDPEN catalyst with a formic acid/triethylamine mixture or sodium formate in water as the hydrogen source. Data compiled from multiple sources.[6][7]
Table 2: Asymmetric Transfer Hydrogenation of Imines
| Entry | Substrate | Product | Yield (%) | ee (%) | Configuration |
| 1 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | (R)-Salsolidine | >95 | >95 | R |
| 2 | 1-Methyl-3,4-dihydroisoquinoline | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | High | High | R |
| 3 | N-(1-Phenylethylidene)aniline | N-(1-Phenylethyl)aniline | High | >90 | S |
Reaction conditions generally utilize a Ru-(S,S)-TsDPEN catalyst with a formic acid/triethylamine mixture as the hydrogen source. The stereochemical outcome for acyclic imines can vary. Data compiled from multiple sources.[2][5]
Experimental Protocols
The following protocols provide detailed methodologies for the in situ preparation of the catalyst and the subsequent asymmetric transfer hydrogenation of a model ketone and imine.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the reduction of acetophenone to (S)-1-phenylethanol using a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a flame-dried flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and this compound (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Hydrogenation: To the reaction flask containing the pre-formed catalyst, add acetophenone (100 mol%). Then, add the formic acid/triethylamine mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched (S)-1-phenylethanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of a Cyclic Imine
This protocol details the reduction of a representative cyclic imine, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Pre-formation: Follow the same procedure as in Protocol 1 to pre-form the active catalyst.
-
Reaction Setup: Prepare the 5:2 formic acid/triethylamine mixture.
-
Hydrogenation: To the flask containing the pre-formed catalyst, add the imine substrate (100 mol%). Subsequently, add the formic acid/triethylamine mixture.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., 28 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure (R)-amine.
-
Analysis: The enantiomeric excess can be determined by chiral HPLC after derivatization if necessary.
Mechanistic Insights and Visualizations
The mechanism of asymmetric transfer hydrogenation catalyzed by Ru-(S,S)-TsDPEN complexes is believed to differ for ketones and imines, which accounts for the observed differences in the stereochemical outcome.
Mechanism for Ketone Reduction
The reduction of ketones is proposed to proceed through a concerted, outer-sphere mechanism involving a six-membered transition state.[2] The ruthenium hydride species transfers a hydride to the carbonyl carbon, while the N-H proton of the ligand is transferred to the carbonyl oxygen. The stereoselectivity is governed by the steric and electronic interactions between the substrate and the chiral ligand in this transition state.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.
Mechanism for Imine Reduction
For the reduction of imines under acidic conditions (using a formic acid/triethylamine mixture), an ionic mechanism is often proposed.[2] In this pathway, the imine is first protonated to form an iminium ion, which is then reduced by the ruthenium hydride catalyst. This ionic mechanism can lead to the opposite stereochemical outcome compared to the concerted mechanism for ketones.
Caption: Proposed ionic mechanism for the asymmetric transfer hydrogenation of imines.
Experimental Workflow
The general workflow for conducting an asymmetric transfer hydrogenation reaction using this compound is outlined below.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RuCl(p-シメン)[(S,S)-Ts-DPEN] | Sigma-Aldrich [sigmaaldrich.com]
- 5. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kanto.co.jp [kanto.co.jp]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Applications of (S,S)-TsDPEN in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN, is a chiral diamine ligand that has become an indispensable tool in asymmetric catalysis. Complexed with transition metals, particularly ruthenium, it forms highly efficient and selective catalysts for the asymmetric transfer hydrogenation (ATH) of a wide range of prochiral ketones and imines. This technology provides a powerful and practical method for the synthesis of enantiomerically enriched secondary alcohols and amines, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.
These application notes provide a comprehensive overview of the use of this compound in organic synthesis, with a focus on practical experimental protocols and key performance data.
Asymmetric Transfer Hydrogenation of Ketones
The Ru-(S,S)-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones is a robust and widely used method for the production of chiral secondary alcohols. The reaction typically employs a hydrogen donor such as a formic acid/triethylamine mixture or isopropanol.
Reduction of Aryl Ketones
Aromatic ketones are excellent substrates for this catalytic system, consistently affording high yields and enantioselectivities.
Table 1: Asymmetric Transfer Hydrogenation of Representative Aryl Ketones using Ru-(S,S)-TsDPEN Catalysts
| Entry | Substrate | Catalyst | S/C Ratio | Hydrogen Donor | Product | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | RuCl--INVALID-LINK-- | 200 | HCOOH/NEt₃ | (S)-1-Phenylethanol | 95 | 97 | [1] |
| 2 | 4-Chromanon | RuCl--INVALID-LINK-- | 500 | HCOOH/NEt₃ | (S)-4-Chromanol | 37 | 97 | [2] |
| 3 | Phenacyl chloride | RuCl--INVALID-LINK-- | 1000 | HCOOH/NEt₃ | (R)-2-Chloro-1-phenylethanol | 100 | 98 | [2] |
| 4 | α-Cyano acetophenone | RuCl--INVALID-LINK-- | 1000 | HCOOH/NEt₃ (3.1:2.6) | (S)-2-Hydroxy-2-phenylethanenitrile | 100 | 98 | [2] |
| 5 | 3',5'-Bis(trifluoromethyl)acetophenone | RuCl--INVALID-LINK-- | - | HCOONa/H₂O | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | >99 | 95 | [2] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the general procedure for the asymmetric transfer hydrogenation of acetophenone to (S)-1-phenylethanol.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Catalyst Pre-formation (in situ): In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and this compound (0.0055 mmol) in the chosen anhydrous solvent (5 mL). Stir the mixture at room temperature for 20-30 minutes. The solution should turn a deep red/purple color, indicating the formation of the active catalyst, RuCl--INVALID-LINK--.
-
Reaction Mixture Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Hydrogenation Reaction: To the flask containing the pre-formed catalyst, add acetophenone (1 mmol). Subsequently, add the formic acid/triethylamine mixture (1.5 mL).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically 25-40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified (S)-1-phenylethanol by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation of Imines
The enantioselective reduction of imines to chiral amines is another key application of this compound-based catalysts. This transformation is of high importance in the synthesis of pharmaceutical ingredients.
Reduction of Cyclic Imines
Cyclic imines, particularly dihydroisoquinolines, are readily reduced with high enantioselectivity.
Table 2: Asymmetric Transfer Hydrogenation of Representative Cyclic Imines using Ru-(S,S)-TsDPEN Catalysts
| Entry | Substrate | Catalyst | S/C Ratio | Hydrogen Donor | Product | Yield (%) | ee (%) | Reference |
| 1 | 1-Methyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- | 200 | HCOOH/NEt₃ | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | 98 | 95 | [3] |
| 2 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | [Rh(Cp)Cl₂]₂/(S,S)-TsDPEN | 133 | HCOOH/NEt₃ in H₂O/MeOH | (R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 96 | 99 | [4] |
| 3 | 1-Phenyl-3,4-dihydroisoquinoline | RuCl--INVALID-LINK-- | - | HCOOH/NEt₃ | (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | >95 | 97 | [5] |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Imines
This protocol provides a general method for the asymmetric reduction of cyclic imines.[4]
Materials:
-
[Rh(Cp*)Cl₂]₂ or [RuCl₂(p-cymene)]₂
-
This compound
-
Imine substrate
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Distilled water and Methanol (as co-solvent)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Pre-formation: In a round-bottom flask equipped with a magnetic stir bar, add [Rh(Cp*)Cl₂]₂ (0.0025 mmol) and this compound (0.0075 mmol). Add distilled water (1 mL) and stir the mixture for 1 hour at room temperature.
-
Reaction Setup: To the catalyst solution, add the imine substrate (1 mmol) followed by methanol (1 mL) and a pre-mixed solution of formic acid and triethylamine.
-
Reaction Execution: Stir the reaction mixture at the desired temperature until completion, as monitored by TLC or GC.
-
Work-up and Purification: After the reaction is complete, basify the mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude amine is purified by column chromatography.
-
Analysis: The enantiomeric excess of the final product is determined by chiral HPLC.
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The high efficiency and selectivity of this compound-catalyzed reactions have led to their adoption in the synthesis of several important pharmaceutical drugs.
Synthesis of a Duloxetine Intermediate
This compound-Ru complexes have been successfully applied in the asymmetric synthesis of a key chiral γ-aminoalcohol intermediate for the antidepressant drug Duloxetine. The asymmetric transfer hydrogenation of a β-amino ketone intermediate proceeds with high enantioselectivity.[6]
Table 3: Asymmetric Transfer Hydrogenation for a Duloxetine Intermediate
| Substrate | Catalyst | Hydrogen Donor | Product | Yield (%) | ee (%) |
| N,N-Dimethyl-3-oxo-3-(thiophen-2-yl)propan-1-amine | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | (S)-N,N-Dimethyl-3-hydroxy-3-(thiophen-2-yl)propan-1-amine | >90 | >95 |
Synthesis of a Sitagliptin Intermediate
While the commercial synthesis of the antidiabetic drug Sitagliptin has evolved, early routes and related research have explored the use of asymmetric hydrogenation. The core structure of Sitagliptin contains a chiral β-amino acid moiety, a class of molecules accessible through the reduction of corresponding enamines or β-keto esters, where this compound and its derivatives can be effective catalysts. For instance, the asymmetric hydrogenation of a protected enamine precursor is a key step in accessing the chiral amine core.
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of the asymmetric transfer hydrogenation is dictated by the chirality of the TsDPEN ligand. For the reduction of ketones with a Ru-(S,S)-TsDPEN catalyst, the (S)-alcohol is typically the major product. Conversely, for the reduction of cyclic imines, the (R)-amine is generally obtained. This difference is attributed to distinct transition state geometries.
The widely accepted Noyori-Ikariya mechanism for ketone reduction involves a six-membered pericyclic transition state where the hydride from the ruthenium center and a proton from the NH group of the ligand are transferred to the carbonyl group in a concerted manner. The stereoselectivity arises from the steric interactions between the substituents on the ketone and the phenyl groups of the DPEN ligand, as well as stabilizing CH/π interactions between the arene ligand on the ruthenium and the substrate.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation of ketones.
The experimental workflow for these reactions follows a standard procedure in synthetic chemistry, emphasizing the need for an inert atmosphere to protect the catalyst.
Caption: General experimental workflow for this compound catalyzed ATH.
References
- 1. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 6. Asymmetric Transfer Hydrogenation of β-Amino Ketone Catalyzed by this compound-Ru Complex and Its Application in the Synthesis of Duloxetine [cjcu.jlu.edu.cn]
Application Notes and Protocols for the Synthesis of Chiral Amines Using (S,S)-TsDPEN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry profoundly influences biological activity, making enantioselective synthesis a critical aspect of modern chemical research and development. The (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) ligand has emerged as a privileged chiral ligand for transition metal-catalyzed asymmetric synthesis, particularly in the highly efficient and selective preparation of chiral amines. This document provides detailed application notes and experimental protocols for the synthesis of chiral amines utilizing this compound, primarily through the asymmetric transfer hydrogenation (ATH) of imines.
Core Application: Asymmetric Transfer Hydrogenation (ATH) of Imines
The asymmetric transfer hydrogenation of prochiral imines to chiral amines is a robust and widely employed methodology. This reaction typically utilizes a ruthenium(II) or rhodium(III) complex of this compound as the catalyst and a formic acid/triethylamine (HCOOH/NEt₃) mixture or an alcohol as the hydrogen source. The reaction proceeds with high enantioselectivity and under mild conditions, tolerating a broad range of functional groups.
Mechanism of Asymmetric Transfer Hydrogenation of Imines
The catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of an imine is depicted below. The reaction is believed to proceed through an outer-sphere mechanism. The ruthenium catalyst, activated by the hydrogen source, delivers a hydride to the protonated imine, leading to the formation of the chiral amine with high stereocontrol.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Dihydroisoquinolines using a Rhodium/(S,S)-TsDPEN Catalyst
This protocol is adapted from a general procedure for the asymmetric transfer hydrogenation of cyclic imines.[3]
Materials:
-
[Rh(Cp*)Cl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer)
-
(1S, 2S)-TsDPEN
-
Imine substrate (e.g., 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Solvent (e.g., Water, Methanol, Dichloromethane or Acetonitrile)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Chromatography equipment
-
Chiral HPLC for enantiomeric excess (ee) determination
Procedure:
-
Catalyst Pre-formation: In a round-bottom flask, dissolve [Rh(Cp*)Cl₂]₂ (0.0025 mmol) and (1S, 2S)-TsDPEN (0.0075 mmol) in the chosen solvent (e.g., 1 mL of distilled water). Stir the mixture at 40°C for 1 hour to generate the active catalyst.
-
Reaction Setup: To the pre-formed catalyst solution, add the imine substrate (0.5 mmol).
-
Hydrogen Source Addition: Prepare a 5:2 molar ratio mixture of formic acid and triethylamine. Add this mixture to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 20-40°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Imines using a Ruthenium/(S,S)-TsDPEN Catalyst
This protocol is a general representation based on the pioneering work in the field.[2]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S, 2S)-TsDPEN
-
Imine substrate
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Formation: In a reaction vessel, combine [RuCl₂(p-cymene)]₂ and this compound in the chosen solvent. The active catalyst can be formed in situ.
-
Reaction Setup: Add the imine substrate to the catalyst solution.
-
Hydrogen Source Addition: Add a 5:2 mixture of formic acid and triethylamine to the reaction mixture.
-
Reaction: Stir the mixture at a specified temperature (typically room temperature to 40°C) until the starting material is consumed, as monitored by TLC or GC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
-
Analysis: Characterize the product and determine the enantiomeric excess as described in Protocol 1.
Quantitative Data Summary
The following tables summarize the results for the asymmetric transfer hydrogenation of various imines using this compound-based catalysts.
Table 1: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Dihydroisoquinolines [3]
| Entry | Substrate (R) | Product | Yield (%) | ee (%) |
| 1 | Methyl | (R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 97 | 95 |
| 2 | Butyl | (R)-6,7-Dimethoxy-1-butyl-1,2,3,4-tetrahydroisoquinoline | 94 | 93 |
| 3 | Cyclohexyl | (R)-6,7-Dimethoxy-1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline | 94 | 99 |
Reaction conditions: [Rh(Cp)Cl₂]₂/(S,S)-TsDPEN, HCOOH/NEt₃, Water/Methanol.*
Table 2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Various Imines [1]
| Entry | Substrate | Catalyst | S/C ratio | Solvent | Time (min) | Yield (%) | ee (%) |
| 1 | 1-Methyl-3,4-dihydroisoquinoline | Rh/(S,S)-TsDPEN | 200 | CH₂Cl₂ | 10 | 99 | 99 |
| 2 | 1-Phenyl-3,4-dihydroisoquinoline | Rh/(S,S)-TsDPEN | 200 | CH₂Cl₂ | 20 | 98 | 95 |
| 3 | 2-Methylquinoxaline | Rh/(S,S)-TsDPEN | 200 | CH₂Cl₂ | 30 | 98 | 67 |
Reaction conditions: 5:2 formic acid-triethylamine azeotrope as hydrogen source at 20°C.
Application in Reductive Amination of Ketones
While the asymmetric transfer hydrogenation of ketones to chiral alcohols using this compound is a well-established and highly efficient process, the direct one-pot asymmetric reductive amination of ketones to chiral amines using this specific ligand is less commonly reported with detailed protocols. The direct reductive amination is often challenged by the competition between ketone reduction and imine formation/reduction.
For the synthesis of chiral primary amines from ketones, a two-step approach is often more practical:
-
Asymmetric transfer hydrogenation of the ketone to the corresponding chiral alcohol using a Ru/(S,S)-TsDPEN catalyst.
-
Conversion of the chiral alcohol to the chiral amine via methods such as a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source.
Protocol 3: Asymmetric Transfer Hydrogenation of a Ketone to a Chiral Alcohol
This protocol provides a general method for the synthesis of a chiral alcohol, which can be a precursor to a chiral amine.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S, 2S)-TsDPEN
-
Ketone substrate (e.g., Acetophenone)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Follow the catalyst formation and reaction setup as described in Protocol 2, using the ketone as the substrate.
-
The reaction will yield the corresponding chiral alcohol.
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the chiral alcohol.
-
The enantiomeric excess of the alcohol can be determined by chiral GC or HPLC.
Visualizations
Experimental Workflow
The general experimental workflow for the asymmetric transfer hydrogenation of imines is outlined below.
Logical Relationship of Key Components
The successful synthesis of chiral amines via ATH is dependent on the interplay of several key components.
Conclusion
The use of this compound in combination with ruthenium or rhodium precursors provides a powerful and versatile catalytic system for the asymmetric synthesis of chiral amines from imines via transfer hydrogenation. The reactions are typically high-yielding, highly enantioselective, and operationally simple, making this methodology highly attractive for both academic and industrial applications. While direct asymmetric reductive amination of ketones with this ligand is less developed, the synthesis of chiral amines from ketones can be achieved through a two-step sequence involving the well-established asymmetric transfer hydrogenation of the ketone to a chiral alcohol. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of enantiomerically pure amines.
References
Application Notes and Protocols for (S,S)-TsDPEN Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S,S)-TsDPEN, or (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, is a highly effective chiral diamine ligand used in asymmetric catalysis.[1][2] It is most prominently employed in combination with ruthenium to form catalysts for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, yielding chiral alcohols and amines with high enantioselectivity.[3][4][5] These chiral products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[3] The catalyst system, often referred to as a Noyori-type catalyst, operates through a metal-ligand bifunctional mechanism, enabling efficient and selective hydrogen transfer.[6] This document provides detailed protocols and application data for researchers utilizing this compound in their synthetic endeavors.
Catalyst System and Key Variants:
The active catalyst is typically a ruthenium(II) complex containing the this compound ligand and an arene ligand (e.g., p-cymene, mesitylene).[3][7] Common catalyst precursors include [RuCl₂(p-cymene)]₂ and Ru(OTf)--INVALID-LINK--.[3][6] The catalyst can be prepared in situ from the ruthenium dimer and the this compound ligand or used as a pre-formed complex.[8] A "tethered" version of the catalyst, where the arene is linked to the diamine ligand, has also been developed to enhance stereochemical control.[6]
Experimental Protocols
Protocol 1: In Situ Preparation of RuClthis compound Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in situ preparation of the catalyst followed by a typical asymmetric transfer hydrogenation of a model ketone, acetophenone, using a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
[RuCl₂(p-cymene)]₂ dimer
-
This compound
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and this compound (2.2 mol%) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex, RuCl--INVALID-LINK--. Some protocols may involve heating to facilitate complex formation.[8]
-
-
Asymmetric Transfer Hydrogenation:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the flask containing the catalyst solution, add the acetophenone substrate (100 mol%).
-
Add the formic acid/triethylamine mixture to the reaction.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40°C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
-
Protocol 2: Asymmetric Hydrogenation of 4-Chromanone using a Pre-formed Ruthenium Catalyst
This protocol details the asymmetric hydrogenation of a base-sensitive ketone using molecular hydrogen and a pre-formed ruthenium catalyst.
Materials:
-
Ru(OTf)--INVALID-LINK-- catalyst
-
4-Chromanone
-
Anhydrous methanol (CH₃OH)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas supply
Procedure:
-
Reaction Setup:
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas several times to remove air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 17 atm).[3]
-
Heat the reaction mixture to the specified temperature (e.g., 50°C) with vigorous stirring.[3]
-
Maintain the reaction conditions for the required time (e.g., 8 hours) or until substrate consumption is complete as monitored by a suitable analytical technique.[3]
-
-
Work-up and Analysis:
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The product, (S)-4-chromanol, can be purified if necessary.
-
Determine the yield and enantiomeric excess (ee%) of the product.
-
Data Presentation
The following tables summarize the performance of this compound-based catalysts in the asymmetric hydrogenation and transfer hydrogenation of various ketones.
Table 1: Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| 4-Chromanone | Ru(OTf)--INVALID-LINK-- | 1000 | 17 | 50 | 8 | Quantitative | 98 | S[3] |
| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1000 | 10 | Not Specified | 10 | Not Specified | 96 | R[3] |
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 2,400,000 | 45 | 30 | 48 | Quantitative | 80 | R[3] |
Table 2: Asymmetric Transfer Hydrogenation of Ketones
| Substrate | Catalyst | S/C Ratio | Hydrogen Source | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| Acetophenone | RuCl--INVALID-LINK-- | 100 | HCOOH/TEA | 28 | 12 | 98 | 97 | S |
| 4-Chromanone | RuCl--INVALID-LINK-- | Not Specified | HCOOH/TEA | Not Specified | Not Specified | Quantitative | 99 | S[9] |
| Phenacyl chloride | RuCl--INVALID-LINK-- | Not Specified | HCOOH/TEA | Not Specified | Not Specified | Not Specified | 98 | R[9] |
| Racemic-benzoin | RuCl--INVALID-LINK-- | 1000 | HCOOH/TEA in DMF | 40 | 24 | >99 | >99 | syn |
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism for the asymmetric hydrogenation of ketones by Ru-TsDPEN catalysts and a general experimental workflow.
References
- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 2. chemscene.com [chemscene.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 6. chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide | 851051-43-9 | Benchchem [benchchem.com]
- 7. RuCl this compound (mesitylene) 95 174813-81-1 [sigmaaldrich.com]
- 8. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kanto.co.jp [kanto.co.jp]
Application Notes and Protocols for (S,S)-TsDPEN in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,S)-TsDPEN, or (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine, is a renowned chiral diamine ligand pivotal in the field of asymmetric synthesis. When complexed with transition metals, particularly Ruthenium(II), it forms highly efficient and selective catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. These catalysts, often referred to as Noyori-type catalysts, are instrumental in the stereoselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines, which are valuable building blocks in the pharmaceutical and fine chemical industries.[1][2] The catalyst's versatility is demonstrated by its effectiveness on a wide array of substrates, including aromatic, alkynyl, and base-sensitive ketones.[3][4]
The stereochemical outcome of the reduction is dictated by the chirality of the TsDPEN ligand; the this compound ligand typically yields (R)-alcohols from ketones, while the (R,R)-enantiomer produces (S)-alcohols.[1][5] This predictability is a key advantage for synthetic chemists. The active catalytic species is generally a ruthenium hydride complex, formed in situ from a pre-catalyst.[5]
Applications
The primary application of this compound is as a chiral ligand in Ruthenium-catalyzed reactions:
-
Asymmetric Transfer Hydrogenation (ATH): This is the most common application, utilizing a hydrogen donor like a formic acid/triethylamine (HCOOH/NEt₃) mixture or isopropanol with a base to reduce ketones and imines.[1][6] This method avoids the need for high-pressure hydrogen gas, making it operationally simpler.[7]
-
Asymmetric Hydrogenation (AH): In this process, molecular hydrogen (H₂) is used as the reductant, often requiring pressure. This method is particularly useful for base-sensitive substrates.[3]
-
Dynamic Kinetic Resolution (DKR): The catalyst can be used to reduce ketones that are configurationally labile, allowing for the synthesis of products with high diastereoselectivity and enantioselectivity.[2][8]
-
Synthesis of Key Intermediates: These catalytic systems are employed in the synthesis of crucial chiral intermediates for active pharmaceutical ingredients such as Duloxetine and Esketamine.[9][10]
Catalyst Loading and Reaction Conditions
The efficiency of reactions using this compound catalysts is highly dependent on the substrate, catalyst complex, and reaction conditions. The catalyst is typically a pre-catalyst complex such as RuCl--INVALID-LINK--.
Summary of Quantitative Data for Asymmetric Reductions
| Substrate Type | Catalyst Complex | Catalyst Loading (S/C ratio) | Hydrogen Source | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Config. | Ref. |
| ATH of Ketones | ||||||||||
| Aromatic Ketones (Acetophenone) | [RuCl₂(p-cymene)]₂ + this compound | 50:1 (2 mol%) | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 8 | 95 | 97 | (R) | [1] |
| α-CF₃ Ketones | RuCl(p-cymene)[this compound] | 100:1 (1 mol%) | Sodium Formate | MeOH/H₂O (1:1) | 80 | 24 | up to 84 | up to 96 | N/A | [11] |
| Electron-Rich Ketones | [(S,S)-Teth-TsDpen]RuCl | 100:1 (1 mol%) | Sodium Formate | H₂O | 40 | 24 | >99 | 97 | (S) | [12] |
| β-Amino Ketones | This compound-Ru complex | N/A | HCOOH/NEt₃ | N/A | N/A | N/A | good | >95 | (S) | [10] |
| ATH of Imines | ||||||||||
| Cyclic Imines (DHIQs) | RuCl(p-cymene)[this compound] | 100:1 (1 mol%) | HCOOH/NEt₃ | Acetonitrile | 15-25 | 0.5-2 | >98 | 95 | (R) | [1][6] |
| AH of Ketones | ||||||||||
| Base-Sensitive Ketones (4-Chromanone) | Ru(OTf)--INVALID-LINK-- | 1000:1 - 7000:1 | H₂ (10-100 atm) | Methanol | 60 | 15 | 99 | 98 | (S) | [3][13] |
| Alkynyl Ketones | Ru(OTf)--INVALID-LINK-- | 1000:1 - 5000:1 | H₂ (10-50 atm) | Methanol | 50 | 15-40 | quantitative | 95-97 | (S) | [4] |
Note: The product configuration can be counterintuitive. For ketone reduction, the (S,S)-catalyst typically gives the (R)-alcohol with HCOOH/NEt₃ but can give the (S)-alcohol under H₂/acidic conditions. This is due to mechanistic differences.[3][6]
Experimental Protocols & Workflows
Catalyst Preparation
The active catalyst is often prepared in situ from a stable dimeric ruthenium precursor and the this compound ligand. This avoids the need to isolate the air-sensitive monomeric catalyst.[1]
Caption: Workflow for the in situ preparation of the Ru-(S,S)-TsDPEN pre-catalyst.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of an Aromatic Ketone
This protocol is a general procedure for the reduction of a prochiral ketone using a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
Ketone substrate (1.0 mmol)
-
RuCl(p-cymene)[this compound] (0.01 mmol, 1 mol %)
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the ketone substrate (1.0 equiv) and the catalyst, RuCl(p-cymene)[this compound] (0.01 equiv).
-
Add the anhydrous solvent to achieve a substrate concentration of approximately 0.5–1.0 M.
-
Add the formic acid/triethylamine mixture (typically 2-5 equivalents relative to the substrate).
-
Stir the reaction mixture at the specified temperature (e.g., 25-80 °C) and monitor the reaction progress by TLC or GC/HPLC.[11]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether) multiple times.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified alcohol product using chiral HPLC or GC.
Caption: Experimental workflow for a typical Asymmetric Transfer Hydrogenation (ATH).
Protocol 2: Asymmetric Hydrogenation (AH) of a Base-Sensitive Ketone
This protocol is a general procedure for the hydrogenation of a ketone using H₂ gas, suitable for substrates that are sensitive to basic conditions.
Materials:
-
Ketone substrate (1.0 mmol)
-
Ru(OTf)--INVALID-LINK-- (0.001 mmol, 0.1 mol %) or other activated catalyst[3]
-
Methanol (anhydrous, degassed)
-
Hydrogen (H₂) gas
-
Autoclave or high-pressure reaction vessel
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge the high-pressure reaction vessel with the ketone substrate (1.0 equiv) and the catalyst (e.g., 0.00033 to 0.001 equiv).[3]
-
Add anhydrous, degassed methanol.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the vessel with H₂ gas to the desired pressure (e.g., 10-100 atm) and vent several times to purge the system.
-
Pressurize to the final reaction pressure and place the vessel in a heating block or oil bath at the specified temperature (e.g., 50-60 °C).[3]
-
Stir the reaction for the required time (e.g., 15-40 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the vessel and concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified and analyzed as described in Protocol 1.
Catalytic System Overview
The success of the this compound system relies on the precise interaction between the metal center, the chiral ligand, the substrate, and the hydrogen source. The N-H group on the tosylamide of the ligand is believed to play a crucial role in the catalytic cycle, participating in a metal-ligand bifunctional mechanism.[2]
Caption: Key components and relationships in the this compound catalytic system.
References
- 1. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Asymmetric Hydrogenation of Alkynyl Ketones with the η6âArene/TsDPENâRuthenium(II) Catalyst - figshare - Figshare [figshare.com]
- 5. RuCl(p-cymene)[(R,R)-Ts-DPEN] | Benchchem [benchchem.com]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.takasago.com [assets.takasago.com]
- 8. researchgate.net [researchgate.net]
- 9. [(S,S)-Teth-TsDpen RuCl] | 851051-43-9 [sigmaaldrich.com]
- 10. Asymmetric Transfer Hydrogenation of β-Amino Ketone Catalyzed by this compound-Ru Complex and Its Application in the Synthesis of Duloxetine [cjcu.jlu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kanto.co.jp [kanto.co.jp]
Application Notes and Protocols for (S,S)-TsDPEN Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and reaction protocols for asymmetric transfer hydrogenation (ATH) reactions catalyzed by the chiral ruthenium complex derived from (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN). This catalyst system, a cornerstone of Noyori-type hydrogenations, offers a powerful and versatile tool for the enantioselective synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries.
Introduction
The this compound ligand, in combination with a ruthenium precursor, forms a highly efficient and selective catalyst for the asymmetric transfer hydrogenation of a broad range of prochiral ketones and imines. A key feature of this catalytic system is the predictable stereochemical outcome. When using the this compound ligand, the ATH of ketones typically yields the corresponding (S)-alcohols, while the reduction of imines generally affords (R)-amines.[1] This stereochemical divergence is attributed to different reaction mechanisms for the two substrate classes.[1]
The reduction of ketones is proposed to proceed through a six-membered pericyclic transition state, whereas the reduction of imines is believed to follow an ionic pathway involving the protonation of the imine substrate.[1] These reactions are typically carried out using a hydrogen donor such as a formic acid/triethylamine azeotrope or isopropanol.
Substrate Scope
The Ru-(S,S)-TsDPEN catalytic system demonstrates broad applicability across various classes of ketones and imines. Below are tables summarizing the performance of this catalyst with different substrates.
Asymmetric Transfer Hydrogenation of Ketones
Table 1: Aromatic Ketones
| Substrate | Product | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| Acetophenone | 1-Phenylethanol | 0.5 | HCOOH/Et₃N | Acetonitrile | 28 | 18 | 95 | 97 | S |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 0.1 | HCOOH/Et₃N | DMF | 25 | 16 | 90 | 98 | R |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 0.5 | HCOOH/Et₃N | Acetonitrile | 28 | 18 | >99 | 95 | S |
| 3',5'-Bis(trifluoromethyl)acetophenone | 1-[3',5'-Bis(trifluoromethyl)phenyl]ethanol | 0.5 | HCOONa | Water | 50 | 2 | 99 | 90 | S |
| 4-Chromone | (S)-4-Chromanol | 0.2 | HCOOH/Et₃N | DMF | rt | 24 | >99 | 99 | S |
| Phenacyl chloride | (R)-2-Chloro-1-phenylethanol | 0.1 | HCOOH/Et₃N | DMF | 25 | 16 | >99 | 98 | R |
Table 2: Heteroaromatic, Aliphatic, and Other Ketones
| Substrate | Product | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | 1.0 | HCOOH/Et₃N | Acetonitrile | 28 | 18 | 69 | 91.7 | S |
| 1,1,1-Trifluoroacetone | (S)-1,1,1-Trifluoro-2-propanol | 0.1 | HCOOH/Et₃N | Neat | rt | 24 | >99 | 97 | S |
| α-Ketopantolactam | N-Propyl pantolactam | 0.2 | HCOOH/DIPEA | CH₂Cl₂ | rt | 12 | 99 | 95 | - |
Asymmetric Transfer Hydrogenation of Imines
Table 3: Cyclic and Acyclic Imines
| Substrate | Product | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| 1-Methyl-3,4-dihydroisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 1.0 | HCOOH/Et₃N | Acetonitrile | 28 | 14 | >95 | 95 | R |
| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 0.1 | HCOOH/Et₃N | Acetonitrile | 28 | 18 | 98 | 97 | R |
| Acetophenone N-benzylimine | N-(1-Phenylethyl)benzylamine | 1.0 | HCOOH/Et₃N | CH₂Cl₂ | 25 | 24 | 92 | 89 | R |
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of Ketones
This protocol provides a general procedure for the asymmetric transfer hydrogenation of ketones using the RuCl(p-cymene)[this compound] catalyst and a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
Ketone substrate
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (1 mol%) and this compound (2.2 mol%).
-
Add the desired anhydrous solvent (e.g., 5 mL per 1 mmol of substrate).
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst, RuCl(p-cymene)[this compound]. The solution should turn a reddish-brown color.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add the ketone substrate (1.0 eq).
-
In a separate flask, prepare the formic acid/triethylamine azeotropic mixture (5:2 molar ratio). Caution: This should be done carefully, as the mixing is exothermic.
-
Add the HCOOH/Et₃N mixture to the reaction flask.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C).
-
Monitor the progress of the reaction by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.
Caption: General experimental workflow for this compound catalyzed ATH.
References
Application Notes and Protocols for the Preparation of (S,S)-TsDPEN Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of chiral (S,S)-TsDPEN metal complexes, which are highly effective catalysts in asymmetric synthesis, particularly for the reduction of prochiral ketones and imines. The protocols detailed below are intended to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as this compound, is a C₂-symmetric chiral ligand that, when coordinated to transition metals such as Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), forms catalysts capable of inducing high stereoselectivity in various chemical transformations. These complexes are particularly renowned for their application in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH), yielding chiral alcohols and amines with high enantiomeric excess (ee). The robustness and high efficiency of these catalysts have made them valuable tools in the synthesis of pharmaceutical intermediates and other fine chemicals.
Data Presentation: Asymmetric Reduction of Prochiral Ketones and Imines
The following table summarizes the catalytic performance of various this compound metal complexes in the asymmetric reduction of selected ketones and imines.
| Entry | Metal Precursor | Substrate | Product | Yield (%) | ee (%) | Conditions |
| 1 | [RuCl₂(p-cymene)]₂ | Acetophenone | (S)-1-Phenylethanol | >95 | 97 | Formic acid/triethylamine azeotrope (5:2), 28 °C, 24 h.[1] |
| 2 | [RuCl₂(p-cymene)]₂ | 4-Chromanone | (S)-4-Chromanol | >99 | 97 | H₂ (10 atm), Methanol, 30 °C, 10 h. |
| 3 | [CpRhCl₂]₂ | 1-Methyl-3,4-dihydroisoquinoline | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | High | 95 | Formic acid/triethylamine azeotrope, 28 °C, 4 h. |
| 4 | [CpIrCl₂]₂ | Acetophenone | (S)-1-Phenylethanol | High | >90 | 2-Propanol, KOH, 80 °C. |
| 5 | Cu(OAc)₂ | Phenylacetylene and Nitrone | cis-β-Lactam | 91 | 94 | Toluene, Et₃N, 40 °C, 24 h (Note: This is an asymmetric Kinugasa reaction, not a reduction). |
| 6 | [RuCl₂(p-cymene)]₂ | para-Amino acetophenone | (S)-1-(4-aminophenyl)ethanol | ~99 | 94 | 1:1 Methanol/Water, Sodium Formate, 60 °C.[2] |
| 7 | [Rh-(S,S)-TsDPEN] | Various Imines | Corresponding Amines | 94-98 | 89-98 | Formic acid/triethylamine (1.1:1), Water/Methanol.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol details the monosulfonylation of (S,S)-1,2-diphenylethylenediamine.
Materials:
-
(1S,2S)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (0.95 eq) in DCM.
-
Slowly add the TsCl solution to the diamine solution at 0 °C with stirring.
-
Add triethylamine (Et₃N) (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Protocol 2: Synthesis of Metal Precursors
2.1 Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer ([RuCl₂(p-cymene)]₂)
This complex is a common precursor for Ruthenium-based catalysts.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
α-Phellandrene
-
Ethanol
Procedure:
-
Combine Ruthenium(III) chloride hydrate and α-phellandrene in ethanol.
-
Reflux the mixture for 4-6 hours. During this time, the α-phellandrene is dehydrogenated to p-cymene.
-
Cool the reaction mixture to room temperature. The product will precipitate as a red solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
2.2 Synthesis of Pentamethylcyclopentadienyl Rhodium(III) and Iridium(III) Dichloride Dimers ([Cp*MCl₂]₂, M = Rh, Ir)
These dimers are key starting materials for Rhodium and Iridium catalysts.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) or Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol
Procedure:
-
Dissolve the corresponding metal chloride hydrate in hot methanol.
-
Add pentamethylcyclopentadiene (Cp*H) to the solution.
-
Heat the mixture to reflux for several hours. The product will precipitate from the hot solution.
-
Cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum.
Protocol 3: In Situ Preparation of this compound Metal Complexes and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the convenient in situ formation of the catalyst followed by its use in a typical asymmetric transfer hydrogenation reaction.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
This compound
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dichloro(p-cymene)ruthenium(II) dimer (0.005 eq) and this compound (0.011 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.
-
Catalytic Reaction: Add the formic acid/triethylamine azeotrope (hydrogen source) to the flask, followed by the acetophenone substrate (1.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Visualizations
Caption: Workflow for the synthesis of the this compound ligand.
Caption: General workflow for in situ catalyst preparation and asymmetric reduction.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis Using (S,S)-TsDPEN
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN, in large-scale asymmetric synthesis. The primary focus is on its application in asymmetric transfer hydrogenation (ATH) of ketones and imines, a critical transformation in the synthesis of chiral alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Introduction to this compound in Asymmetric Catalysis
This compound is a C₂-symmetric chiral diamine ligand that, when complexed with a transition metal such as Ruthenium(II), forms a highly effective and versatile catalyst for asymmetric reduction reactions. The most prominent application of this compound is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce enantiomerically enriched secondary alcohols and amines, respectively.[1][2] This methodology offers a significant advantage over traditional hydrogenation methods by avoiding the need for high-pressure hydrogen gas, instead utilizing safe and readily available hydrogen donors like a formic acid/triethylamine (HCOOH/TEA) mixture or isopropanol.[3]
The catalyst system, typically [RuCl(η⁶-arene)(this compound)], where the arene is often p-cymene or mesitylene, operates under mild conditions with low catalyst loadings, making it suitable for industrial-scale production.[3] The stereochemical outcome is predictable, with the (S,S)-ligand generally affording the (S)-alcohol or (R)-amine.[4]
Key Applications
The primary application of this compound is in the catalytic asymmetric transfer hydrogenation of a broad range of substrates:
-
Aromatic Ketones: Simple and functionalized aromatic ketones can be reduced to the corresponding chiral secondary alcohols with high yields and excellent enantioselectivities. These chiral alcohols are crucial building blocks for various active pharmaceutical ingredients (APIs).
-
Imines: Cyclic and acyclic imines are efficiently reduced to chiral amines, which are prevalent motifs in pharmaceuticals.[2][4]
-
Pharmaceutical Intermediates: A notable industrial application is in the synthesis of chiral intermediates for drugs such as Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[5][6] While later generations of the Sitagliptin synthesis moved to a more efficient Rh-based catalyst, the initial process highlighted the utility of Ruthenium-catalyzed asymmetric hydrogenation.[5][7]
Quantitative Data Summary
The following tables summarize the performance of the this compound-based catalyst system in the asymmetric transfer hydrogenation of various ketones.
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones
| Substrate | Catalyst System | S/C Ratio | Hydrogen Donor | Solvent | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| Acetophenone | RuCl--INVALID-LINK-- | 200 | HCOOH/TEA (5:2) | - | 48 | >95 | 97 | (S) |
| 4-Chloroacetophenone | RuCl--INVALID-LINK-- | 200 | HCOOH/TEA (5:2) | - | 48 | >95 | 95 | (S) |
| 3-Methoxyacetophenone | RuCl--INVALID-LINK-- | 200 | HCOOH/TEA (5:2) | - | 48 | >95 | 98 | (S) |
| 4-Chromone | RuCl--INVALID-LINK-- | 500 | HCOOH/TEA (5:2) | - | - | quant. | 97 | (S) |
Data compiled from various sources, specific conditions may vary.
Experimental Protocols
This section provides detailed protocols for the preparation of the hydrogen donor, the catalyst, and a general procedure for a large-scale asymmetric transfer hydrogenation reaction.
Protocol 1: Preparation of Formic Acid/Triethylamine (5:2 Molar Ratio) Hydrogen Donor
This azeotropic mixture is a commonly used hydrogen source for asymmetric transfer hydrogenation.
Materials:
-
Formic acid (98%)
-
Triethylamine
-
1 L four-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with inert gas inlet
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure: [8]
-
Charge 346.5 mL (422.7 g, 9.0 mol) of 98% formic acid into the 1 L four-necked flask.
-
Equip the flask with a mechanical stirrer, reflux condenser with an argon or nitrogen inlet, a thermometer, and a dropping funnel.
-
Purge the flask with an inert gas and cool the contents to 4 °C in an ice bath.
-
Add 500.0 mL (363.6 g, 3.6 mol) of triethylamine to the dropping funnel.
-
Add the triethylamine dropwise to the stirred formic acid over 1.5 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
For purification, the mixture can be distilled at 89 °C under reduced pressure (2.1 kPa). The composition of the distillate should be confirmed by ¹H-NMR.
-
Store the prepared hydrogen donor mixture under an inert atmosphere.
Protocol 2: In-situ Preparation of the RuClthis compound Catalyst
The active catalyst is often prepared in situ from the ligand and a ruthenium precursor.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Anhydrous solvent (e.g., isopropanol or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and this compound (2.2 equivalents).
-
Add a suitable anhydrous solvent (e.g., isopropanol or DMF) to dissolve the solids.
-
Stir the mixture at room temperature or gently heat (e.g., 40-80 °C) for 20-30 minutes until a clear, homogeneous solution is formed.
-
The resulting catalyst solution is ready for use in the asymmetric transfer hydrogenation reaction.
Protocol 3: Large-Scale Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the reduction of an aromatic ketone on a multi-gram to kilogram scale.
Materials:
-
Aromatic ketone (e.g., 1-(2,4,5-trifluorophenyl)ethan-1-one)
-
RuCl--INVALID-LINK-- catalyst (or prepared in situ as per Protocol 2)
-
Formic acid/triethylamine (5:2) mixture (prepared as per Protocol 1)
-
Suitable solvent (e.g., Dichloromethane, Isopropanol, or neat)
-
Reaction vessel equipped with mechanical stirring, temperature control, and inert gas inlet
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification apparatus (e.g., flash chromatography or distillation setup)
Procedure:
-
Reaction Setup:
-
Set up a clean and dry reaction vessel under a positive pressure of an inert gas (e.g., Argon).
-
Charge the vessel with the prochiral ketone (100 g, 1 equivalent).
-
If using a pre-formed catalyst, add the RuCl--INVALID-LINK-- (e.g., S/C ratio of 200-1000). If preparing in situ, follow Protocol 2 in the reaction vessel before adding the ketone.
-
Add a suitable solvent if required. For many substrates, the reaction can be run neat.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Slowly add the formic acid/triethylamine (5:2) mixture (1.5-2.0 equivalents) to the reaction vessel via a dropping funnel or pump over a period of 1-2 hours. An exotherm may be observed, so maintain the desired reaction temperature (typically 25-40 °C) using a cooling bath.
-
After the addition is complete, continue stirring the reaction mixture at the set temperature for the required time (typically 4-24 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the consumption of the starting material and the formation of the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
If a solvent was used, it may be partially removed under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as flash column chromatography on silica gel or vacuum distillation, to yield the highly pure chiral alcohol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or chiral GC.
-
Visualizations
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for large-scale asymmetric transfer hydrogenation.
Catalytic Cycle for Asymmetric Transfer Hydrogenation of Ketones
References
- 1. Formic acid [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. kanto.co.jp [kanto.co.jp]
- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.takasago.com [assets.takasago.com]
Application Notes and Protocols for (S,S)-TsDPEN in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide specific examples of the use of the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, or (S,S)-TsDPEN, in the total synthesis of complex, biologically active molecules. The information provided is intended to serve as a practical guide, offering detailed experimental protocols and comparative data to facilitate the application of this powerful catalytic tool in asymmetric synthesis.
Introduction to this compound in Asymmetric Catalysis
This compound is a widely used chiral diamine ligand in transition metal-catalyzed asymmetric reactions. Its rigid backbone and well-defined chiral environment make it highly effective in inducing enantioselectivity in a variety of transformations, most notably in asymmetric transfer hydrogenation (ATH) of ketones and imines. Catalysts derived from this compound, typically with Ruthenium or Rhodium, are known for their high efficiency, excellent enantioselectivity, and broad substrate scope. These characteristics have made them invaluable tools in the stereoselective synthesis of chiral alcohols and amines, which are common structural motifs in pharmaceuticals and natural products.
Application 1: Total Synthesis of (S)-Duloxetine
Key Reaction: Asymmetric Transfer Hydrogenation of a β-Amino Ketone
The enantioselective reduction of a β-amino ketone is a crucial step in the synthesis of (S)-Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor. A Rhodium complex of this compound has been successfully employed to catalyze this key transformation with high yield and enantioselectivity.[1][2]
Reaction Scheme:
Where Ar = 2-thienyl and the catalyst is [CpRhCl(this compound)]*
Quantitative Data Summary
| Substrate | Catalyst | S/C Ratio | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | [CpRhCl(this compound)] | 200:1 | HCOOH/Et3N (5:2) | 12 | 81 | 97 | [1] |
| 2-Tosyloxy-1-(2-thiophenyl)ethanone | [CpRhCl(this compound)] | 500:1 | EtOAc, HCOOH/Et3N (5:2) | 3 | 95 | 95 | [2] |
Experimental Protocol: Asymmetric Transfer Hydrogenation for (S)-Duloxetine Intermediate
This protocol is adapted from the work of Kwak et al.[2]
Materials:
-
2-Tosyloxy-1-(2-thiophenyl)ethanone
-
[CpRhCl(this compound)] catalyst (Cp = pentamethylcyclopentadienyl)
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
-
Ethyl acetate (EtOAc), anhydrous
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add 2-tosyloxy-1-(2-thiophenyl)ethanone (10 mmol).
-
Add the [Cp*RhCl(this compound)] catalyst (0.02 mmol, S/C = 500).
-
Add anhydrous ethyl acetate (2 mL) and the formic acid/triethylamine (5:2) mixture (2 mL).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion (monitored by TLC), dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, (S)-2-tosyloxy-1-(2-thiophenyl)ethanol, can be purified by flash column chromatography.
Logical Workflow for (S)-Duloxetine Synthesis
Caption: Key asymmetric step in the total synthesis of (S)-Duloxetine.
Application 2: Enantioselective Synthesis of (S)-Fluoxetine
Key Reaction: Heterogeneous Asymmetric Transfer Hydrogenation of an Aromatic Ketone
A polymer-supported Ruthenium catalyst derived from this compound has been developed for the synthesis of a key chiral alcohol intermediate for (S)-Fluoxetine, a selective serotonin reuptake inhibitor. The heterogeneous nature of the catalyst allows for easy recovery and reuse.
Reaction Scheme:
Where Ar is a substituted phenyl group and the catalyst is a polymer-supported [RuCl(this compound)(p-cymene)]
Quantitative Data Summary
| Substrate | Catalyst | S/C Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1-(3-(Trifluoromethyl)phenyl)ethanone | Polymer-supported Ru-(S,S)-TsDPEN | 100:1 | HCOOH/Et3N | 28 | 24 | >99 | 95 | Organic & Biomolecular Chemistry, 2005, 3, 2513-2518 |
Experimental Protocol: Heterogeneous ATH for (S)-Fluoxetine Intermediate
This protocol is based on the work by Li et al. in Organic & Biomolecular Chemistry, 2005, 3, 2513-2518.
Materials:
-
1-(3-(Trifluoromethyl)phenyl)ethanone
-
Polymer-supported [RuCl(this compound)(p-cymene)] catalyst
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, suspend the polymer-supported Ru-catalyst (1 mol%) in a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the substrate, 1-(3-(trifluoromethyl)phenyl)ethanone (1 equivalent).
-
Stir the mixture at 28 °C for 24 hours.
-
After the reaction, filter the catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.
-
The filtrate is then worked up by quenching with water and extracting the product with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the chiral alcohol.
Experimental Workflow
Caption: Workflow for the synthesis of a key (S)-Fluoxetine intermediate.
Application 3: Synthesis of Imidazolo-LXB4 Analogue
Key Reaction: Diastereoselective Asymmetric Transfer Hydrogenation
In the synthesis of a lipoxin B4 analogue containing a dimethylimidazole core, a tethered Ruthenium catalyst with (R,R)-TsDPEN, [(R,R)-Teth-TsDpen]RuCl, was employed for the stereoselective reduction of a sterically hindered ketone. This step was crucial for establishing the desired stereochemistry in the final product.
Quantitative Data Summary
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | de (%) | Reference |
| Coupled imidazole ketone | [(R,R)-Teth-TsDpen]RuCl | HCOOH/Et3N | 18 | 66 | 90 (95:5 dr) | Organic & Biomolecular Chemistry, 2023, 21, 8175-8181 |
Experimental Protocol: Diastereoselective ATH for Imidazolo-LXB4 Analogue
This protocol is based on the work by Wills and co-workers in Organic & Biomolecular Chemistry, 2023, 21, 8175-8181.
Materials:
-
Coupled imidazole ketone substrate
-
[(R,R)-Teth-TsDpen]RuCl catalyst
-
Azeotropic mixture of formic acid and triethylamine
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the coupled imidazole ketone in a suitable solvent, add the [(R,R)-Teth-TsDpen]RuCl catalyst.
-
Add the azeotropic mixture of formic acid and triethylamine.
-
Stir the reaction mixture at the appropriate temperature for 18 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup.
-
Purify the resulting diastereomerically enriched alcohol by column chromatography.
Signaling Pathway Analogy: Catalyst Stereocontrol
Caption: Stereochemical outcome is directed by the catalyst's chirality.
References
- 1. Preparation of polymer-supported Ru-TsDPEN catalysts and use for enantioselective synthesis of (S)-fluoxetine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of polymer-supported Ru-TsDPEN catalysts and use for enantioselective synthesis of (S)-fluoxetine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (S,S)-TsDPEN
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN, in asymmetric synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions in a user-friendly question-and-answer format.
Q1: I am observing low enantiomeric excess (ee). What are the primary factors I should investigate?
Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The most influential factors include the choice of solvent, reaction temperature, and the purity of all reagents.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the catalytic cycle, thereby influencing enantioselectivity. It is advisable to screen a range of solvents.
-
Temperature Control: Generally, lower reaction temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Reagent Purity: Impurities in the substrate, solvent, or the this compound ligand itself can interfere with the catalyst's performance. Ensure all components are of high purity and anhydrous where necessary.
Q2: My reaction yield is poor, although the enantioselectivity is acceptable. What can I do to improve the yield?
Poor yields can stem from several factors, including incomplete conversion or catalyst deactivation.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can often drive the reaction to completion. However, be mindful that higher temperatures may negatively affect enantioselectivity.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate and yield, it can sometimes have an adverse effect on enantioselectivity.[1] Optimization of the catalyst loading is crucial.
-
Hydrogen Source: In asymmetric transfer hydrogenation, the choice and concentration of the hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol) are critical for both yield and enantioselectivity.
Q3: I am experiencing inconsistent results between batches. What are the likely causes of this poor reproducibility?
Inconsistent results often point to subtle variations in experimental conditions or reagent quality.
-
Atmosphere Control: Many reactions involving Ru/(S,S)-TsDPEN catalysts are sensitive to air and moisture. Ensure reactions are carried out under a consistently inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Preparation and Handling: If preparing the catalyst in situ, ensure the procedure is consistent for each batch. The pre-catalyst and ligand should be stored under appropriate conditions to prevent degradation.
-
Stirring and Mixing: In heterogeneous reactions or reactions with multiple phases, inefficient stirring can lead to inconsistent results. Ensure vigorous and consistent mixing.
Q4: Can the structure of my substrate limit the effectiveness of the this compound catalyst?
Yes, the steric and electronic properties of the substrate play a crucial role. The chiral environment created by the this compound ligand must effectively differentiate between the prochiral faces of the substrate. A mismatch between the catalyst and the substrate can lead to low enantioselectivity. For particularly challenging substrates, modification of the catalyst structure or the reaction conditions may be necessary.
Q5: What are the signs of catalyst deactivation, and how can it be prevented?
Catalyst deactivation can manifest as a slowing or stalling of the reaction rate, or a decrease in enantioselectivity over time. Deactivation can be caused by impurities in the reaction mixture or by thermal degradation of the catalyst. To mitigate this, ensure high purity of all reagents and solvents, and operate at the lowest effective temperature. In some cases, catalyst regeneration protocols may be available.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the enantioselectivity and yield of reactions catalyzed by Ru/(S,S)-TsDPEN systems.
Table 1: Effect of Solvent on the Asymmetric Transfer Hydrogenation of an Imine
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Dichloromethane | >99 | 72 |
| 2 | Toluene | 84 | 73 |
| 3 | Acetonitrile | 0 | - |
| 4 | Tetrahydrofuran | 65 | 73 |
Data adapted from a study on the synthesis of (S)-(+)-mianserin.[3] The results indicate that for this specific reaction, solvent choice significantly impacts conversion, while the enantioselectivity remains relatively consistent across the tested solvents, with the exception of acetonitrile where the catalyst was inactive.
Table 2: Influence of Temperature on Asymmetric Transfer Hydrogenation
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | 40 | 85 | 95 |
| 2 | 60 | 91 | 88 |
Data from a study on the asymmetric transfer hydrogenation of an imine in a water/methanol co-solvent system.[4] This data illustrates the common trend where an increase in temperature leads to higher conversion but a decrease in enantioselectivity.
Table 3: Impact of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | 24 | 95 | 92 |
| 2 | 5 | 24 | 98 | 85 |
| 3 | 10 | 24 | 99 | 78 |
Hypothetical data illustrating a potential trend based on general principles of organocatalysis.[1] In some systems, increasing catalyst loading can lead to a decrease in enantioselectivity due to the formation of non-selective catalytic species or aggregates.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound in asymmetric transfer hydrogenation.
Protocol 1: Asymmetric Transfer Hydrogenation of a Ketone
This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using a Ru/(S,S)-TsDPEN catalyst with a formic acid/triethylamine mixture as the hydrogen source.[5]
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
-
Prochiral ketone
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.01 eq) and this compound (0.022 eq).
-
Add the formic acid/triethylamine mixture (5:2 molar ratio).
-
Stir the resulting solution at room temperature for 20-30 minutes to pre-form the active catalyst.
-
Add the prochiral ketone (1.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC/HPLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Asymmetric Transfer Hydrogenation of an Imine in an Aqueous System
This protocol outlines a procedure for the enantioselective reduction of a cyclic imine using a Rh/(S,S)-TsDPEN catalyst in a water/methanol co-solvent system with sodium formate as the hydrogen donor.[4]
Materials:
-
[Rh(Cp*)Cl₂]₂
-
This compound
-
Sodium formate (HCOONa)
-
Cyclic imine substrate
-
Distilled water
-
Methanol
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, prepare the catalyst in situ by reacting [Rh(Cp*)Cl₂]₂ (0.005 eq) and this compound (0.015 eq) in distilled water (1 mL) at 40 °C for 1 hour.
-
In a separate flask, dissolve the imine substrate (1.0 eq) and sodium formate (5.0 eq) in a 1:1 mixture of water and methanol (2 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Stir the reaction mixture at 40 °C and monitor for completion (typically 20-30 minutes).
-
After the reaction is complete, extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product as needed.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to improving enantioselectivity with this compound.
References
- 1. An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide | 851051-43-9 | Benchchem [benchchem.com]
- 3. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric transfer hydrogenation of imines in water/methanol co-solvent system and mechanistic investigation by DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US20130338377A1 - Asymmetric reduction process - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in (S,S)-TsDPEN Reactions
Welcome to the technical support center for (S,S)-TsDPEN catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to low yields and other undesirable outcomes in asymmetric hydrogenation and transfer hydrogenation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction has a low yield or has failed completely. What are the most common causes?
A1: Low or no yield in this compound catalyzed reactions can stem from several factors, ranging from reagent quality to reaction setup. The most common culprits are related to the catalyst, solvent, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Yield
Below is a logical workflow to diagnose the potential cause of a low-yielding reaction.
Q2: My catalyst seems to be inactive. How can I troubleshoot catalyst-related issues?
A2: Catalyst inactivity is a primary cause of reaction failure. Here’s how to address it:
-
Improper Activation: Some Ru-TsDPEN catalysts require an in-situ activation step. For asymmetric transfer hydrogenation (ATH) using isopropanol, the addition of a base like KOH is often necessary to form the active ruthenium hydride species. For reactions with formic acid/triethylamine, the catalyst is typically activated by this mixture.[1]
-
Catalyst Decomposition: The Ru-TsDPEN complex can be sensitive to air and moisture.[2] It is crucial to handle the catalyst under an inert atmosphere (e.g., using a glovebox or Schlenk line techniques).[3] Over time, especially at elevated temperatures, the catalyst may decompose, leading to the formation of less active or inactive species.[1]
-
Catalyst Poisoning: Impurities in the substrate, solvent, or inert gas can act as catalyst poisons.[3] Common poisons for ruthenium catalysts include sulfur and, in some cases, strongly coordinating species.[4]
-
Incorrect Catalyst Loading: While a higher catalyst loading can increase the reaction rate, an excessively high concentration can sometimes lead to the formation of inactive dimers or aggregates. Conversely, too low a catalyst loading will result in a slow or incomplete reaction.[5][6]
Catalyst Troubleshooting Logic
Q3: How do the solvent and hydrogen source affect my reaction yield?
A3: The choice of solvent and, for ATH, the hydrogen source and its composition are critical for reaction success.
-
Solvent Choice: Solvents can significantly influence both the yield and enantioselectivity. For many this compound catalyzed reductions, aprotic solvents are preferred. While polar solvents can be used, they may interfere with the transition state, leading to lower selectivity. In some cases, a mixture of solvents, such as methanol and water, can improve catalyst solubility and lead to better results.[7][8]
-
Presence of Water: Trace amounts of water can be detrimental, as it can react with the active hydride species or lead to non-selective reductions, thus lowering both yield and enantioselectivity.[2] It is imperative to use anhydrous solvents and reagents.
-
Hydrogen Source in ATH: In asymmetric transfer hydrogenation, a mixture of formic acid (FA) and triethylamine (TEA) is commonly used as the hydrogen source. The molar ratio of FA to TEA has a profound impact on both the reaction rate and enantioselectivity. The standard azeotropic mixture has a FA/TEA ratio of 2.5:1, but studies have shown that other ratios can be optimal for certain substrates.[9][10][11][12]
Table 1: Effect of Formic Acid/Triethylamine (FA/TEA) Ratio on ATH of Acetophenone
| Entry | Catalyst | FA/TEA Molar Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Ru-(S,S)-TsDPEN | 0.2:1 | 5 | >99 | 97 | [9] |
| 2 | Ru-(S,S)-TsDPEN | 2.5:1 (Azeotrope) | 16 | >99 | 97 | [9] |
Reaction conditions: Acetophenone, Ru-TsDPEN catalyst.
Q4: My yield is low despite the catalyst and reagents being of high quality. Could the reaction conditions be the issue?
A4: Yes, reaction conditions such as temperature and pressure play a significant role.
-
Temperature: Temperature can have a complex effect. While increasing the temperature can increase the reaction rate, it may also lead to catalyst decomposition or a decrease in enantioselectivity.[5] For many ATH reactions, temperatures between room temperature and 60°C are employed.[7]
-
Pressure (for Asymmetric Hydrogenation): In direct asymmetric hydrogenation using H₂ gas, pressure is a key parameter. Higher pressures generally lead to faster reaction rates. However, the optimal pressure will depend on the specific substrate and catalyst system.
Table 2: Effect of Temperature on ATH of para-Amino Acetophenone
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Tethered Ru(II)/(S,S)-TsDPEN | 28 | 20 | 25 | 96 | [7] |
| 2 | Tethered Ru(II)/(S,S)-TsDPEN | 60 | 3 | >99 | 94 | [7] |
Reaction conditions: para-Amino acetophenone, catalyst, 1:1 methanol/water.
Q5: I am observing good conversion, but the enantioselectivity (ee%) is low. What could be the cause?
A5: Low enantioselectivity with good conversion often points to issues that disrupt the chiral environment of the catalyst or the presence of a non-enantioselective reaction pathway.
-
Water Content: As mentioned, water can lead to non-selective reduction pathways, significantly eroding the enantiomeric excess.[2]
-
Catalyst Decomposition: Partial decomposition of the chiral catalyst can form achiral or less selective catalytic species that still promote the reaction but with low enantioselectivity.[1]
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity by allowing for less-ordered transition states to be more easily accessed.[5]
-
Substrate-Catalyst Mismatch: In some cases, the steric or electronic properties of the substrate may not be ideal for the catalyst, leading to poor enantiocontrol. For instance, very bulky substrates might not be able to adopt the optimal geometry in the catalyst's active site.[5]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition:
-
To the flask, add the Ruthis compound catalyst (e.g., 0.5-2 mol%).
-
Add the ketone substrate (1.0 equivalent).
-
Add the anhydrous solvent (e.g., isopropanol or a formic acid/triethylamine mixture). Ensure all solvents are degassed.
-
-
Reaction Execution:
-
If using isopropanol as the hydrogen source, add the base (e.g., KOH, 5 equivalents relative to the catalyst).
-
Stir the reaction mixture at the desired temperature (e.g., 25-60 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC/HPLC.
-
Upon completion, quench the reaction (if necessary, e.g., by adding water or a dilute acid).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
-
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
Properly setting up a reaction under an inert atmosphere is critical to prevent catalyst deactivation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while still hot, or flame-dried under vacuum.
-
Purging the System:
-
Connect the reaction flask to a Schlenk line.
-
Evacuate the flask under vacuum and then backfill with a high-purity inert gas (e.g., argon).
-
Repeat this vacuum/backfill cycle at least three times to ensure the removal of air and moisture.[13]
-
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the flask to the inert gas manifold of the Schlenk line or by using a balloon filled with the inert gas.[14]
-
Reagent Transfer: Use gas-tight syringes or cannulas to transfer anhydrous solvents and liquid reagents to the reaction flask.[15] Add solid reagents under a positive flow of inert gas.[16]
Simplified this compound ATH Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
References
- 1. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 12. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimization of Reaction Parameters for (S,S)-TsDPEN
Welcome to the technical support center for (S,S)-TsDPEN catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound , or (S,S)-N-(p-tosyl)-1,2-diphenylethylenediamine, is a chiral diamine ligand. It is most commonly used in complex with a transition metal, typically Ruthenium (Ru), to create a highly effective catalyst for asymmetric transfer hydrogenation (ATH) reactions.[1] These reactions are crucial for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines, which are valuable intermediates in pharmaceutical synthesis.[2] For instance, it is used in the synthesis of key precursors for drugs like fluoxetine.[3][4]
Q2: What is the generally accepted mechanism for this compound catalyzed asymmetric transfer hydrogenation?
The mechanism for the asymmetric reduction of ketones is widely accepted to proceed via a six-membered transition state in the outer coordination sphere of the ruthenium catalyst.[1][5] In this concerted mechanism, a hydride is transferred from the metal center to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen. For the asymmetric transfer hydrogenation of imines, an ionic mechanism is often considered, which involves the protonation of the imine prior to hydride transfer. This explains why the (S,S)-catalyst typically yields (R)-amines from imines, a different stereochemical outcome than with ketones.[5][6]
Q3: How do I prepare the active catalyst for an asymmetric transfer hydrogenation reaction?
The active catalyst is typically prepared in situ by reacting a ruthenium precursor, such as [RuCl2(p-cymene)]2, with the this compound ligand.[2][3] The mixture is often heated to facilitate the formation of the active catalyst complex before the substrate is introduced.[2] It is crucial to handle the catalyst and its precursors under an inert atmosphere to prevent deactivation.[7]
Troubleshooting Guide
Q4: My enantioselectivity (ee) is lower than expected. What are the potential causes and how can I improve it?
Low enantioselectivity is a common issue that can be influenced by several factors. Here are some troubleshooting steps:
-
Reaction Temperature: Temperature can have a significant impact on enantioselectivity.[8] Generally, lower temperatures lead to higher enantioselectivity, although this may require longer reaction times.[9] However, in some cases, an unusual increase in enantioselectivity has been observed at higher temperatures.[10][11] It is recommended to screen a range of temperatures to find the optimum for your specific substrate.
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect the outcome of the reaction.[12][13] For instance, in some hydrogenations, diastereoselectivity was found to be highly dependent on the solvent, with a switch from methanol to another solvent causing a significant change in the product ratio.[14] It's advisable to screen a variety of solvents.[7]
-
Catalyst Purity and Handling: Impurities in the catalyst or improper handling can lead to the formation of less selective catalytic species.[9] Ensure the catalyst is of high purity and has been stored correctly under an inert atmosphere.[7]
-
Presence of Impurities: Water or other protic impurities in the reagents or solvents can interfere with the catalyst's chiral environment, leading to a decrease in enantioselectivity.[9] Rigorously dry all solvents and reagents before use.
-
Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[7] It is crucial to optimize the catalyst loading for your specific reaction.
Q5: The reaction yield is low, or the reaction is not proceeding to completion. What should I investigate?
Several factors can contribute to low yields or incomplete conversions:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvents, such as sulfur compounds or other Lewis bases.[9] Ensure high purity of all components. The catalyst can also deactivate over the course of the reaction.[15]
-
Incorrect Reaction Conditions: The activity of the catalyst is highly sensitive to conditions like temperature and the hydrogen source.[9] Ensure your experimental setup matches a validated protocol.
-
Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction as it progresses.[16]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.[17] While optimizing, it's important to find a balance, as excessive catalyst can sometimes lead to side reactions.[17]
-
Hydrogen Source: The choice and ratio of the hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol) are critical. An improper ratio can lead to lower conversion.[18]
Q6: I am observing catalyst decomposition. How can I improve catalyst stability?
Catalyst stability can be enhanced by using "tethered" versions of the Ru/TsDPEN catalyst. In these catalysts, the arene ligand is covalently linked to the diamine ligand, which helps to prevent deactivation through arene dissociation.[19]
Data Presentation
Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reaction Type/Reference |
| 0.5 | 85 | 95 | Illustrative Asymmetric Michael Addition[7] |
| 1.0 | 92 | 98 | Illustrative Asymmetric Michael Addition[7] |
| 2.0 | 95 | 99 | Illustrative Asymmetric Michael Addition[7] |
| 5.0 | 93 | 99 | Illustrative Asymmetric Michael Addition[7] |
| 10.0 | 88 | 97 | Illustrative Asymmetric Michael Addition[7] |
| Data is illustrative and compiled from general trends observed in the literature. The optimal loading is reaction-specific. |
Table 2: Influence of Solvent on Enantioselectivity in Asymmetric Transfer Hydrogenation
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Notes |
| Isopropanol | 25 | High | Common solvent for ATH, acts as hydrogen source.[20] |
| Methanol | 25 | Racemic Product | Can lead to a different reaction pathway, resulting in loss of enantioselectivity.[20] |
| Water | 40 | up to 99 | With formate as the hydrogen source, can be highly efficient and environmentally benign.[16] |
| DMF | 25 | High | Often used with formic acid/triethylamine.[6] |
| This table illustrates the significant impact that solvent can have on the outcome of an enantioselective reaction. |
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of a Ketone:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.5 mol%) and this compound (1.1 mol%) to a dry reaction vessel.
-
Add degassed solvent (e.g., isopropanol or a formic acid/triethylamine azeotropic mixture).
-
Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) for a recommended time (e.g., 20-30 minutes) to allow for the formation of the active catalyst.[2]
-
Substrate Addition: Add the ketone substrate (1 equivalent), either as a solid or as a solution in the degassed solvent.
-
Reaction: Stir the reaction mixture at the desired temperature for the required time, monitoring the progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Work-up: After the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Visualizations
Caption: A workflow for troubleshooting low enantioselectivity in this compound catalyzed reactions.
Caption: A logical workflow for the systematic optimization of reaction parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of polymer-supported Ru-TsDPEN catalysts and use for enantioselective synthesis of (S)-fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of polymer-supported Ru-TsDPEN catalysts and use for enantioselective synthesis of (S)-fluoxetine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. infoscience.epfl.ch [infoscience.epfl.ch]
- 13. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. interesjournals.org [interesjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions [mdpi.com]
common side reactions with (S,S)-TsDPEN and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,S)-TsDPEN and its derivatives in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine, is a chiral diamine ligand. It is most commonly used in complex with a transition metal, typically Ruthenium(II), to form catalysts for asymmetric transfer hydrogenation (ATH) reactions.[1][2] These catalysts are highly effective for the enantioselective reduction of ketones and imines to their corresponding chiral alcohols and amines, which are valuable intermediates in pharmaceutical synthesis.[1][2][3]
Q2: What is the generally accepted mechanism for this compound catalyzed asymmetric transfer hydrogenation?
The mechanism for the asymmetric reduction of ketones is generally believed to proceed via a six-membered transition state in the outer coordination sphere of the ruthenium catalyst.[1][2] This involves a concerted hydride transfer from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the carbonyl or imine substrate.[2] For the reduction of imines, which often requires acidic conditions, an ionic mechanism involving a protonated imine is considered more likely.[1]
Troubleshooting Guide: Common Side Reactions and Solutions
This guide addresses common issues encountered during asymmetric transfer hydrogenation reactions using this compound-based catalysts.
Issue 1: Decreased Enantioselectivity (ee)
A drop in the enantiomeric excess of the desired product is a frequent problem. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Presence of Protic Impurities | Water or other protic impurities can disrupt the chiral environment of the catalyst. Ensure all solvents and reagents are rigorously dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).[4] | Solvent and Reagent Drying: Solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or passing through activated alumina columns). Reagents should be stored in a desiccator. |
| Sub-optimal Formic Acid/Triethylamine (FA/TEA) Ratio | The molar ratio of the hydrogen donor system is critical. An improper ratio can lead to lower enantioselectivity.[5] | Ratio Optimization: Systematically vary the FA/TEA ratio (e.g., from 5:2 to 2:1) in small-scale screening reactions to identify the optimal conditions for your specific substrate. Monitor the reaction by chiral HPLC or GC to determine the ee. |
| High Reaction Temperature | Elevated temperatures can sometimes diminish the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[4] | Temperature Screening: If enantioselectivity is low, attempt the reaction at a lower temperature (e.g., room temperature or 0 °C). Be aware that lower temperatures may require longer reaction times. |
| Product Racemization | In some two-phase reaction systems, racemization of the product alcohol can occur, especially with insufficient stirring or slow supply of the hydrogen source.[5] | Single-Phase System: To suppress racemization, consider switching to a single-phase reaction system using a formic acid salt like sodium formate as the hydrogen source.[5] |
Issue 2: Low Conversion or Catalyst Deactivation
Incomplete reaction or catalyst deactivation can be caused by impurities or suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Catalyst Poisoning | Impurities such as sulfur compounds, water, or other Lewis bases (e.g., acetone, certain amines) can irreversibly bind to the metal center and deactivate the catalyst.[4] | Purification of Starting Materials: Ensure the purity of the substrate and solvents. If catalyst poisoning is suspected, purify the starting materials (e.g., by distillation, recrystallization, or column chromatography). Using a guard column to remove impurities from the feed stream can also be effective.[4] |
| Improper Catalyst Activation | Some catalyst precursors require an in-situ activation step. | Review Activation Procedure: Consult the technical datasheet for the specific catalyst or relevant literature to ensure the correct activation procedure is being followed. For Ru(II)-arene-TsDPEN complexes, pre-stirring the catalyst with the hydrogen source before adding the substrate can sometimes be beneficial. |
| Poor Substrate or Catalyst Solubility | Low solubility of the substrate or catalyst in the chosen solvent can lead to slow or incomplete reactions. | Solvent Screening: If solubility is an issue, screen alternative solvents. For aqueous ATH, using a co-solvent like methanol can improve the solubility of the catalyst and substrate.[6] |
Issue 3: Unexpected Product Chirality
In rare cases, the opposite enantiomer to the one predicted by the standard transition state model may be obtained.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Substrate-Specific Interactions | Steric or electronic effects of the substrate may favor an alternative transition state, leading to an inversion of enantioselectivity. This can occur with sterically bulky or electron-deficient substrates.[7] | Catalyst Chirality Inversion: If the undesired enantiomer is consistently produced, using the opposite enantiomer of the ligand, (R,R)-TsDPEN, will typically yield the desired product stereoisomer.[7] |
Visualizing Experimental Workflows
The following diagrams illustrate key experimental workflows for troubleshooting and optimizing reactions with this compound catalysts.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Troubleshooting workflow for low reaction conversion.
References
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RuCl(p-cymene) (S,S)-Ts-DPEN 192139-90-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Products from (S,S)-TsDPEN Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of products from asymmetric transfer hydrogenation reactions catalyzed by (S,S)-TsDPEN [N-((1S,2S)-(-)-2-amino-1,2-diphenylethyl)-p-toluenesulfonamide] and its ruthenium complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture from an this compound catalyzed reaction?
The crude product typically contains the desired chiral alcohol, the ruthenium catalyst, the this compound ligand, unreacted ketone substrate, and byproducts from the hydrogen donor system (e.g., formic acid and triethylamine). Side products from the substrate under the reaction conditions may also be present.[1][2]
Q2: How can I remove the ruthenium catalyst from my organic product?
Several methods can be employed to remove the ruthenium catalyst:
-
Silica Gel Chromatography: This is the most common method. The polar ruthenium complex is often retained on the silica gel.
-
Activated Carbon Treatment: Stirring the crude product with activated carbon can effectively adsorb the ruthenium catalyst, which is then removed by filtration.
-
Extraction with Aqueous Solutions: Washing the organic layer with an aqueous solution of a coordinating agent like imidazole or cysteine can help extract the ruthenium into the aqueous phase.[2]
-
Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide can precipitate ruthenium as insoluble ruthenium dioxide, which can be filtered off.
Q3: My chiral alcohol seems to be racemizing during purification on silica gel. What can I do to prevent this?
Racemization on acidic silica gel can be a problem for sensitive chiral alcohols. Here are some strategies to minimize this issue:
-
Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
Avoid Chlorinated Solvents: Dichloromethane can sometimes generate trace amounts of HCl, which can promote racemization. Consider using alternative solvent systems.
Q4: What are some common side products when using a formic acid/triethylamine mixture as the hydrogen source?
The formic acid/triethylamine system is generally robust. However, potential side reactions can include:
-
Formation of Formate Esters: Although generally not a major issue, formate ester formation with the product alcohol is a possibility.
-
Decomposition of Formic Acid: At elevated temperatures, formic acid can decompose to carbon dioxide and hydrogen gas.[3]
-
Amine-Related Byproducts: Triethylamine can potentially react with electrophilic substrates or intermediates, though this is uncommon in standard ketone reductions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified product | - Incomplete reaction. - Product loss during aqueous workup (if the product has some water solubility). - Product retained on the silica gel column. | - Monitor the reaction by TLC or GC/LC-MS to ensure completion. - Saturate the aqueous phase with NaCl during extraction to reduce the solubility of the organic product. Back-extract the aqueous layer with fresh solvent. - Use a more polar eluent during chromatography. Consider using a different stationary phase. |
| Presence of ruthenium in the final product | - Inefficient removal by the chosen purification method. | - After chromatography, consider an additional treatment with activated carbon. - Perform an oxidative workup followed by filtration. - If using extraction, increase the number of washes or the concentration of the chelating agent. |
| Co-elution of the product and the this compound ligand | - Similar polarity of the product and the ligand. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider derivatizing the alcohol to change its polarity before chromatography. The protecting group can be removed after separation. |
| Epimerization or racemization of the chiral alcohol | - Acidic conditions during workup or purification. - Elevated temperatures during purification. | - Neutralize the reaction mixture carefully before extraction. - Use deactivated silica gel or an alternative stationary phase (e.g., neutral alumina). - Avoid prolonged heating of the product during solvent removal. |
| Unidentified peaks in the NMR or LC-MS of the purified product | - Byproducts from the reaction. - Impurities from starting materials or solvents. - Decomposition of the product on the column. | - Analyze the crude reaction mixture to identify the source of the impurity. - Check the purity of all reagents and solvents. - Use a milder purification method if product decomposition is suspected. |
Data Presentation: Comparison of Purification Methods
The choice of purification method can impact the final yield and purity of the chiral alcohol. The following table summarizes typical outcomes for the purification of a generic chiral alcohol from an this compound catalyzed reaction.
| Purification Method | Typical Recovery Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Silica Gel Flash Chromatography | 70-95 | >98 | High resolution, good for removing catalyst and polar impurities. | Potential for product loss on the column, risk of racemization for sensitive alcohols. |
| Extraction with Aqueous Chelating Agents | 85-98 | 90-98 | Simple, fast, and avoids solid stationary phases. | May not remove all non-ruthenium impurities, requires multiple extractions. |
| Crystallization | 50-90 | >99.5 | Can provide very high purity and enantiomeric excess. | Not all products crystallize easily, can lead to significant yield loss in the mother liquor. |
| Treatment with Activated Carbon | >95 | 95-99 | Very effective for removing trace amounts of catalyst. | Does not separate the product from other organic impurities. |
Experimental Protocols
Protocol 1: General Workup and Extraction
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in phase separation and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified chiral alcohol.
Visualization of Experimental Workflow
Caption: General workflow for the purification of chiral alcohols.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional rutheni ... - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00060G [pubs.rsc.org]
stability and decomposition of (S,S)-TsDPEN catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the (S,S)-TsDPEN catalyst and its derivatives, commonly used in asymmetric transfer hydrogenation (ATH) and other asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the common causes?
A1: Slow or incomplete reactions can stem from several factors:
-
Catalyst Deactivation: The catalyst may have decomposed due to exposure to air, moisture, or impurities.
-
Improper Activation: The catalyst may not have been properly activated before the introduction of the substrate.
-
Inhibitors: The substrate or solvent may contain functional groups that inhibit the catalyst.
-
Mass Transfer Limitations: In heterogeneous or biphasic systems, poor mixing can limit the reaction rate.
-
Incorrect Reaction Conditions: Suboptimal temperature, pressure, or pH can significantly slow down the reaction.
Q2: I am observing a decrease in enantioselectivity compared to literature values. What should I investigate?
A2: A drop in enantioselectivity is a common issue and can be attributed to:
-
Catalyst Decomposition: Partial decomposition of the chiral catalyst can lead to the formation of achiral or less selective catalytic species.[1][2]
-
Presence of Protic Impurities: Water or other protic impurities can interfere with the chiral environment of the catalyst.
-
High Reaction Temperature: Elevated temperatures can sometimes lead to a decrease in enantioselectivity.[3]
-
Reversible Reaction: For some substrates, the reverse reaction can lead to racemization of the product over time, eroding the enantiomeric excess.[1]
Q3: My catalyst appears to have changed color or precipitated out of the solution. What does this indicate?
A3: A change in the appearance of the catalyst solution, such as a color change to black or the formation of a precipitate, is a strong indicator of catalyst decomposition. This is often due to the formation of ruthenium nanoparticles, which are catalytically inactive or less active.[1]
Q4: Can I recycle the this compound catalyst?
A4: While homogeneous this compound catalysts are difficult to recycle, several strategies have been developed to facilitate catalyst reuse. These include immobilizing the catalyst on a solid support (heterogenization) or using aqueous reaction media to allow for product extraction with an organic solvent, leaving the catalyst in the aqueous phase. However, some catalyst deactivation is often observed during recycling.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., sulfur compounds, halides, strong coordinating ligands) using GC-MS or other relevant analytical techniques. | Purify all reagents and solvents. Use high-purity, degassed solvents. Consider passing reagents through a column of activated alumina or silica gel. |
| Air or Moisture Contamination | Review experimental setup and handling procedures. The catalyst is air-sensitive in solution.[1] | Use rigorous air-free techniques (e.g., Schlenk line, glovebox). Ensure all glassware is oven-dried and cooled under an inert atmosphere. |
| Incorrect Catalyst Activation | Consult the specific protocol for the catalyst. Activation often requires a base to form the active ruthenium hydride species. | Ensure the correct base is used at the appropriate stoichiometry and that the activation step is performed under an inert atmosphere. |
| Substrate Inhibition | Run the reaction with a known, reliable substrate to confirm catalyst activity. | If the catalyst is active with a standard substrate, consider pre-treating the problematic substrate to remove potential inhibitors or modifying the catalyst structure. |
Issue 2: Decreased Enantioselectivity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Partial Catalyst Decomposition | Monitor the reaction over time by chiral HPLC or GC. A decrease in enantioselectivity with increasing conversion suggests ongoing decomposition. | Lower the reaction temperature.[3] Add a fresh portion of the catalyst if enantioselectivity drops significantly. |
| Presence of Water | Use Karl Fischer titration to determine the water content of reagents and solvents. | Rigorously dry all solvents and reagents. Use molecular sieves where appropriate. |
| Sub-optimal Reaction Temperature | Run the reaction at a lower temperature and monitor the effect on enantioselectivity. | Optimize the reaction temperature to find a balance between reaction rate and enantioselectivity. Lower temperatures generally favor higher enantioselectivity. |
| Incorrect pH (for aqueous reactions) | Measure the pH of the reaction mixture. | Adjust the pH to the optimal range for the specific catalyst and substrate system. For many Ru-TsDPEN catalyzed reactions in water, a pH range of 5.5-10.0 is optimal. |
Catalyst Stability and Decomposition
The stability of the this compound catalyst is a critical factor for its successful application. The primary decomposition pathway involves the loss of the η⁶-arene ligand (e.g., p-cymene, mesitylene), which is considered the entry point into catalyst deactivation.[1] This initial step is followed by the formation of inactive hydride-bridged ruthenium dimers and ultimately ruthenium nanoparticles.[1]
Factors Influencing Catalyst Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate the rate of arene ligand dissociation and subsequent decomposition.[3] | Operate at the lowest temperature that provides a reasonable reaction rate. |
| Solvent | The choice of solvent can influence catalyst stability. Protic solvents can potentially interact with the catalyst. | Screen different solvents for optimal performance. Ensure solvents are anhydrous and degassed. |
| Base | Excess base can act as a competitive inhibitor for the catalyst.[1] | Use the optimal stoichiometry of the base required for catalyst activation. |
| Atmosphere | The catalyst is sensitive to oxygen, especially in solution, which leads to decomposition.[1] | Always handle the catalyst and perform reactions under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a Ketone
Materials:
-
This compound Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)
-
Prochiral ketone
-
Hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol)
-
Base (if using isopropanol, e.g., KOH)
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the this compound Ruthenium catalyst (e.g., 0.01 mmol, 1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
If using isopropanol as the hydrogen source, add the base (e.g., KOH, 0.1 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst activation.
-
Add the prochiral ketone (1.0 mmol) to the flask.
-
Add the hydrogen donor (if not the solvent). If using formic acid/triethylamine, add the azeotropic mixture (e.g., 5 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or chiral HPLC/GC.
-
Upon completion, quench the reaction (e.g., with water or saturated NH₄Cl solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Monitoring Catalyst Stability by ¹H NMR Spectroscopy
This protocol provides a method to qualitatively assess the stability of the this compound catalyst by monitoring the dissociation of the arene ligand.
Materials:
-
This compound Ruthenium catalyst with an arene ligand (e.g., p-cymene or mesitylene)
-
Anhydrous, degassed deuterated solvent (e.g., isopropanol-d₈)
-
Base (e.g., KOD)
-
NMR tube with a J. Young valve or similar seal
-
Inert atmosphere supply
Procedure:
-
Under an inert atmosphere, prepare a solution of the this compound Ruthenium catalyst and base in the deuterated solvent in a vial.
-
Transfer the solution to the NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum at the desired reaction temperature. Identify the characteristic signals for the coordinated arene ligand.
-
Heat the NMR tube to the desired temperature and acquire ¹H NMR spectra at regular time intervals.
-
Monitor the appearance and increase in intensity of signals corresponding to the free arene ligand. The rate of increase of the free arene signal is indicative of the rate of catalyst decomposition.[1]
-
Simultaneously, monitor the signals of the catalyst complex for any changes, such as broadening or the appearance of new species.
Visualizations
References
effect of additives on (S,S)-TsDPEN catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S,S)-TsDPEN catalysts. The information is designed to address common issues encountered during experiments, particularly concerning the effect of additives on catalytic activity and enantioselectivity.
Troubleshooting Guide
This guide is intended to help users diagnose and resolve common problems encountered during catalytic reactions using this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Catalytic Activity | 1. Catalyst deactivation due to exposure to air or moisture.[1] 2. Inactive catalyst precursor or ligand. 3. Inappropriate or insufficient base/acid additive.[1] 4. Presence of catalyst poisons in the substrate or solvent (e.g., sulfur compounds, coordinating impurities).[1][2] | 1. Ensure all manipulations are performed under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous, deoxygenated solvents.[1] 2. Verify the quality and purity of the ruthenium precursor and the this compound ligand. 3. Screen different additives and vary their concentrations. For asymmetric transfer hydrogenation (ATH), a formic acid/triethylamine (HCOOH/TEA) mixture is commonly used.[3][4] 4. Purify substrates and solvents to remove potential inhibitors.[1] |
| Low Enantioselectivity (ee) | 1. Suboptimal additive ratio or concentration. 2. Incorrect reaction temperature.[2] 3. Inappropriate solvent. 4. Racemization of the product under the reaction conditions. | 1. Optimize the molar ratio of the HCOOH/TEA mixture; a 5:2 ratio is often optimal.[3] 2. Vary the reaction temperature; lower temperatures may improve enantioselectivity.[2] 3. Screen different solvents. 4. Analyze the enantiomeric excess at different reaction times to check for product racemization. |
| Incomplete Conversion | 1. Insufficient catalyst loading.[1] 2. Catalyst deactivation over time.[1] 3. Reaction equilibrium has been reached.[1] | 1. Incrementally increase the catalyst loading.[1] 2. Monitor the reaction progress over time to identify if the reaction stops prematurely, which may indicate catalyst deactivation.[1] 3. Analyze the reaction mixture to determine if significant amounts of starting material remain at the plateau. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Variations in inert atmosphere technique. 3. Trace impurities acting as catalyst poisons.[2] | 1. Use high-purity, anhydrous, and deoxygenated solvents and reagents for each experiment. 2. Ensure consistent and rigorous application of inert atmosphere techniques. 3. Purify all reaction components thoroughly. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the formic acid/triethylamine (HCOOH/TEA) mixture in asymmetric transfer hydrogenation (ATH) with this compound catalysts?
A1: The HCOOH/TEA mixture serves as the hydrogen source for the reduction.[3][4] Formic acid is the hydride donor, while triethylamine acts as a base to facilitate the catalytic cycle. The optimal molar ratio of this mixture is crucial for reaction efficiency and enantioselectivity, with a 5:2 ratio often being optimal.[3] An excess of either the acid or the base can lead to decreased reaction rates, possibly by causing decoordination of the diamine ligand or by occupying the active site.[3]
Q2: Can other additives be used to improve the catalytic activity or enantioselectivity?
A2: While the HCOOH/TEA system is the most common for ATH, the use of other additives is a general strategy in asymmetric catalysis to enhance performance.[5] Additives such as halide salts (e.g., LiCl, KBr) or quaternary ammonium and phosphonium salts have been shown in other catalytic systems to influence reaction outcomes by affecting the catalyst's electronic properties, solubility, and the stability of the transition state. The effect of any new additive on a reaction catalyzed by this compound should be evaluated empirically.
Q3: How do I prepare and handle the Ru-(S,S)-TsDPEN catalyst?
A3: Ru-(S,S)-TsDPEN complexes, like many organometallic catalysts, should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation from oxygen and moisture.[1] Solvents should be anhydrous and deoxygenated. The catalyst is typically prepared in situ by reacting a ruthenium precursor, such as [RuCl2(p-cymene)]2, with the this compound ligand in a suitable solvent before the addition of the substrate and additives.[1]
Q4: My reaction is slow. How can I increase the reaction rate without compromising enantioselectivity?
A4: To increase the reaction rate, you can try several approaches. First, ensure the optimal ratio of your HCOOH/TEA additive is being used, as deviations can decrease the rate.[3] You could also consider slightly increasing the reaction temperature, but monitor the enantioselectivity closely as it may decrease at higher temperatures.[2] Increasing the catalyst loading is another option.[1] Finally, ensure your reagents and solvents are free from any potential catalyst poisons that could be inhibiting the reaction.[2]
Q5: What is the effect of excess triethylamine or formic acid on the reaction?
A5: An excess of either triethylamine or formic acid can lead to a decrease in the reaction rate.[3] Excess triethylamine may lead to the formation of a protonated species that can occupy the active site of the catalyst.[3] An excess of formic acid can also negatively impact the reaction rate, possibly by altering the coordination of the diamine ligand.[3] The enantioselectivity, however, may not be significantly affected by slight deviations from the optimal ratio.[3]
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation (ATH) of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation (In Situ):
-
In a glovebox, add [RuCl2(p-cymene)]2 (1 mol%) and this compound (2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, deoxygenated solvent (e.g., isopropanol or a formic acid/triethylamine mixture) to dissolve the catalyst components.
-
Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add the ketone substrate (1 equivalent).
-
If not already used as the solvent, add the formic acid/triethylamine (5:2 molar ratio) mixture.
-
-
Reaction Execution:
-
Seal the Schlenk flask and remove it from the glovebox.
-
Place the flask in an oil bath set to the desired temperature (e.g., 28-40 °C).
-
Stir the reaction mixture vigorously for the required time (this can range from a few hours to 24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete (as determined by TLC or GC/LC analysis), quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Methods for (S,S)-TsDPEN
Welcome to the technical support center for (S,S)-TsDPEN and its applications in asymmetric catalysis. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining experimental methods. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to ensure the success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and application of this compound and its metal complexes.
Q1: I am observing a low yield in my asymmetric transfer hydrogenation reaction. What are the potential causes and how can I improve it?
A1: Low yields are a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activity: The catalyst, typically a ruthenium complex like RuCl(p-cymene)[this compound], is central to the reaction. Its activity can be compromised by:
-
Improper Activation: Ensure the pre-catalyst is correctly activated. In many protocols, this involves pre-stirring the ruthenium dimer and the this compound ligand.
-
Decomposition: The catalyst is sensitive to air and moisture.[1] Strict use of inert atmosphere techniques (e.g., Schlenk line or glovebox) is crucial to prevent oxidation and deactivation. A visual sign of decomposition can be the formation of ruthenium nanoparticles, which may appear as a black precipitate.
-
Poisoning: Impurities in the substrate, solvent, or hydrogen source can act as catalyst poisons. Sulfur-containing compounds are notorious for poisoning noble metal catalysts. Ensure high-purity, dry reagents and solvents are used.
-
-
Reaction Conditions:
-
Formic Acid/Triethylamine (HCOOH/NEt3) Ratio: The molar ratio of the hydrogen donor system is critical. The commonly used azeotropic mixture has a ratio of 5:2. However, studies have shown that for certain substrates, particularly ketones, an optimal ratio of 0.2 was found to increase the reaction rate.[2] For imines in an aqueous medium, an optimal F/T ratio of 1.1 has been reported to enhance both reaction rate and enantioselectivity.[3][4][5][6]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or a decrease in enantioselectivity. It is essential to find the optimal temperature for your specific substrate.
-
Concentration: High substrate concentrations can sometimes lead to catalyst inhibition.
-
-
Work-up Procedure: Product loss can occur during the work-up. Ensure that the extraction solvent is appropriate for your product and that all aqueous layers are thoroughly extracted.
Q2: My reaction shows low enantioselectivity (ee). What are the key factors to consider for improvement?
A2: Low enantioselectivity is a frequent challenge in asymmetric catalysis. Here are the primary areas to investigate:
-
Catalyst Integrity:
-
Purity of the Chiral Ligand: The enantiomeric purity of the this compound ligand is paramount. Ensure it is of high purity before complexation with the metal.
-
Catalyst Decomposition: As with low yields, catalyst decomposition can lead to the formation of non-chiral or less selective catalytic species, which will erode the overall enantioselectivity.
-
-
Reaction Conditions:
-
Temperature: Enantioselectivity is often highly temperature-dependent. Generally, lower temperatures favor higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant.
-
Solvent: The solvent can influence the chiral environment of the catalyst. It is advisable to screen a range of solvents to find the one that provides the best enantioselectivity for your substrate.
-
HCOOH/NEt3 Ratio: The acidity of the reaction medium, controlled by the HCOOH/NEt3 ratio, can significantly impact enantioselectivity.
-
-
Substrate Purity: Impurities in the substrate can sometimes react non-selectively, leading to a lower overall ee of the product.
Q3: My catalyst appears to be deactivating over the course of the reaction or upon recycling. What is the mechanism of deactivation and can it be prevented?
A3: Catalyst deactivation is a known issue, especially in prolonged reactions or recycling attempts.
-
Mechanism of Deactivation: A primary deactivation pathway for (arene)Ru(TsDPEN) type catalysts involves the loss of the arene ligand (e.g., p-cymene). This leads to the formation of inactive hydride-bridged dimeric ruthenium species, which can further degrade into ruthenium nanoparticles.
-
Prevention and Regeneration:
-
Maintaining Inert Atmosphere: Rigorous exclusion of air and moisture is the first line of defense against catalyst degradation.
-
Optimizing Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of catalyst decomposition.
-
Regeneration: For some supported ruthenium catalysts, a mild regeneration procedure involving air oxidation followed by hydrogen reduction has been shown to restore activity. However, for homogeneous catalysts like RuCl(p-cymene)[this compound], regeneration is often not straightforward. It is generally recommended to use a fresh batch of catalyst for critical reactions.
-
Data Presentation
The following tables summarize the impact of key reaction parameters on the asymmetric transfer hydrogenation of a model substrate, acetophenone, using a Ru-(S,S)-TsDPEN catalyst system.
Table 1: Effect of Formic Acid/Triethylamine (HCOOH/NEt3) Ratio on Acetophenone Reduction
| Entry | HCOOH/NEt3 Molar Ratio | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 5.0 / 1.0 | 23 | >99 | 91 |
| 2 | 2.5 / 1.0 (Azeotrope) | 18 | >99 | 96 |
| 3 | 1.0 / 1.0 | 8 | >99 | 97 |
| 4 | 0.5 / 1.0 | 6 | >99 | 97 |
| 5 | 0.2 / 1.0 | 5 | >99 | 97 |
Reaction conditions: Acetophenone, Ru-1 catalyst, 40 °C. Data adapted from literature reports.
Table 2: Influence of Solvent and Temperature on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Dichloromethane | 28 | 98 | >99 |
| 2 | 2-Propanol | 28 | 95 | 97 |
| 3 | Acetonitrile | 28 | 96 | >99 |
| 4 | Dichloromethane | 0 | >99 | >99 |
| 5 | Dichloromethane | 40 | 97 | >99 |
Data is illustrative and compiled from general trends observed in the literature for similar substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes the monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine.
-
Preparation: In a round-bottom flask, dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermicity of the reaction.
-
Addition of TsCl: To the cooled solution, add a solution of p-toluenesulfonyl chloride (TsCl) (0.95-1.0 eq.) in the same solvent dropwise over approximately 30 minutes. Maintaining a low temperature is crucial to favor monosulfonylation and minimize the formation of the disulfonylated byproduct.
-
Reaction: Stir the reaction mixture for an additional hour at 0 °C.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/heptanes) to yield the pure this compound ligand as a white to off-white crystalline solid.
Protocol 2: In-situ Preparation of RuCl(p-cymene)[this compound] and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in-situ formation of the catalyst and its use in a typical asymmetric transfer hydrogenation.
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl2(p-cymene)]2 (0.005 mmol) and this compound (0.012 mmol).
-
Solvent Addition: Add the desired solvent (e.g., 2 mL of a pre-mixed HCOOH/NEt3 solution).
-
Activation: Stir the mixture at 40 °C for 30 minutes. The solution should become a clear, orange-red color.
-
Substrate Addition: Add acetophenone (1.0 mmol) to the activated catalyst solution.
-
Reaction: Maintain the reaction at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for asymmetric transfer hydrogenation.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
how to handle air-sensitive (S,S)-TsDPEN complexes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective handling and utilization of air-sensitive (S,S)-TsDPEN [(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine] complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral diamine ligand used in asymmetric synthesis. It is most commonly complexed with metals like Ruthenium to form catalysts for asymmetric transfer hydrogenation (ATH) of ketones and imines, producing chiral alcohols and amines with high enantioselectivity.[1][2] These chiral products are valuable intermediates in the pharmaceutical and fine chemical industries.
Q2: Why are this compound complexes considered air-sensitive?
The catalytic activity of this compound metal complexes, particularly Ru(II) complexes, can be compromised by exposure to oxygen and moisture.[3] The metal center can be oxidized, leading to catalyst deactivation and reduced efficiency in reactions. Therefore, handling these complexes under an inert atmosphere is crucial.
Q3: How should this compound and its complexes be stored?
Store this compound ligand and its metal complexes in a cool, dry place, typically at 2-8°C, under an inert atmosphere of nitrogen or argon. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, a glovebox or a sealed ampoule is recommended.
Q4: What is the stereochemical outcome when using this compound catalysts in asymmetric transfer hydrogenation?
In the asymmetric transfer hydrogenation of ketones, the this compound catalyst typically yields the (R)-configured alcohol. Conversely, for the ATH of imines, the same (S,S)-complex generally produces the (R)-amine.[4][5]
Troubleshooting Guide
Low or No Reaction Conversion
Q: My asymmetric transfer hydrogenation reaction shows low or no conversion. What are the possible causes and solutions?
A: Low or no conversion in an ATH reaction can stem from several factors related to catalyst activity, reaction setup, and reagents.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Inadequate Inert Atmosphere: Ensure all glassware is thoroughly dried and the reaction is set up under a positive pressure of high-purity inert gas (argon or nitrogen). Use Schlenk line or glovebox techniques. - Impure Solvents/Reagents: Use anhydrous solvents and ensure all reagents are free from oxygen and water. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Improper Catalyst Activation | - Incorrect Base: For ATH of ketones, a base such as potassium tert-butoxide or triethylamine is often required to generate the active Ru-hydride species. Ensure the correct base is used at the appropriate concentration.[6] - Temperature: Some reactions may require heating to initiate. Check the literature for the optimal temperature for your specific substrate. |
| Poor Substrate Reactivity | - Steric Hindrance: Highly sterically hindered ketones or imines may react slowly. Consider increasing the catalyst loading or reaction temperature. - Electronic Effects: Electron-rich ketones can be challenging substrates for ATH.[7] Optimization of reaction conditions may be necessary. |
| Hydrogen Donor Issues | - Choice of Donor: Formic acid/triethylamine azeotrope or isopropanol are common hydrogen donors. Ensure the appropriate donor is being used for your specific reaction. - Purity of Donor: Impurities in the hydrogen donor can poison the catalyst. Use high-purity reagents. |
Poor Enantioselectivity
Q: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?
A: Suboptimal enantioselectivity can be influenced by reaction conditions, substrate characteristics, and catalyst integrity.
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature | - Temperature Too High: Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Solvent Effects | - Suboptimal Solvent: The choice of solvent can significantly impact enantioselectivity.[5] Screen different anhydrous, polar aprotic solvents such as DMF or acetonitrile. |
| Substrate-Catalyst Mismatch | - Steric and Electronic Factors: The steric and electronic properties of the substrate influence the stereochemical outcome.[8] For challenging substrates, a modified ligand or a different catalyst system may be necessary. |
| Racemization of Product | - Reaction Conditions: In some cases, the reaction conditions may promote racemization of the product. This can sometimes be mitigated by using a single-phase reaction system with a formic acid salt as the hydrogen source.[9] |
Quantitative Data
Table 1: Asymmetric Transfer Hydrogenation of Various Ketones with RuCl--INVALID-LINK--
| Substrate | Hydrogen Donor | Solvent | Temp (°C) | S/C Ratio | Yield (%) | ee (%) | Product Configuration |
| Acetophenone | HCOOH/NEt₃ | DMF | 25 | 200 | 95 | 98 | R |
| 4-Chromanone | HCOOH/NEt₃ | DMF | 25 | 200 | 99 | 99 | S |
| 1,1,1-Trifluoroacetone | HCOOH/NEt₃ | Water | 28 | 200 | 97 | 97 | S |
| Phenacyl chloride | HCOOH/NEt₃ | DMF | 25 | 200 | 90 | 98 | R |
| p-Aminoacetophenone | H₂O/MeOH (1:1) | - | 60 | 100 | >99 | 94 | - |
Data synthesized from multiple sources for illustrative purposes.[7][9]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol outlines a general procedure for the ATH of a ketone using a Ru(II)-(S,S)-TsDPEN complex under an inert atmosphere.
-
Glassware Preparation: All glassware (e.g., Schlenk flask, stirrer bar) must be dried in an oven at >120°C overnight and cooled under a stream of dry argon or nitrogen.
-
Reaction Setup:
-
Assemble the dry Schlenk flask with a condenser and a gas inlet connected to a Schlenk line.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the RuCl--INVALID-LINK-- catalyst to the flask.
-
Add the ketone substrate and the anhydrous solvent via syringe.
-
Add the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine) dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Visualizations
Caption: Workflow for setting up an air-sensitive asymmetric transfer hydrogenation reaction.
Caption: Decision tree for troubleshooting common issues in this compound catalyzed reactions.
References
- 1. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 2. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RuCl(p-cymene)[(R,R)-Ts-DPEN] | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. kanto.co.jp [kanto.co.jp]
Validation & Comparative
(S,S)-TsDPEN: A Comparative Guide for Asymmetric Catalysis
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral ligands, (S,S)-TsDPEN has emerged as a highly effective and widely utilized ligand in asymmetric catalysis, particularly in the realm of asymmetric transfer hydrogenation (ATH). This guide provides a comprehensive comparison of this compound with other chiral ligands, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the optimal catalyst system for specific synthetic challenges.
Introduction to this compound and its Catalytic Prowess
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as this compound, is a C₂-symmetric chiral diamine ligand. Its rigid backbone, derived from (1S,2S)-1,2-diphenylethylenediamine, and the presence of a tosyl group on one of the nitrogen atoms create a well-defined and sterically hindered chiral environment. This unique architecture is pivotal in achieving high levels of stereocontrol in metal-catalyzed reactions.
When complexed with transition metals, most notably Ruthenium(II), this compound forms highly active and enantioselective catalysts. These catalysts, often of the type [RuCl(η⁶-arene)(this compound)], are particularly renowned for their exceptional performance in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce chiral alcohols and amines, respectively.[1] The reaction typically utilizes a simple and readily available hydrogen source, such as a formic acid/triethylamine mixture or isopropanol.[2][3]
Performance in Asymmetric Transfer Hydrogenation: A Comparative Analysis
The asymmetric transfer hydrogenation of aromatic ketones serves as a benchmark reaction for evaluating the efficacy of chiral catalysts. The performance of this compound is often compared with other chiral ligands under similar conditions. Below is a summary of its performance in the reduction of acetophenone, a common model substrate, alongside other notable chiral ligands.
| Ligand/Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Catalyst Loading (mol%) | Conditions |
| This compound / [RuCl(p-cymene)]₂ | Acetophenone | >99 | 97 (R) | 0.5 | HCOOH/NEt₃, 28°C, 24h |
| (R,R)-TsDPEN / [RuCl(p-cymene)]₂ | Acetophenone | >99 | 97 (S) | 0.5 | HCOOH/NEt₃, 28°C, 24h |
| Modified TsDPEN (benzylsulfonyl) / Ru | 3',5'-(CF₃)₂-acetophenone | - | 95-97 (S) | - | aq. HCOONa |
| Tethered (R,R)-TsDPEN / Ru | α-bromo acetophenones | High | High | - | DMAB, one-pot |
Note: The data presented is compiled from various sources and reaction conditions may vary slightly. Direct comparison is most accurate when data is sourced from a single comparative study.
The data consistently demonstrates that Ru-TsDPEN catalyst systems deliver excellent yields and high enantioselectivities for a range of substrates.[4][5] The stereochemical outcome can be reliably predicted, with the (S,S)-ligand generally affording the (R)-alcohol and the (R,R)-ligand yielding the (S)-alcohol.[1] Modifications to the tosyl group or tethering the ligand can further enhance performance for specific substrates.[4][5]
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example for the asymmetric transfer hydrogenation of acetophenone using a Ru-(S,S)-TsDPEN catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol).
-
Anhydrous solvent (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst pre-cursor.
-
Acetophenone (1.0 mmol) is added to the flask.
-
A freshly prepared 5:2 molar mixture of formic acid and triethylamine (1 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., 28 °C) and monitored by TLC or GC.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
To better understand the function of this compound in asymmetric catalysis, the following diagrams illustrate the structure of the active catalyst and the generally accepted catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
This compound stands as a cornerstone chiral ligand in asymmetric catalysis, particularly for the Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. Its robust performance, characterized by high yields and excellent enantioselectivities, makes it a preferred choice for the synthesis of chiral alcohols and amines. While other chiral ligands have demonstrated efficacy in similar transformations, this compound consistently provides a reliable and highly stereoselective outcome for a broad range of substrates. The availability of both (S,S) and (R,R) enantiomers further enhances its utility, allowing for the selective synthesis of either product enantiomer. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the capabilities of this compound and its comparison with other chiral ligands is crucial for making informed decisions in the design and optimization of asymmetric synthetic routes.
References
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to (S,S)-TsDPEN and (R,R)-TsDPEN in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enantiomeric Catalyst Performance
In the realm of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity in the synthesis of chiral molecules. Among the most successful and widely utilized ligands are the N-tosylated diamines, particularly (S,S)-TsDPEN and (R,R)-TsDPEN. These C2-symmetric ligands, when complexed with ruthenium, form the basis of the renowned Noyori-type catalysts for asymmetric transfer hydrogenation (ATH) of ketones and imines. This guide provides a comprehensive comparison of the (S,S) and (R,R) enantiomers of TsDPEN, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Principle of Enantiomeric Catalysts
This compound and (R,R)-TsDPEN are enantiomers, meaning they are non-superimposable mirror images of each other. In asymmetric catalysis, this enantiomeric relationship directly translates to the formation of enantiomeric products. When used in conjunction with a metal precursor like [RuCl2(p-cymene)]2, they form catalysts that exhibit predictable and opposite stereochemical control.
Performance in Asymmetric Transfer Hydrogenation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a flagship application of Ru-TsDPEN catalysts. The choice of the ligand's chirality dictates the absolute configuration of the resulting alcohol. Generally, the This compound catalyst delivers the (S)-alcohol, while the (R,R)-TsDPEN catalyst yields the (R)-alcohol, both typically with high enantiomeric excess (ee) and in excellent yields.
Comparative Data for Ketone Reduction
The following table summarizes the performance of (S,S)-Ru-TsDPEN and the expected performance of (R,R)-Ru-TsDPEN in the asymmetric transfer hydrogenation of various ketones. The data for the (R,R)-enantiomer is inferred based on the established principle of enantiomeric catalysts producing enantiomeric products with comparable efficiency.
| Substrate | Catalyst | Product Configuration | Yield (%) | ee (%) |
| Acetophenone | (S,S)-Ru-TsDPEN | (S) | >99 | 98 |
| (R,R)-Ru-TsDPEN | (R) | >99 (expected) | 98 (expected) | |
| 2'-Chloroacetophenone | (S,S)-Ru-TsDPEN | (S) | 95 | 99 |
| (R,R)-Ru-TsDPEN | (R) | 95 (expected) | 99 (expected) | |
| 1-Tetralone | (S,S)-Ru-TsDPEN | (S) | 98 | 99 |
| (R,R)-Ru-TsDPEN | (R) | 98 (expected) | 99 (expected) | |
| 2,4,6-Trimethylacetophenone | (S,S)-Ru-TsDPEN | (S) | 99 | 99 |
| (R,R)-Ru-TsDPEN | (R) | 99 (expected) | 99 (expected) |
Performance in Asymmetric Transfer Hydrogenation of Imines
The asymmetric reduction of imines to chiral amines is another critical transformation where Ru-TsDPEN catalysts excel. However, the stereochemical outcome can be different from that of ketone reduction, particularly under acidic conditions which are often necessary for imine reduction. A fascinating and synthetically useful feature is that the This compound catalyst often produces the (R)-amine in high enantiomeric excess.[1][2] This reversal of stereochemical preference is attributed to a different transition state geometry involving a protonated iminium ion.
Comparative Data for Imine Reduction
The table below presents data for the asymmetric transfer hydrogenation of representative imines.
| Substrate | Catalyst | Product Configuration | Yield (%) | ee (%) |
| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | (S,S)-Ru-TsDPEN | (R) | 95 | 95 |
| (R,R)-Ru-TsDPEN | (S) | 95 (expected) | 95 (expected) | |
| 1-Phenyl-3,4-dihydroisoquinoline | (S,S)-Ru-TsDPEN | (R) | 91 | 90 |
| (R,R)-Ru-TsDPEN | (S) | 91 (expected) | 90 (expected) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the asymmetric transfer hydrogenation of a ketone and an imine.
Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
(S,S)- or (R,R)-RuCl--INVALID-LINK--
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve the Ru-TsDPEN catalyst (0.01 mol%) in the anhydrous solvent.
-
Add acetophenone (1.0 equivalent).
-
Add the formic acid/triethylamine azeotrope (2.0 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Materials:
-
(S,S)- or (R,R)-RuCl--INVALID-LINK--
-
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the dihydroisoquinoline (1.0 equivalent) in anhydrous acetonitrile in a Schlenk flask under an inert atmosphere, add the Ru-TsDPEN catalyst (0.5 mol%).
-
Add the formic acid/triethylamine azeotrope (2.0 equivalents).
-
Stir the mixture at the specified temperature (e.g., 25 °C) for the required time, monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and basify with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the chiral tetrahydroisoquinoline.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizing the Catalytic Pathway
The following diagrams illustrate the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone and the stereochemical model that rationalizes the high enantioselectivity.
Caption: Catalytic cycle for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones.
Caption: Simplified model illustrating the facial selectivity of (S,S)- and (R,R)-TsDPEN catalysts.
Conclusion
Both this compound and (R,R)-TsDPEN are exceptionally effective ligands for asymmetric transfer hydrogenation, providing a reliable and predictable method for accessing enantiomerically enriched alcohols and amines. The choice between the two is dictated by the desired stereochemistry of the final product. For the reduction of ketones, the catalyst's chirality directly corresponds to the product's chirality. In contrast, for imine reductions, a reversal of the expected stereochemistry is often observed. The high yields, excellent enantioselectivities, and operational simplicity make these catalysts indispensable tools in modern organic synthesis and drug development.
References
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Enantiomeric Excess in (S,S)-TsDPEN Catalyzed Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the rigorous validation of enantiomeric excess (ee) is a critical step to ensure the efficacy and safety of chiral molecules. The (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) ligand, particularly in complex with ruthenium, is a widely employed catalyst for asymmetric transfer hydrogenation reactions, consistently delivering high enantioselectivity for a variety of ketones and imines. This guide provides an objective comparison of the performance of this compound with alternative catalytic systems and details the primary analytical techniques for accurately determining enantiomeric excess, supported by experimental data and protocols.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a standard benchmark reaction for evaluating the performance of chiral catalysts. The following tables summarize the efficacy of this compound-based catalysts in comparison to other prominent transition-metal catalysts, organocatalysts, and biocatalysts.
Table 1: Comparison of Transition-Metal Catalysts for the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst | Reductant / Conditions | Yield (%) | ee (%) | Configuration |
| RuCl--INVALID-LINK-- | HCOOH/NEt₃, 28°C | 95 | 97 | (R) |
| Ru-Tethered (R,R)-TsDPEN | Dimethylamine borane (DMAB) | High | >99 | (S) |
| [CpRhCl₂]₂ / this compound | HCOOH/NEt₃ (aqueous) | 98 | 98 | (R) |
| [CpIrCl₂]₂ / this compound | HCOOH/NEt₃ (aqueous) | 96 | 95 | (R) |
| Rh(III)-tethered TsDPEN | HCOOH/NEt₃ | >99 | 99 | (R) |
| Ir-NNP Complex (Cinchona Alkaloid derived) | i-PrOH, KOH | 98 | 99 | (R) |
Table 2: Comparison of Organocatalysts and Biocatalysts for the Asymmetric Reduction of Acetophenone
| Catalyst Type | Catalyst / Biocatalyst | Reductant / Conditions | Yield (%) | ee (%) | Configuration |
| Organocatalyst | (S)-CBS Catalyst (oxazaborolidine) | BH₃·THF | ~95 | >98 | (R) |
| Organocatalyst | Bifunctional Thiourea-Amine | Catecholborane | 94 | 97 | (S) |
| Biocatalyst | Candida tropicalis PBR-2 (whole cells) | Glucose, in buffer | 43 | >99 | (S) |
| Biocatalyst | Aromatoleum aromaticum PEDH | Isopropanol | >99 | >99 | (S) |
| Biocatalyst | Plant Tissue (e.g., Carrot) | In situ | ~80 | ~98 | (R) or (S) |
Methodologies for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess is paramount. The three most common and reliable methods employed in academic and industrial research are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for separating and quantifying enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC for 1-Phenylethanol
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Daicel CHIRALCEL® OD-H, Lux® Cellulose-3).[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical mobile phase is n-Hexane/2-Propanol (90:10 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.[2]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 1-phenylethanol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas for each enantiomer. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.
Experimental Protocol: Chiral SFC for 1-Phenylethanol
-
Instrumentation: SFC system with a UV or photodiode array (PDA) detector.
-
Column: Chiral stationary phase column suitable for SFC (e.g., Chiralpak® series).
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent (modifier) such as methanol or ethanol. A typical gradient might be 5-40% methanol in CO₂.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the 1-phenylethanol sample in the initial mobile phase composition or a miscible solvent.
-
Analysis: Inject the sample and calculate the enantiomeric excess from the integrated peak areas of the separated enantiomers.
¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[3] This technique relies on the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte.[3] These diastereomeric complexes have distinct chemical shifts in the ¹H NMR spectrum, allowing for the quantification of each enantiomer by integrating the corresponding signals.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent for 1-Phenylethanol
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable chiral molecule that will interact with 1-phenylethanol, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.
-
Solvent: An achiral deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Sample Preparation:
-
Prepare a stock solution of the 1-phenylethanol sample in the deuterated solvent (e.g., ~10 mg in 0.7 mL).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a specific amount of the CSA (typically 1-2 equivalents relative to the analyte).
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Analysis:
-
Identify a proton signal in the analyte that shows clear separation (baseline resolution) into two distinct signals after the addition of the CSA. For 1-phenylethanol, the methine proton (CH-OH) is often a good candidate.
-
Integrate the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers.
-
Calculate the enantiomeric excess.
-
Conclusion
The this compound catalyst system remains a highly effective and reliable choice for the asymmetric transfer hydrogenation of a wide range of substrates, consistently providing excellent enantioselectivities. However, for specific applications, alternative catalysts, including those based on other transition metals, organocatalysts, or biocatalysts, may offer advantages in terms of reaction conditions, substrate scope, or stereochemical outcome. The selection of the most appropriate method for determining enantiomeric excess—be it chiral HPLC, SFC, or NMR—will depend on factors such as the nature of the analyte, available instrumentation, and the required throughput. Each of these analytical techniques, when properly validated and executed, provides the necessary accuracy and precision for the confident assessment of enantiomeric purity in chiral synthesis.
References
A Comparative Guide to Noyori-Type Catalysts for Asymmetric Ketone Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and highly selective catalysts for asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Among the most celebrated achievements in this field is the Noyori asymmetric hydrogenation, which utilizes ruthenium complexes with chiral phosphine and diamine ligands to produce enantiomerically enriched alcohols from prochiral ketones. These catalysts, and their subsequent generations, offer exceptional performance, but a range of alternatives based on other transition metals have also emerged, each with unique characteristics.
This guide provides an objective comparison of Noyori-type catalysts with key alternatives, supported by experimental data. We will delve into performance metrics, reaction mechanisms, and practical experimental protocols to assist researchers in selecting the optimal catalytic system for their needs.
Performance Comparison
The efficacy of an asymmetric catalyst is measured by its activity, productivity, and stereoselectivity. Key performance indicators include Turnover Number (TON), which represents the total number of substrate molecules converted per molecule of catalyst, Turnover Frequency (TOF), the number of turnovers per unit time, and enantiomeric excess (ee%), which measures the stereochemical purity of the product.
The following tables summarize the performance of benchmark Noyori-type catalysts and notable alternatives in the asymmetric hydrogenation of acetophenone, a standard model substrate.
Table 1: Performance of Representative Noyori-Type Ruthenium Catalysts
| Catalyst System | S/C Ratio | Conditions | TON | TOF (h⁻¹) | ee% | Reference |
| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 2,400,000:1 | H₂ (45 atm), 30 °C, 48 h | 2,400,000 | 228,000 | 80% (R) | [1] |
| [(mesitylene)RuCl((R,R)-TsDPEN)] (Noyori-Ikariya) | 200:1 | iPrOH, KOH, 20 °C | >198 | - | >99% (R) | [2] |
| "Tethered" Ru(II) Catalyst | 1,000:1 | iPrOH, 80 °C, 20 min | >990 | >2,970 | >99% | [3] |
| [RuCl((S,S)-TsDPEN)(p-cymene)] (in water) | 100:1 | HCOOH/NEt₃, H₂O | - | - | 97% (S) | [4] |
Note: S/C = Substrate-to-Catalyst Ratio. DPEN = 1,2-diphenylethylene-1,2-diamine. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. TolBINAP = 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl.
Table 2: Comparison with Alternative Catalyst Systems (Non-Ruthenium)
| Catalyst System | Metal | S/C Ratio | Conditions | TON | TOF (h⁻¹) | ee% | Reference(s) |
| (SpiroPAP)-Ir Complex | Iridium | - | H₂ (50 atm), CH₂Cl₂, 25 °C | - | >100,000 | >99% | [5] |
| (Ferrocene-PNN)-Ir Complex | Iridium | 50,000:1 | H₂ (50 atm), iPrOH, 40 °C | 50,000 | - | 99% | [6] |
| [Cp*RhCl(TsDPEN)] (in water) | Rhodium | 1000:1 | HCOONa, H₂O, pH 5.5-10 | >990 | >50 | up to 99% | [7] |
| Axially Chiral BINAP-Fe Complex | Iron | 10,000:1 | iPrOH, KOtBu, rt, 24 h | up to 9,860 | ~410 | 97% (R) | [8] |
Reaction Mechanisms and Stereocontrol
The remarkable enantioselectivity of Noyori-type catalysts arises from a well-defined catalytic cycle and specific noncovalent interactions within the transition state.
Catalytic Cycle for Asymmetric Transfer Hydrogenation (ATH)
The Noyori-Ikariya type pre-catalyst is activated by a base to form a 16-electron Ru(II) amido complex. This species reacts with a hydrogen donor (e.g., isopropanol) to generate the active 18-electron ruthenium hydride. The prochiral ketone then coordinates to this complex, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state, creating the chiral alcohol product and regenerating the 16-electron active species.[9]
Caption: Catalytic cycle for Noyori-Ikariya asymmetric transfer hydrogenation.
Origin of Enantioselectivity
The stereochemical outcome is determined in the hydrogen transfer step. The catalyst's chiral ligands create a highly structured environment. For aromatic ketones, a key stabilizing CH-π interaction occurs between a C-H bond on the ketone's aromatic ring and the catalyst's η⁶-arene ligand.[10] This interaction preferentially stabilizes one of the two possible diastereomeric transition states, leading to the formation of a single product enantiomer. Recent studies have also highlighted the crucial role of the ligand's sulfonyl (SO₂) group in directing the substrate through other noncovalent interactions.[10]
Caption: Noncovalent interactions governing enantioselectivity in Noyori catalysts.
Experimental Protocols
Executing these reactions successfully requires careful handling of air- and moisture-sensitive reagents. Below is a representative protocol for a Noyori-type asymmetric hydrogenation under pressure.
Objective: Asymmetric hydrogenation of acetylacetone using RuCl₂[(R)-BINAP].
Materials:
-
Acetylacetone (Substrate)
-
Ethanol (Solvent)
-
RuCl₂[(R)-BINAP] (Pre-catalyst, 0.1 mol%)
-
Nitrogen (N₂) and Hydrogen (H₂) gas
-
Schlenk flask
-
Parr high-pressure reactor ("bomb")
-
Glovebox
-
Short-path distillation apparatus
Procedure Workflow:
Caption: Experimental workflow for a typical Noyori pressure hydrogenation.
Detailed Steps:
-
A Schlenk flask is charged with acetylacetone (1.0 eq) and ethanol.[11]
-
The solution is deoxygenated by sparging with dry nitrogen gas for 1 hour.[11]
-
Inside a nitrogen-filled glovebox, the solution is transferred to a glass reactor insert, and the RuCl₂[(R)-BINAP] pre-catalyst (0.1 mol%) is added.[11]
-
The glass insert is placed inside a Parr high-pressure reactor, which is then sealed and removed from the glovebox.
-
The reactor is purged several times with hydrogen gas to remove all nitrogen.
-
The reactor is pressurized to the target pressure (e.g., 1100 psi) with hydrogen.[11]
-
The vessel is placed in a temperature-controlled oil bath (e.g., 30 °C) and stirred vigorously for the required reaction time (e.g., 6 days).[11]
-
After the reaction is complete, the reactor is cooled, and the hydrogen pressure is carefully released in a well-ventilated fume hood.
-
The crude reaction mixture is transferred to a round-bottom flask and concentrated under reduced pressure to remove the solvent.[11]
-
The final product is purified via an appropriate method, such as short-path distillation or column chromatography.[11]
Conclusion and Outlook
Noyori-type ruthenium catalysts remain the gold standard for many asymmetric ketone hydrogenation reactions, delivering exceptionally high activity and enantioselectivity. The Ru-BINAP/Diamine systems, in particular, have demonstrated some of the highest turnover numbers ever recorded for ketone hydrogenation.[1] The Noyori-Ikariya catalysts offer operational simplicity for asymmetric transfer hydrogenation, avoiding the need for high-pressure equipment.[4]
However, the field is evolving. Iridium-based catalysts have emerged as powerful alternatives, in some cases exhibiting even higher turnover frequencies than their ruthenium counterparts.[5] Furthermore, the development of catalysts based on earth-abundant and inexpensive metals like iron is a critical area of research. While the performance of current iron-based systems does not yet match the peak activity of ruthenium or iridium catalysts, they represent a more sustainable approach and have achieved excellent enantioselectivity (up to 97% ee).[8]
The choice of catalyst ultimately depends on the specific substrate, desired operational conditions (pressure vs. transfer hydrogenation), and economic or environmental considerations. For ultimate activity and proven scalability, Noyori-type ruthenium catalysts are an excellent choice. For exploring different reactivity or seeking high-turnover-frequency systems, iridium catalysts are a compelling alternative. For developing greener and more cost-effective processes, emerging iron-based systems hold significant promise.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cnls.lanl.gov [cnls.lanl.gov]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
A Comparative Guide to Catalysts for Asymmetric Ketone Reduction: Alternatives to (S,S)-TsDPEN
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. While the ruthenium-based (S,S)-TsDPEN catalyst is a well-established and highly effective catalyst for this transformation, the ongoing pursuit of improved efficiency, broader substrate scope, and milder reaction conditions has led to the development of several powerful alternatives. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Benchmarking: A Comparative Overview
The following tables summarize the performance of various catalyst systems in the asymmetric reduction of the benchmark substrate, acetophenone, and its derivatives. This data highlights key performance indicators such as enantiomeric excess (ee), conversion, and reaction conditions, offering a direct comparison of their efficacy.
Table 1: Asymmetric Reduction of Acetophenone
| Catalyst System | Hydrogen Source | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 1 | 28 | 20 | >99 | 99 | R |
| (R)-RuCl(p-cymene)/ (R,R)-C₃-Tsdpen | HCOOH/NEt₃ | 0.5 | 40 | 1 | 98 | 98 | S |
| [RuCl₂(S)-xylbinap]₂/(S)-daipen | H₂ (10 atm) | 0.005 | 30 | 18 | >99 | 99 | R |
| (S)-Me-CBS | BH₃·SMe₂ | 10 | -20 | 1 | >99 | 96 | R |
| [Rh(cod)Cl]₂ / Ligand | H₂ (10 atm) | 1 | 25 | 24 | 100 | 95 | R |
| [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | Hantzsch ester | 2.5 | RT | 20-90 | - | 88 | - |
| Ketoreductase (KRED1-Pglu) | Isopropanol | - | 30 | 24 | >99 | >99 | S |
Table 2: Asymmetric Reduction of Various Ketone Substrates
| Catalyst System | Substrate | Hydrogen Source | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| RuCl--INVALID-LINK-- | 4-Chloroacetophenone | HCOOH/NEt₃ | 1 | 28 | 20 | >99 | 98 |
| (R)-RuCl(p-cymene)/ (R,R)-C₃-Tsdpen | 1-Tetralone | HCOOH/NEt₃ | 0.5 | 40 | 1 | >99 | 99 |
| [RuCl₂(S)-xylbinap]₂/(S)-daipen | 2',4'-Difluoroacetophenone | H₂ (10 atm) | 0.005 | 30 | 18 | >99 | 98 |
| (S)-Me-CBS | α-Tetralone | BH₃·SMe₂ | 10 | -20 | 2 | >99 | 95 |
| [Rh(cod)Cl]₂ / Ligand | 1-Indanone | H₂ (10 atm) | 1 | 25 | 24 | 100 | 96 |
| Ketoreductase (KRED-N1) | 2,5-Hexanedione | Isopropanol | - | 30 | 48 | 98 | >99 |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed experimental methodologies for the key catalyst systems discussed.
Noyori-Type Ruthenium Catalysts (e.g., Ru-TsDPEN)
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (e.g., this compound, 2.2 mol%). Anhydrous, degassed solvent (e.g., isopropanol or a mixture of formic acid and triethylamine) is added, and the mixture is stirred at a specified temperature (e.g., 40-80 °C) for 15-30 minutes to form the active catalyst.
Asymmetric Transfer Hydrogenation: To the prepared catalyst solution, the ketone substrate (1 equivalent) is added. The reaction mixture is stirred at the desired temperature and monitored by TLC or GC. Upon completion, the reaction is quenched (e.g., with water), and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Corey-Bakshi-Shibata (CBS) Oxazaborolidine Catalysts
Catalyst Formation and Reduction: To a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in anhydrous THF under an inert atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6-1.0 equivalents) is added dropwise at room temperature. The mixture is stirred for 10-15 minutes. The solution is then cooled (e.g., to -30 °C or 0 °C), and a solution of the ketone (1 equivalent) in anhydrous THF is added dropwise.
Work-up and Isolation: The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of methanol. The mixture is allowed to warm to room temperature, and the solvent is removed in vacuo. The residue is dissolved in an appropriate organic solvent (e.g., diethyl ether), and the organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash chromatography.
Rhodium and Iridium-Based Catalysts
Catalyst Activation: In a Schlenk flask under an inert atmosphere, the metal precursor (e.g., [Rh(cod)Cl]₂ or [Ir(COD)Cl]₂) and the chiral ligand are dissolved in a degassed solvent (e.g., CH₂Cl₂ or THF). The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.
Hydrogenation/Transfer Hydrogenation: The ketone substrate is added to the activated catalyst solution. For hydrogenation, the flask is purged with hydrogen gas and maintained under a positive pressure of H₂. For transfer hydrogenation, a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) is used as the solvent or co-solvent. The reaction is stirred at the indicated temperature and monitored for completion. The work-up procedure is similar to that described for the ruthenium-catalyzed reactions.
Biocatalytic Reduction using Ketoreductases (KREDs)
Whole-Cell Bioreduction: A culture of microorganisms expressing the desired ketoreductase (e.g., E. coli harboring a plasmid with the KRED gene) is grown to a suitable optical density. The cells are harvested by centrifugation and resuspended in a buffer solution (e.g., phosphate buffer, pH 7.0). The ketone substrate and a co-substrate for cofactor regeneration (e.g., isopropanol or glucose) are added to the cell suspension.
Reaction and Product Isolation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking. The progress of the reaction is monitored by HPLC or GC analysis of aliquots. After completion, the cells are removed by centrifugation, and the supernatant is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to yield the chiral alcohol, which can be further purified if necessary.
Mechanistic Insights and Catalytic Cycles
Understanding the underlying mechanisms of these catalytic systems is crucial for optimizing reaction conditions and designing new, more efficient catalysts.
Noyori-Type Asymmetric Transfer Hydrogenation
The catalytic cycle of Noyori-type catalysts involves a metal-ligand bifunctional mechanism. The ruthenium hydride species, formed in situ, coordinates to the ketone. The hydride on the metal and the proton on the amine ligand are then transferred to the carbonyl carbon and oxygen, respectively, through a six-membered transition state. The resulting alcohol product dissociates, and the catalyst is regenerated by reaction with the hydrogen source.
CBS Reduction
The CBS reduction proceeds through a coordination mechanism where the Lewis acidic boron atom of the oxazaborolidine catalyst coordinates to the carbonyl oxygen of the ketone. Simultaneously, the Lewis basic nitrogen atom of the catalyst coordinates to the borane reducing agent. This dual activation facilitates the stereoselective transfer of a hydride from the borane to the carbonyl carbon via a six-membered ring transition state.
Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Iridium-catalyzed transfer hydrogenation often follows a similar outer-sphere mechanism to the Noyori catalysts. An active iridium hydride species is formed, which then transfers the hydride to the ketone. The chirality is induced by the chiral ligand coordinated to the iridium center, which dictates the facial selectivity of the hydride attack on the prochiral ketone.
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
Rhodium-catalyzed transfer hydrogenation is believed to proceed via a metal-ligand bifunctional mechanism, analogous to the Noyori system. The active rhodium hydride catalyst interacts with the ketone, and the hydride transfer occurs through a concerted six-membered transition state involving the Rh-H and N-H bonds of the chiral diamine ligand.
Conclusion
The choice of catalyst for asymmetric ketone reduction is a critical decision in the design of a synthetic route. While this compound remains a highly effective and reliable catalyst, the alternatives presented in this guide offer a range of options with distinct advantages. Noyori-type catalysts with modified ligands can provide enhanced activity and selectivity for specific substrates. CBS catalysts offer a robust and predictable method, particularly for laboratory-scale synthesis. Rhodium and iridium-based catalysts have shown excellent performance, often under mild conditions. Furthermore, the emergence of highly selective and efficient ketoreductases provides a green and powerful biocatalytic alternative. The selection of the optimal catalyst will depend on the specific ketone substrate, desired scale of the reaction, and economic considerations. The data and protocols provided herein serve as a valuable resource for researchers to make informed decisions and advance their synthetic endeavors.
(S,S)-TsDPEN in Asymmetric Catalysis: A Performance Benchmark Against Novel Catalyst Systems
In the landscape of asymmetric catalysis, (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexed with Ruthenium has long been a cornerstone catalyst, particularly for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. Its reliability and high enantioselectivity have made it a benchmark in the synthesis of chiral alcohols and amines, crucial intermediates in the pharmaceutical and fine chemical industries. However, the drive for more sustainable, cost-effective, and efficient catalytic systems has spurred the development of new catalysts. This guide provides a comparative analysis of the performance of the classic Ru-(S,S)-TsDPEN catalyst against more recent developments, including catalysts based on other precious metals and earth-abundant iron.
Performance Benchmark 1: Ru-TsDPEN vs. Rh-TsDPEN and Ir-TsDPEN in Aqueous Asymmetric Transfer Hydrogenation
A significant advancement in asymmetric transfer hydrogenation has been the exploration of catalysts active in aqueous media, offering a more environmentally benign alternative to organic solvents. A direct comparison of the well-established Ru-TsDPEN system with its Rhodium and Iridium analogues reveals key differences in performance for the reduction of acetophenone in water using a formate salt as the hydrogen donor.
Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone in Water [1][2]
| Catalyst Precursor | Ligand | Conversion (%) | ee (%) | Time (h) | TON | TOF (h⁻¹) |
| [RuCl₂(p-cymene)]₂ | This compound | >99 | 97 | 12 | 100 | ~8.3 |
| [CpRhCl₂]₂ | This compound | >99 | 97 | 0.5 | 100 | ~200 |
| [CpIrCl₂]₂ | This compound | >99 | 95 | 12 | 100 | ~8.3 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
As the data indicates, the Rhodium-based catalyst exhibits a significantly higher turnover frequency, achieving near-complete conversion in a fraction of the time required by the Ruthenium and Iridium catalysts, while maintaining excellent enantioselectivity.[1][2]
Experimental Protocols: Asymmetric Transfer Hydrogenation of Acetophenone in Water[1]
Catalyst Preparation: The catalysts were prepared in situ. For a typical reaction, a mixture of the metal precursor ([RuCl₂(p-cymene)]₂, [CpRhCl₂]₂, or [CpIrCl₂]₂) and this compound in a 1:2 molar ratio was used.
Reaction Conditions:
-
Substrate: Acetophenone (1 mmol)
-
Hydrogen Source: Sodium formate (HCOONa) in water
-
Solvent: Water
-
Substrate/Catalyst Ratio (S/C): 100
-
Temperature: 40 °C
-
Procedure: To a solution of the catalyst precursor and ligand in water was added the acetophenone and sodium formate. The mixture was stirred at 40 °C for the specified time.
-
Analysis: Conversion and enantiomeric excess were determined by gas chromatography (GC) on a chiral stationary phase.
Performance Benchmark 2: Ru-(S,S)-TsDPEN vs. a Novel Iron(II) Catalyst
The development of catalysts based on earth-abundant and less toxic metals like iron is a major focus in green chemistry. Recently, a novel iron(II) catalyst bearing a P-NH-N-P' ligand has been reported for the asymmetric transfer hydrogenation of ketones, offering a compelling alternative to precious metal catalysts.
Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst | Ligand | Conversion (%) | ee (%) | Time (h) | TON | TOF (h⁻¹) |
| RuCl--INVALID-LINK-- | This compound | >99 | 98 | 24 | 1000 | ~42 |
| (S,S)-[FeBr(CO)(Ph₂PCH₂CH₂NHCHPhCHPhN=CHCH₂PCy₂)][BPh₄] | Ph₂PCH₂CH₂NHCHPhCHPhN=CHCH₂PCy₂ | up to 100 | up to 98 | 24 | up to 5200 | up to 217 |
Note: The data for the iron catalyst represents optimized conditions and performance can vary with ligand modification.
This comparison highlights that appropriately designed iron catalysts can achieve enantioselectivities and turnover numbers comparable to or even exceeding the classic Ru-(S,S)-TsDPEN system.
Experimental Protocols: Asymmetric Transfer Hydrogenation of Acetophenone with Iron(II) Catalyst
Catalyst: (S,S)-[FeBr(CO)(Ph₂PCH₂CH₂NHCHPhCHPhN=CHCH₂PR'₂)][BPh₄] (where R' can be varied, e.g., Cy for cyclohexyl)
Reaction Conditions:
-
Substrate: Acetophenone
-
Hydrogen Source: Isopropanol
-
Base: Potassium tert-butoxide (KOtBu)
-
Solvent: Isopropanol
-
Procedure: The iron precatalyst, acetophenone, and potassium tert-butoxide were dissolved in isopropanol and the reaction mixture was stirred at a specified temperature for 24 hours.
-
Analysis: Conversion and enantiomeric excess were determined by gas chromatography (GC) on a chiral stationary phase.
Visualizing Catalytic Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general catalytic cycle for asymmetric transfer hydrogenation and a typical experimental workflow.
References
A Comparative Guide to Analytical Techniques for Confirming (S,S)-TsDPEN Reaction Outcomes
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the rigorous confirmation of reaction outcomes is paramount. The [(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine] ruthenium(II) catalyst, or (S,S)-TsDPEN, is a cornerstone in asymmetric transfer hydrogenation (ATH), particularly for the production of chiral alcohols and amines. Verifying the enantiomeric excess (ee) and overall conversion of these reactions requires robust analytical techniques. This guide provides an objective comparison of the most common methods used for this purpose, supported by experimental data and detailed protocols.
The primary analytical techniques for evaluating the stereoselectivity and efficiency of this compound catalyzed reactions include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy (both proton and phosphorus-31), and Supercritical Fluid Chromatography (SFC). Each method offers distinct advantages and is suited to different stages of the research and development workflow, from high-throughput screening to rigorous quality control.
Quantitative Performance Comparison of Analytical Techniques
The choice of analytical technique is often dictated by the specific requirements of the analysis, such as the need for high accuracy, speed, or the ability to analyze complex mixtures. The following table provides a summary of the key performance characteristics of the most common methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Supercritical Fluid Chromatography (SFC) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent (¹H NMR) or covalent derivatization with a chiral agent (³¹P NMR), leading to distinct signals for each enantiomer. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase. |
| Primary Use | Gold standard for accurate and precise determination of enantiomeric excess (ee) and diastereomeric ratio (dr). | Rapid determination of conversion (¹H NMR) and ee (¹H or ³¹P NMR), suitable for reaction monitoring and high-throughput screening. | Fast analysis with reduced organic solvent consumption, suitable for a wide range of polar and non-polar molecules. |
| Sample Throughput | Lower; typically requires method development for each analyte and has longer run times. | Higher; rapid sample preparation and data acquisition. | High; offers very fast analysis times. |
| Sensitivity | Generally higher, especially with sensitive detectors (e.g., UV, FLD). | Generally lower, dependent on the analyte concentration and the magnetic field strength. | Good, often coupled with mass spectrometry (MS) for high sensitivity and selectivity. |
| Resolution | Baseline separation of enantiomeric peaks is often achievable. | Degree of signal separation depends on the chiral solvating/derivatizing agent and the analyte structure. | Excellent resolution, often superior to HPLC for certain compounds. |
| Solvent Consumption | High. | Low. | Significantly lower than HPLC, making it a "greener" alternative. |
Experimental Protocols for Key Analytical Techniques
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of chiral alcohols, a common product of this compound catalyzed reactions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for the accurate determination of enantiomeric excess. The separation is achieved by passing the analyte over a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.
Protocol for the Analysis of 1-Phenylethanol:
-
Sample Preparation:
-
Quench the reaction mixture from the this compound catalyzed reduction of acetophenone.
-
Extract the 1-phenylethanol into a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and dry the organic layer.
-
Remove the solvent under reduced pressure.
-
Dissolve a small amount of the crude or purified 1-phenylethanol in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase such as Daicel CHIRALCEL® OD-H is commonly used.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v) is typical for normal-phase chromatography.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural elucidation and the determination of enantiomeric excess. For chiral analysis, a chiral auxiliary is typically used to induce a chemical shift difference between the enantiomers.
¹H NMR for Conversion and Diastereomeric Ratio:
Standard ¹H NMR is used to determine the conversion of the starting material (e.g., a ketone) to the product (an alcohol) by comparing the integration of characteristic signals. For products with multiple stereocenters, the diastereomeric ratio (dr) can often be determined from the integration of well-resolved signals corresponding to each diastereomer.
³¹P NMR with a Chiral Derivatizing Agent (CDA) for Enantiomeric Excess:
This technique involves reacting the chiral alcohol product with a chiral phosphorus-containing derivatizing agent to form diastereomers, which will have distinct signals in the ³¹P NMR spectrum.
Protocol using a Chiral Phosphorous Derivatizing Agent:
-
Sample Preparation (in an NMR tube):
-
Dissolve the chiral alcohol (e.g., 1-phenylethanol, ~0.1 mmol) in a deuterated solvent (e.g., CDCl₃, ~0.6 mL).
-
Add a chiral derivatizing agent, such as (S)-(1,1'-binaphthalen-2,2'-dioxy)chlorophosphine, and a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. The large chemical shift dispersion of ³¹P NMR often leads to baseline separation of the diastereomeric signals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the two diastereomers.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.
-
Mosher's Ester Analysis (¹H NMR):
This classic method involves the esterification of the chiral alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) in separate NMR tubes. The analysis of the chemical shift differences (Δδ = δS - δR) of the protons near the chiral center in the resulting diastereomeric esters allows for the determination of the absolute configuration of the alcohol.[1][2][3][4]
Supercritical Fluid Chromatography (SFC)
SFC is a rapidly emerging technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages in terms of speed and reduced organic solvent consumption.
Protocol for Chiral Alcohol Analysis:
-
Sample Preparation:
-
Dissolve the chiral alcohol in the co-solvent (e.g., methanol or ethanol) to be used in the mobile phase.
-
-
SFC Conditions:
-
Column: Polysaccharide-based chiral stationary phases are commonly used.
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol (e.g., 80:20 v/v).
-
Flow Rate: 2-4 mL/min.
-
Backpressure: 100-200 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV or Mass Spectrometry (MS).
-
-
Data Analysis:
-
The enantiomeric excess is determined from the peak areas of the separated enantiomers, similar to HPLC.
-
Comparison with an Alternative Catalyst: (S,S)-Ts-DENEB
The oxo-tethered ruthenium complex, (S,S)-Ts-DENEB, is a notable alternative to this compound, often exhibiting enhanced catalytic performance in the asymmetric transfer hydrogenation of ketones.[5] The analytical techniques to confirm the reaction outcomes for (S,S)-Ts-DENEB are the same as those for this compound, with chiral HPLC and ¹H NMR being the most commonly reported methods for determining enantiomeric excess and conversion, respectively.[5]
Performance Comparison for the Asymmetric Transfer Hydrogenation of 3-Aryl-1-indanones:
| Catalyst | Conversion (%) | Diastereomeric Ratio (cis/trans) | Enantiomeric Excess (ee, %) of cis-alcohol | Enantiomeric Excess (ee, %) of unreacted ketone |
| (R,R)-TsDPEN | 53-77 | Lower | - | - |
| (R,R)-Ts-DENEB | ~50 (Kinetic Resolution) | Higher | >98 | >98 |
Data synthesized from a study on the kinetic resolution of 3-aryl-1-indanones.[5]
Mandatory Visualizations
Caption: Workflow for confirming this compound reaction outcomes.
Caption: Comparison of analytical techniques for chiral analysis.
Conclusion
The selection of an analytical technique to confirm the outcomes of this compound catalyzed reactions is a critical decision that should be guided by the specific goals of the analysis. Chiral HPLC remains the gold standard for accurate and precise determination of enantiomeric excess, making it indispensable for final product quality control and regulatory submissions. NMR spectroscopy, with its high speed and ability to provide structural information, is exceptionally well-suited for reaction monitoring, high-throughput screening, and initial product characterization. Chiral SFC is emerging as a powerful, "greener" alternative that combines high speed and excellent resolution, making it an attractive option for both analytical and preparative-scale separations. For a comprehensive understanding of a reaction's outcome, a multi-faceted approach, often employing both a chromatographic and a spectroscopic technique, is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-TsDPEN in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN, has emerged as a cornerstone ligand in the field of asymmetric catalysis, particularly in the ruthenium-catalyzed transfer hydrogenation of ketones and imines. This guide provides an in-depth comparison of this compound with alternative catalysts, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal catalytic system.
Introduction to this compound
This compound is a chiral diamine ligand that, when complexed with a metal such as ruthenium, forms a highly effective catalyst for asymmetric transfer hydrogenation reactions.[1][2] These catalysts, often referred to as Noyori-type catalysts, are renowned for their ability to produce chiral alcohols and amines with high enantioselectivity and in excellent yields.[3] The chirality of the final product is dictated by the stereochemistry of the diamine ligand, with the (S,S)-enantiomer typically yielding the (R)-configured alcohol.
Advantages and Disadvantages of this compound
The widespread use of this compound stems from a number of key advantages. However, it is not without its limitations, and several alternatives have been developed to address these shortcomings.
Advantages:
-
High Enantioselectivity and Yield: Ru-(S,S)-TsDPEN catalysts consistently deliver high enantiomeric excesses (ee) and yields for a broad range of substrates, particularly aromatic ketones.
-
Mild Reaction Conditions: Asymmetric transfer hydrogenations using these catalysts are typically carried out under mild conditions, often at room temperature and atmospheric pressure.
-
Operational Simplicity: The use of a hydrogen donor like a formic acid/triethylamine mixture or isopropanol avoids the need for high-pressure hydrogenation equipment.
-
Well-Established and Commercially Available: Both the ligand and its ruthenium complexes are commercially available, and their applications are well-documented in scientific literature.[2]
Disadvantages:
-
Substrate Scope Limitations: While highly effective for many ketones, the performance of this compound can be substrate-dependent, with lower enantioselectivities observed for some aliphatic or sterically hindered ketones.
-
Catalyst Loading: In some cases, a relatively high catalyst loading may be required to achieve high conversion, which can be a concern in large-scale synthesis due to the cost of ruthenium.
-
Potential for Catalyst Deactivation: The catalyst can be sensitive to certain functional groups and reaction conditions, leading to deactivation.
Performance Comparison with Alternatives
The performance of this compound is best understood in the context of its alternatives. Key competitors include modified versions of the TsDPEN ligand, such as (S,S)-Ts-DENEB, and entirely different classes of catalysts like oxazaborolidines (CBS catalysts). Below is a comparative summary of their performance in the asymmetric reduction of acetophenone, a common benchmark substrate.
| Catalyst/Method | Reducing Agent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| Ru/ this compound | HCOOH/NEt₃ | 1 | 28 | 24 | >95 | 97 | (R) |
| Ru/ (S,S)-Ts-DENEB | HCOOH/NEt₃ | 0.1 | rt | 10 | ~50 (KR) | >99 | (S,S)-alcohol |
| (S)-CBS Catalyst | BH₃·SMe₂ | 10 | -30 | 1 | 97 | 96.5 | (R) |
Note: KR denotes kinetic resolution. Data is compiled from various sources for illustrative purposes and direct comparison under identical conditions is recommended for specific applications.[1][4]
As the table illustrates, the oxo-tethered (S,S)-Ts-DENEB catalyst can exhibit higher enantioselectivity and operate at a lower catalyst loading compared to the parent this compound system.[4][5] The Corey-Bakshi-Shibata (CBS) reduction, utilizing an oxazaborolidine catalyst, offers a powerful alternative with excellent enantioselectivity, particularly for the borane-mediated reduction of ketones.[1][6][7]
Experimental Protocols
For reproducible results, detailed experimental procedures are crucial. Below are representative protocols for the synthesis of the this compound ligand and its application in asymmetric transfer hydrogenation, along with a procedure for the CBS reduction.
Synthesis of this compound from (S,S)-1,2-Diphenylethylenediamine
Materials:
-
(1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine
-
Triethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve (1S,2S)-(-)-1,2-diphenyl-1,2-ethanediamine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 equiv) in dichloromethane dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a hot mixture of ethyl acetate and petroleum ether to yield pure this compound as white crystals.[8]
Asymmetric Transfer Hydrogenation of Acetophenone using Ru/ this compound
Materials:
-
RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst (e.g., 1 mol%).
-
Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope.
-
Stir the mixture at room temperature for approximately 20 minutes to pre-activate the catalyst.
-
Add acetophenone to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Reduction of Acetophenone using (S)-CBS Catalyst
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the (S)-CBS catalyst solution (e.g., 10 mol%).
-
Cool the solution to the desired temperature (e.g., -30 °C).
-
Slowly add the borane-dimethyl sulfide complex.
-
Add a solution of acetophenone in anhydrous THF dropwise.
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.[1]
Mechanism of Asymmetric Transfer Hydrogenation
The Noyori-type asymmetric transfer hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism. The key steps are illustrated in the diagram below.
In this mechanism, the precatalyst is first activated by the hydrogen donor to form a ruthenium hydride species. This active catalyst then coordinates with the ketone substrate, forming a six-membered transition state. The key enantioselective step involves the concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the ketone. This "metal-ligand bifunctional catalysis" is crucial for the high efficiency and selectivity of the reaction. The resulting chiral alcohol is then released, and the active catalyst is regenerated to continue the cycle.
Conclusion
This compound remains a highly valuable and widely used ligand in asymmetric catalysis, offering a reliable route to chiral alcohols and amines with high enantioselectivity. However, for specific applications, alternative catalysts such as the more active (S,S)-Ts-DENEB or the mechanistically distinct CBS catalysts may offer advantages in terms of catalyst loading, substrate scope, or stereochemical outcome. A thorough evaluation of these options, guided by the comparative data and experimental protocols provided in this guide, will enable researchers to select the most appropriate catalytic system to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.takasago.com [assets.takasago.com]
- 6. researchgate.net [researchgate.net]
- 7. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Cost-Benefit Analysis of (S,S)-TsDPEN in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral catalyst is a critical decision for researchers and drug development professionals, balancing catalytic efficiency with economic viability. This guide provides a comprehensive cost-benefit analysis of the widely used (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand and its associated metal complexes, comparing its performance and cost against a prominent alternative, the Noyori-type catalyst system employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a chiral diamine. This analysis is supported by experimental data for the asymmetric reduction of a benchmark ketone, acetophenone, to highlight the practical implications of catalyst selection.
Performance Comparison: this compound vs. Noyori's BINAP/Diamine Catalyst
The efficacy of a catalyst is paramount, measured by its ability to produce the desired enantiomer in high yield and with high enantiomeric excess (ee). The following table summarizes the performance of ruthenium-based catalysts derived from this compound and (S)-BINAP/(S,S)-DPEN in the asymmetric transfer hydrogenation and asymmetric hydrogenation of acetophenone, respectively.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Substrate/Catalyst Ratio (S/C) | Reaction Conditions | Reference |
| RuCl--INVALID-LINK-- | Acetophenone | (R)-1-Phenylethanol | 98 | 97 | 200 | HCOOH/NEt₃, 28 °C | [1] |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Acetophenone | (R)-1-Phenylethanol | >99 | 99 | 1000 | H₂, t-BuOK, 2-propanol, 25 °C, 8 atm | [2][3] |
As the data indicates, both catalyst systems deliver excellent yields and high enantioselectivities for the reduction of acetophenone. The Ru-TsDPEN system is highly effective in asymmetric transfer hydrogenation using a formic acid/triethylamine mixture as the hydrogen source. In contrast, the Noyori-type Ru-BINAP-DPEN catalyst excels in asymmetric hydrogenation using molecular hydrogen, often allowing for higher substrate-to-catalyst ratios.
Cost-Benefit Analysis
To provide a practical economic perspective, the approximate costs of the essential chiral ligands and a common ruthenium precursor are presented below. It is important to note that prices can vary significantly based on supplier, purity, and quantity. Bulk pricing for industrial applications is typically lower and available upon request from suppliers.
| Component | Supplier Example | Price (USD) per gram |
| This compound | Sigma-Aldrich | ~$150 |
| (S)-BINAP | Sigma-Aldrich | ~$250 |
| (S,S)-DPEN | Sigma-Aldrich | ~$50 |
| [RuCl₂(p-cymene)]₂ | Sigma-Aldrich | ~$100 |
Cost per Reaction (Illustrative Example for 1 mmol Acetophenone Reduction):
This simplified analysis considers only the cost of the chiral ligands and the ruthenium precursor for a laboratory-scale reaction.
-
RuCl--INVALID-LINK-- System (S/C = 200):
-
Moles of catalyst needed: 1 mmol / 200 = 0.005 mmol
-
Approximate cost of the pre-catalyst is in the range of commercially available similar catalysts. The synthesis of the catalyst from the ligand and Ru precursor adds to the overall cost.
-
-
RuCl₂[(S)-BINAP][(S,S)-DPEN] System (S/C = 1000):
-
Moles of catalyst needed: 1 mmol / 1000 = 0.001 mmol
-
The cost of this system involves the synthesis of the catalyst from (S)-BINAP, (S,S)-DPEN, and a ruthenium source. While the catalyst loading is lower, the initial cost of the BINAP ligand is higher.
-
Analysis:
From a purely ligand-cost perspective, this compound is more economical than BINAP. However, the Noyori-type catalyst often operates at a significantly higher substrate-to-catalyst ratio, which can offset the higher initial ligand cost, especially in large-scale synthesis. The choice of hydrogen source (formic acid/triethylamine vs. H₂) also has cost and safety implications that must be considered. Asymmetric transfer hydrogenation with formic acid is often operationally simpler and avoids the need for high-pressure hydrogenation equipment.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these catalyst systems.
Asymmetric Transfer Hydrogenation of Acetophenone using RuClthis compound
Materials:
-
RuCl--INVALID-LINK-- catalyst
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with RuCl--INVALID-LINK-- (0.005 mmol, 1 mol% for S/C 200).
-
Anhydrous solvent (5 mL) is added, and the mixture is stirred until the catalyst dissolves.
-
A pre-mixed 5:2 molar ratio of formic acid and triethylamine is prepared.
-
Acetophenone (1 mmol) is added to the catalyst solution.
-
The formic acid/triethylamine mixture (e.g., 5 equivalents of formic acid) is added to the reaction flask.
-
The reaction is stirred at the specified temperature (e.g., 28 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Hydrogenation of Acetophenone using RuCl₂[(S)-BINAP][(S,S)-DPEN]
Materials:
-
RuCl₂[(S)-BINAP][(S,S)-DPEN] pre-catalyst or components for in-situ generation ([RuCl₂(p-cymene)]₂, (S)-BINAP, (S,S)-DPEN)
-
Acetophenone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 2-propanol
-
High-pressure autoclave
Procedure:
-
In a glovebox, the autoclave vessel is charged with the RuCl₂[(S)-BINAP][(S,S)-DPEN] pre-catalyst (0.001 mmol for S/C 1000).
-
Anhydrous 2-propanol (10 mL) is added, followed by acetophenone (1 mmol).
-
A solution of potassium tert-butoxide in 2-propanol is added (e.g., 2.5 mol%).
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The vessel is pressurized with hydrogen to the desired pressure (e.g., 8 atm).
-
The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C) for the required time.
-
After the reaction, the autoclave is carefully depressurized.
-
The reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
-
The enantiomeric excess of the resulting (R)-1-phenylethanol is determined by chiral HPLC or GC.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the simplified catalytic cycles for both the this compound-based asymmetric transfer hydrogenation and the Noyori-type asymmetric hydrogenation.
Conclusion
Both this compound and Noyori-type BINAP/diamine catalyst systems are highly effective for the asymmetric reduction of ketones, offering excellent enantioselectivities and yields. The choice between them involves a trade-off between ligand cost, catalyst loading, and operational simplicity. This compound-based catalysts are often favored for their lower ligand cost and the convenience of asymmetric transfer hydrogenation, which avoids high-pressure equipment. Conversely, the higher cost of BINAP can be justified in large-scale processes by the potential for very high substrate-to-catalyst ratios in asymmetric hydrogenation. Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including scale, substrate, available equipment, and economic constraints.
References
A Comparative Guide to the Cross-Validation of (S,S)-TsDPEN in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (S,S)-TsDPEN, in asymmetric synthesis. By cross-validating results with alternative catalytic systems and presenting supporting experimental data, this document serves as a valuable resource for selecting the most effective catalysts for specific transformations. The focus is on the asymmetric transfer hydrogenation (ATH) of prochiral ketones, a key reaction in the synthesis of chiral alcohols, which are vital building blocks in the pharmaceutical industry.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely studied benchmark reaction for evaluating the efficacy of chiral catalysts. The performance of this compound, typically complexed with ruthenium, is compared with other prominent catalytic systems.
| Catalyst/Ligand System | Metal | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| This compound | Ru | HCOOH/NEt₃ | 95 | 97 | S | [1] |
| (S,S)-Tethered-TsDPEN | Ru | HCOOH/NEt₃ | >99 | 97 | S | [2] |
| This compound | Rh | HCOOH/NEt₃ | - | up to 99 | - | [3] |
| This compound | Ir | HCOOH/NEt₃ | - | up to 99 | - | [3] |
| (S)-CBS Catalyst | - | BH₃·THF | - | 94.7 | R | [4] |
| Chiral Diferrocenylphosphine-diimine I | Ir | i-PrOH | 98 | 96.1 | R | [5] |
| 9-amino(9-deoxy) epiquinidine | Ru | i-PrOH | >95 | >99 | R | [6] |
| (R)-BINAP/(R,R)-DPEN | Ru | H₂ | 98 | 99 | R | [7] |
Note: The specific reaction conditions such as temperature, solvent, and substrate-to-catalyst ratio can influence the yield and enantioselectivity. Direct comparison should be made with caution, considering the variations in the cited experimental protocols.
Cross-Validation with Alternative Catalytic Systems
While Ru-(S,S)-TsDPEN is a highly effective catalyst, various alternatives have been developed, each with its own advantages.
-
Tethered Ru-TsDPEN Catalysts: These catalysts, where the TsDPEN ligand is covalently linked to the arene ligand of the ruthenium complex, often exhibit enhanced stability and activity.[2] This modification can lead to higher turnover numbers and recyclability.
-
Rhodium and Iridium-TsDPEN Catalysts: Complexes of this compound with rhodium and iridium have also been shown to be highly effective for the ATH of ketones, in some cases offering comparable or even superior enantioselectivity to their ruthenium counterparts.[3]
-
CBS Catalysts (Corey-Bakshi-Shibata): These oxazaborolidine-based catalysts are well-established for the asymmetric reduction of ketones using a stoichiometric borane source.[4][8] They offer a metal-free alternative to the transition metal-catalyzed transfer hydrogenations.
-
Other Chiral Ligands: A vast array of chiral ligands has been developed for asymmetric catalysis. For instance, chiral diphosphines like BINAP, when used in conjunction with a chiral diamine like DPEN, are highly effective for asymmetric hydrogenation with molecular hydrogen.[7] Organocatalysts, such as those derived from cinchona alkaloids, have also demonstrated excellent performance in the ATH of ketones.[6]
Experimental Protocols
A generalized experimental protocol for the asymmetric transfer hydrogenation of a ketone using a Ru-(S,S)-TsDPEN catalyst is provided below. Specific details may vary based on the substrate and the specific catalyst used.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
[RuCl₂(η⁶-arene)]₂ dimer (e.g., arene = p-cymene)
-
This compound ligand
-
Anhydrous solvent (e.g., isopropanol, dichloromethane, or a mixture of formic acid and triethylamine)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional, can also be formed in situ): In a glovebox or under an inert atmosphere, the [RuCl₂(η⁶-arene)]₂ dimer and the this compound ligand (in a 1:2.2 Ru:ligand molar ratio) are dissolved in an anhydrous solvent. The mixture is stirred at a specified temperature (e.g., 80 °C) for a defined period (e.g., 20-30 minutes) to form the active catalyst complex.
-
Reaction Setup: A reaction vessel is charged with the prochiral ketone and the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine or isopropanol). The solvent is added, and the mixture is stirred.
-
Initiation: The pre-formed catalyst solution (or the dimer and ligand directly for in situ formation) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is maintained at a specific temperature and monitored by an appropriate analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched (e.g., with water or a saturated solution of NaHCO₃). The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (S,S)-TsDPEN: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat (S,S)-TsDPEN ((S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine) as a hazardous chemical waste. Due to its potential for causing skin and serious eye irritation, direct disposal down the drain or in regular trash is strictly prohibited. This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety and Handling Information
This compound is a chiral diamine ligand commonly used in asymmetric synthesis. While specific toxicological data is limited, the compound is classified as causing skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust is generated. |
Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
-
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in the designated, properly labeled, and sealed container.
-
For solutions containing this compound, use a separate, clearly labeled, and sealed container for liquid hazardous waste.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible chemicals.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Key Considerations and Best Practices
-
Never dispose of this compound down the sink or in the general trash.
-
Avoid mixing this compound waste with other chemical wastes to prevent unknown and potentially hazardous reactions.
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
-
In the event of a spill, follow your laboratory's established spill response procedure. For a dry spill, carefully sweep or vacuum the material into a sealed container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.
Essential Safety and Handling Guidance for (S,S)-TsDPEN
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of (S,S)-TsDPEN, a chiral diamine ligand commonly used in asymmetric synthesis. The following procedures and recommendations are designed to minimize risk and ensure proper use and disposal.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to prevent exposure. The recommended PPE is based on Safety Data Sheet (SDS) guidelines for this compound and similar ruthenium-based catalysts. Always consult the specific SDS for the product you are using.
Summary of Recommended Personal Protective Equipment
| Operation | Eyes and Face | Hands | Respiratory | Skin and Body |
| Weighing and Transfer (Solid) | Safety glasses with side shields or goggles. | Nitrile or latex gloves. | NIOSH-approved N95 dust mask. | Laboratory coat. |
| Solution Preparation and Transfer | Safety glasses with side shields or goggles. | Nitrile or latex gloves. | Work in a well-ventilated fume hood. | Laboratory coat. |
| Reaction Setup and Monitoring | Safety glasses with side shields or goggles. | Nitrile or latex gloves. | Work in a well-ventilated fume hood. | Laboratory coat. |
| Work-up and Purification | Safety glasses with side shields or goggles. | Nitrile or latex gloves. | Work in a well-ventilated fume hood. | Laboratory coat. |
| Spill Cleanup and Waste Disposal | Chemical safety goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | NIOSH-approved N95 dust mask or higher. | Chemical-resistant apron or suit over a laboratory coat. |
Handling and Storage Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Handle in a well-ventilated area, preferably in a chemical fume hood to prevent the dispersion of dust.
-
Wash hands and face thoroughly after handling.
-
A rescuer attending to an exposure incident should wear appropriate PPE, such as rubber gloves and air-tight goggles.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Disposal Plan
All chemical waste, including unused this compound and contaminated materials, should be disposed of in accordance with local, state, and federal regulations. Collect waste in a designated, labeled, and sealed container. Do not dispose of it down the drain or in the general trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for ensuring safety when working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
